Product packaging for Dimethyl aminomalonate hydrochloride(Cat. No.:CAS No. 16115-80-3)

Dimethyl aminomalonate hydrochloride

Cat. No.: B095070
CAS No.: 16115-80-3
M. Wt: 183.59 g/mol
InChI Key: QWNDKNJSEWOEDM-UHFFFAOYSA-N
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Description

Dimethyl aminomalonate hydrochloride is a hydrochloride salt of a dialkyl aminomalonate.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10ClNO4 B095070 Dimethyl aminomalonate hydrochloride CAS No. 16115-80-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2-aminopropanedioate;hydrochloride
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InChI

InChI=1S/C5H9NO4.ClH/c1-9-4(7)3(6)5(8)10-2;/h3H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNDKNJSEWOEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40936455
Record name Dimethyl aminopropanedioate--hydrogen chloride (1/1)
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Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16115-80-3
Record name Propanedioic acid, 2-amino-, 1,3-dimethyl ester, hydrochloride (1:1)
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Record name 16115-80-3
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Record name Dimethyl aminopropanedioate--hydrogen chloride (1/1)
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Record name Dimethyl aminomalonate hydrochloride
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Foundational & Exploratory

Dimethyl Aminomalonate Hydrochloride (CAS 16115-80-3): A Core Building Block for Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Beyond a Simple Reagent

In the landscape of medicinal chemistry and complex organic synthesis, certain reagents distinguish themselves not merely as reactants, but as fundamental building blocks that unlock pathways to novel molecular architectures. Dimethyl aminomalonate hydrochloride (DMAM-HCl), CAS No. 16115-80-3, is a premier example of such a cornerstone molecule. It is a hydrochloride salt of the dimethyl ester of aminomalonic acid, a structural feature that imparts both stability and versatile reactivity.[1][2]

This guide moves beyond a simple recitation of properties. It is designed to provide researchers, particularly those in drug development, with a deep, field-proven understanding of DMAM-HCl. We will explore not just what it is, but why it behaves the way it does, how to handle it safely and effectively, and where its unique reactivity can be strategically deployed to build the complex scaffolds at the heart of modern therapeutics. The true power of this reagent lies in its ability to function as a synthetic equivalent of a glycine α-cation, providing a reliable entry point for constructing substituted α-amino acid derivatives, a critical motif in countless biologically active compounds.

Section 1: Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a reagent is the bedrock of its successful application. The hydrochloride form of dimethyl aminomalonate is crucial; the free amine is known to be significantly less stable, making the salt the preferred form for storage and handling. This stability is a direct consequence of the protonation of the amino group, which prevents side reactions and degradation.[3]

Core Properties

All quantitative data for this compound are summarized in the table below for efficient reference.

PropertyValueSource(s)
CAS Number 16115-80-3[1][2]
Molecular Formula C₅H₉NO₄ · HCl[1]
Molecular Weight 183.59 g/mol [4]
Appearance White to off-white crystalline solid[5]
Melting Point 160 °C (decomposes)[1][2]
Solubility Water: Soluble (25 mg/mL)[1][2]
InChI Key QWNDKNJSEWOEDM-UHFFFAOYSA-N[1]
SMILES COC(=O)C(N)C(=O)OC.Cl[5]
Stability and Storage

Causality: DMAM-HCl is hygroscopic and should be stored in a tightly sealed container in a dry, cool environment. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent moisture uptake, which can affect reactivity and sample integrity. The rationale for its supply as a hydrochloride salt is to protect the nucleophilic amino group from atmospheric reactants (like CO₂) and to prevent self-condensation or degradation, ensuring a long shelf-life and consistent performance in reactions.[3]

Spectroscopic Signature
  • ¹H NMR (Illustrative, based on Diethyl Analog in CDCl₃):

    • A singlet for the methine proton (CH) is expected around δ 5.0 ppm .

    • A singlet for the two equivalent methyl ester protons (2 x OCH₃) is expected around δ 3.8 ppm .

    • A broad singlet for the ammonium protons (NH₃⁺) is expected, which can be variable and may exchange with D₂O.[6]

  • ¹³C NMR (Illustrative, based on Diethyl Analog):

    • The ester carbonyl carbons (C=O) would appear downfield, likely > δ 165 ppm .

    • The methoxy carbons (OCH₃) would be expected around δ 53 ppm .

    • The central methine carbon (CH) would appear around δ 55-60 ppm .[7]

  • FT-IR (KBr Pellet):

    • Strong, broad absorption from ~3400-2800 cm⁻¹ corresponding to the N-H stretching of the ammonium salt.

    • A very strong, sharp peak around 1750 cm⁻¹ for the C=O stretch of the ester groups.

    • C-O stretching bands around 1250-1100 cm⁻¹ .[8]

Section 2: Safety and Handling: A Self-Validating Protocol

Trustworthiness in the lab begins with safety. The handling protocol for DMAM-HCl is designed to be self-validating, meaning the rationale for each step is directly tied to the compound's known hazards.

GHS Hazard Profile
PictogramGHS CodeHazard StatementSource(s)
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
GHS07H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Mandatory Handling Protocol

This protocol is designed to mitigate the risks identified above.

  • Engineering Controls:

    • Action: Always handle DMAM-HCl powder within a certified chemical fume hood.

    • Causality: This directly addresses the H335 hazard (May cause respiratory irritation) by preventing inhalation of airborne particles.[1]

  • Personal Protective Equipment (PPE):

    • Action: Wear nitrile gloves, chemical safety goggles, and a lab coat.

    • Causality: Gloves and a lab coat mitigate the H315 hazard (Causes skin irritation), while safety goggles are essential to prevent H319 (Causes serious eye irritation).[1]

  • Dispensing and Weighing:

    • Action: Dispense the required amount carefully to avoid generating dust. Use a spatula and weigh onto creased weighing paper or directly into a tared vessel inside the fume hood.

    • Causality: Minimizes aerosolization, further reducing the inhalation risk (H335).

  • Spill & Waste Management:

    • Action: In case of a spill, avoid raising dust. Gently cover with an inert absorbent material (e.g., vermiculite), collect using non-sparking tools, and place in a sealed container for chemical waste disposal.

    • Causality: Prevents exposure to personnel and contamination of the lab environment.

  • First Aid:

    • Action (Eyes): Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

    • Action (Skin): Remove contaminated clothing and wash the affected area thoroughly with soap and water.

    • Action (Inhalation): Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

    • Causality: These are standard, validated responses to exposure to irritant chemicals.

Section 3: Core Applications in Synthesis

DMAM-HCl is a powerful synthon primarily because, after N-acylation or N-sulfonylation, the proton on the α-carbon becomes acidic and can be readily removed by a mild base. This in-situ formation of an enolate allows for subsequent alkylation or acylation, effectively making the reagent a versatile glycine enolate equivalent. This two-step, one-pot process is a cornerstone of its utility.

G DMAM Dimethyl Aminomalonate HCl (DMAM-HCl) N_Protected N-Protected Aminomalonate (e.g., N-Boc, N-Cbz, N-Tosyl) DMAM->N_Protected 1. Base (e.g., Et₃N) 2. Protecting Group (e.g., Boc₂O) Enolate Glycine Enolate Equivalent N_Protected->Enolate Base (e.g., NaH, K₂CO₃) Product Substituted α-Amino Acid Derivative Enolate->Product Electrophile (e.g., R-X)

General reactivity pathway of DMAM-HCl.

Key applications derived from this reactivity include:

  • Synthesis of Unnatural Amino Acids: By choosing an appropriate electrophile (R-X), a vast array of side chains can be introduced.

  • Heterocycle Synthesis: It serves as a starting material for complex heterocyclic scaffolds such as hydantoins and piperazines.[1][2]

  • Natural Product Synthesis: DMAM-HCl has been utilized in the total synthesis of complex natural products, including Spirotryprostatin B, a potent anti-mitotic agent.[9]

Section 4: A Key Synthetic Protocol: The Trost Synthesis of Spirotryprostatin B

A landmark application of DMAM-HCl is its use in the total synthesis of Spirotryprostatin B, as reported by Trost et al. The synthesis begins by coupling DMAM-HCl with Cbz-protected proline to form a key diketopiperazine intermediate. This protocol outlines the conceptual steps for this initial, critical transformation.[9]

Workflow Diagram: Formation of the Diketopiperazine Precursor

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Cyclization start Cbz-Proline + DMAM-HCl coupling Add Coupling Reagent (e.g., EDC, HOBt) Add Base (e.g., DIPEA) in DCM start->coupling product1 Coupled Amide Intermediate coupling->product1 thermal Thermal Cyclization (e.g., Heat in Toluene/AcOH) product1->thermal product2 Diketopiperazine Core (35) thermal->product2

Workflow for the initial coupling and cyclization.
Step-by-Step Experimental Protocol (Conceptual)

This protocol describes a representative procedure for the amide coupling of an N-protected amino acid with DMAM-HCl, which is the foundational step in the Trost synthesis.

  • Reagent Preparation (Self-Validation):

    • Action: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents (e.g., Dichloromethane - DCM).

    • Causality: The coupling reagents (like EDC) are moisture-sensitive. Water would hydrolyze the activated ester intermediate, halting the reaction and leading to poor yields.

  • Initial Activation:

    • Action: To a stirred solution of N-Cbz-L-proline (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add the coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.1 eq) and 1-Hydroxybenzotriazole (HOBt, 1.1 eq).

    • Causality: The carbodiimide (EDC) activates the carboxylic acid of proline, forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions (like racemization) and reacts cleanly with the amine.

  • Amine Addition:

    • Action: In a separate flask, suspend this compound (1.0 eq) in anhydrous DCM. Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2.2 eq), and stir until the solid dissolves. This solution of the free amine is then added dropwise to the activated Cbz-proline solution at 0 °C.

    • Causality: The hydrochloride salt must be neutralized to generate the free, nucleophilic amine. Two equivalents of base are used: one to neutralize the HCl salt and one to neutralize the HCl generated from the EDC coupling reaction. DIPEA is used because it is a sterically hindered, non-nucleophilic base that will not compete with the desired aminomalonate nucleophile.

  • Reaction and Workup:

    • Action: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC. Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Causality: The acidic wash removes any unreacted base (DIPEA). The basic wash removes unreacted starting acid and HOBt. The brine wash removes residual water before drying.

  • Purification:

    • Action: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

    • Causality: This standard procedure removes inorganic salts and polar impurities, yielding the pure, coupled amide product, which is the direct precursor to the diketopiperazine core of Spirotryprostatin B.

Conclusion

This compound is far more than a simple catalog chemical; it is an enabling tool for synthetic innovation. Its stability as a salt, combined with the predictable and versatile reactivity of its N-protected derivatives, provides a reliable and powerful method for the construction of substituted α-amino acids and complex nitrogen-containing heterocycles. By understanding the causality behind its properties, handling requirements, and reaction mechanisms, researchers in drug discovery and development can confidently leverage DMAM-HCl to accelerate their synthetic campaigns and build the molecules that will define the next generation of therapeutics.

References

Introduction: The Strategic Importance of Dimethyl Aminomalonate Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Dimethyl Aminomalonate Hydrochloride for Advanced Research and Development

This compound is a highly valuable and versatile building block in modern organic synthesis. It serves as a compact and efficient precursor for introducing the α-amino acid framework, a motif of paramount importance in medicinal chemistry and drug development. As the hydrochloride salt, the compound exhibits enhanced stability and improved handling characteristics compared to its free base form, making it a reliable reagent in multi-step synthetic campaigns. Its dual functionality, comprising a nucleophilic amino group and two electrophilic ester moieties, allows for a diverse range of chemical transformations. This guide offers a comprehensive overview of its core physical and chemical properties, reactivity, and practical applications, providing researchers and drug development professionals with the technical insights required for its effective utilization.

Part 1: Core Physicochemical and Structural Properties

A thorough understanding of a reagent's fundamental properties is critical for its successful application in synthesis, informing choices regarding solvents, reaction conditions, and purification strategies.

Structural and Molecular Identity

The compound consists of a central carbon atom bonded to an amino group, and two methyl ester groups. The hydrochloride salt form protonates the amino group, enhancing its stability.

G main Dimethyl Aminomalonate Hydrochloride acylation N-Acylation main->acylation RCOCl, Base reductive_amination Reductive Amination main->reductive_amination RCHO, NaBH₃CN cyclization Cyclocondensation main->cyclization Urea or Isocyanate hydrolysis Ester Hydrolysis & Decarboxylation main->hydrolysis 1. Base/Acid 2. Heat amides N-Acyl Derivatives acylation->amides amines Substituted Amino Esters reductive_amination->amines heterocycles Heterocycles (e.g., Hydantoins) cyclization->heterocycles amino_acids α-Amino Acids hydrolysis->amino_acids G start Reactants: - Diethyl Isonitrosomalonate - Pd/C Catalyst - Solvent (Ethanol/EtOAc) - Dehydrating Agent (MgSO₄) hydrogenation Catalytic Hydrogenation (Parr Shaker, H₂ @ 20-50 psi) start->hydrogenation filtration Filtration (Remove Catalyst and MgSO₄) hydrogenation->filtration concentration Solvent Removal (Rotary Evaporation, <50°C) filtration->concentration precipitation Precipitation (Dissolve in dry ether, cool, bubble dry HCl gas) concentration->precipitation isolation Product Isolation (Suction filtration, wash with ether) precipitation->isolation drying Drying (Vacuum oven) isolation->drying product Final Product: Diethyl Aminomalonate HCl (White Crystalline Solid) drying->product

The Solubility of Dimethyl Aminomalonate Hydrochloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of dimethyl aminomalonate hydrochloride in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing the solubility of this versatile building block. In the absence of extensive, publicly available quantitative data, this guide equips researchers with the theoretical knowledge and practical methodologies to determine solubility in their specific applications.

Introduction: The Role of this compound in Synthetic Chemistry

This compound is a pivotal reagent in organic synthesis, serving as a key precursor for a wide array of complex molecules, including unnatural amino acids, heterocyclic compounds, and pharmacologically active agents.[1][2] Its utility stems from the presence of a primary amine and two ester functionalities, allowing for diverse chemical transformations. The hydrochloride salt form enhances the compound's stability and shelf-life, making it a preferred choice in many synthetic protocols.[3] However, the ionic nature of the hydrochloride salt significantly influences its solubility, a critical parameter for reaction kinetics, purification, and formulation.

This guide will delve into the theoretical underpinnings of this compound's solubility, provide a qualitative and predicted solubility profile, and present detailed, field-proven experimental protocols for its quantitative determination.

Physicochemical Properties and Their Impact on Solubility

To understand the solubility of this compound, it is essential to consider its key physicochemical properties:

PropertyValueSource
Molecular FormulaC₅H₉NO₄ · HCl[2]
Molecular Weight183.59 g/mol [2]
Melting Point160 °C (decomposes)[1]
AppearanceWhite to off-white crystalline solid[3]
Water Solubility25 mg/mL[1][4]

The presence of the hydrochloride salt makes this compound an ionic compound. This is the single most important factor governing its solubility. The molecule can be conceptualized as an ion pair, consisting of the protonated aminomalonate cation and the chloride anion. The solubility in any given solvent is determined by the solvent's ability to overcome the lattice energy of the crystalline solid and solvate these individual ions.

Theoretical Framework and Predicted Solubility Profile

The principle of "like dissolves like" provides a fundamental framework for predicting solubility. As an ionic, polar compound, this compound is expected to exhibit higher solubility in polar solvents and lower solubility in nonpolar solvents.[5]

Polar Protic Solvents

These solvents, such as water, methanol, and ethanol, possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are particularly effective at solvating both the cation and the anion of this compound. The known water solubility of 25 mg/mL is a direct consequence of these strong intermolecular interactions.[1][4]

  • Predicted Solubility: High to moderate. Methanol and ethanol are expected to be good solvents, though likely less effective than water due to their lower polarity.

Polar Aprotic Solvents

Polar aprotic solvents, including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile, have significant dipole moments but lack acidic protons.[6] They are effective at solvating cations through ion-dipole interactions but are less effective at solvating anions compared to protic solvents.

  • Predicted Solubility: Moderate to low. DMSO and DMF are often good solvents for organic salts and are expected to show some solubility. Acetonitrile, being less polar, will likely be a poorer solvent.

Nonpolar Solvents

Nonpolar solvents like hexane, toluene, and diethyl ether lack the ability to form strong interactions with the ions of this compound. The energy required to break the crystal lattice is not compensated by the weak van der Waals forces between the salt and the solvent.

  • Predicted Solubility: Very low to negligible. These solvents are generally unsuitable for dissolving ionic compounds.

Summary of Predicted Solubility:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar ProticWater, Methanol, EthanolHigh to ModerateStrong hydrogen bonding and ion-dipole interactions effectively solvate both cation and anion.
Polar AproticDMSO, DMF, AcetonitrileModerate to LowCapable of solvating the cation via ion-dipole interactions, but less effective at solvating the anion.
NonpolarHexane, Toluene, Diethyl EtherVery Low to NegligibleWeak solvent-solute interactions are insufficient to overcome the crystal lattice energy.

Experimental Determination of Solubility: A Step-by-Step Guide

Given the scarcity of published quantitative data, researchers will often need to determine the solubility of this compound in their specific solvent systems. The following protocols provide robust and reliable methods for this purpose.

Qualitative Solubility Determination

This rapid method is useful for initial solvent screening.

Protocol:

  • Add approximately 10 mg of this compound to a small vial.

  • Add 1 mL of the test solvent.

  • Vortex the mixture vigorously for 1-2 minutes at a controlled temperature (e.g., 25 °C).

  • Visually inspect the solution. Classify as:

    • Soluble: No solid particles are visible.

    • Partially Soluble: Some solid remains, but a significant portion appears to have dissolved.

    • Insoluble: The solid appears largely unchanged.

Quantitative Solubility Determination: The Isothermal Equilibrium Method

This method provides a precise measurement of solubility at a given temperature.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed, airtight vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments can determine the minimum time required to achieve a constant concentration.

  • Phase Separation:

    • Remove the vial from the shaker and allow it to stand undisturbed at the same temperature for at least 4 hours to allow the undissolved solid to settle.

    • For finer particles, centrifuge the sample to ensure a clear separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the equilibration temperature) pipette.

    • Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).

  • Data Analysis:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, mol/L).

    • Repeat the experiment at least in triplicate to ensure reproducibility and report the result as the mean ± standard deviation.

Experimental Workflow for Quantitative Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result prep Add excess solute to known volume of solvent equil Agitate in thermostatic shaker (e.g., 24-48h at 25°C) prep->equil Ensure excess solid sep Settle and/or centrifuge to separate solid equil->sep Reach equilibrium sample Withdraw and filter supernatant sep->sample Clear supernatant dilute Dilute sample sample->dilute quant Quantify concentration (e.g., HPLC, qNMR) dilute->quant Within linear range calc Calculate solubility (mean ± SD) quant->calc

Caption: Workflow for the isothermal equilibrium method.

Causality and Experimental Design Considerations

  • Choice of Analytical Method: HPLC is often preferred for its sensitivity and specificity. However, if the compound lacks a strong chromophore, qNMR can be an excellent alternative as it does not require a reference standard of the analyte itself (an internal standard of known concentration is used).

  • Temperature Control: Solubility is highly temperature-dependent. Precise and constant temperature control throughout the equilibration and sampling process is critical for accurate and reproducible results.

  • Purity of Solute and Solvent: The presence of impurities can significantly affect solubility. Use high-purity this compound and analytical grade solvents.

  • pH of the Medium: For protic solvents, the pH can influence the equilibrium between the protonated and free-base forms of the amine, thereby affecting solubility. For non-aqueous systems, this is less of a concern.

Conclusion

While a comprehensive database of the solubility of this compound in a wide range of organic solvents is not yet available, a strong understanding of its physicochemical properties allows for a rational prediction of its solubility behavior. As a polar, ionic salt, it is expected to be most soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents. This guide provides researchers with the theoretical foundation and, critically, the practical, step-by-step methodologies to confidently and accurately determine its solubility in their specific systems of interest, enabling more efficient process development, reaction optimization, and formulation design.

References

An In-Depth Technical Guide to Dimethyl Aminomalonate Hydrochloride: A Cornerstone for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Dimethyl Aminomalonate Hydrochloride in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic selection of foundational building blocks is paramount to the success of a synthetic campaign. This compound (DMAM-HCl) emerges as a preeminent reagent, valued for its dual-functional nature as both a primary amine and a malonic ester. This hydrochloride salt offers enhanced stability and handling characteristics compared to its freebase form, rendering it a reliable and versatile component in the synthetic chemist's toolkit.[1][2]

This guide provides an in-depth exploration of the molecular and physical properties of DMAM-HCl, a field-tested protocol for its synthesis, and a discussion of its critical applications. The insights herein are curated for researchers, scientists, and drug development professionals who require not just procedural steps, but a foundational understanding of the causality behind its synthetic utility.

Molecular Structure and Physicochemical Properties

The utility of any chemical reagent is fundamentally dictated by its structure and physical characteristics. DMAM-HCl is the hydrochloride salt of the dimethyl ester of aminomalonic acid.[2] The protonation of the primary amine to form the ammonium chloride salt significantly improves the compound's crystallinity, stability, and aqueous solubility, which are advantageous for storage and for specific reaction conditions.[1]

dot graph MolStructure { layout=neato; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} . Caption: Molecular Structure of this compound.

A summary of the key physicochemical properties of DMAM-HCl is presented below for rapid reference.

PropertyValueSource(s)
CAS Number 16115-80-3[2]
Molecular Formula C₅H₉NO₄ · HCl[2]
Molecular Weight 183.59 g/mol [2]
Appearance White to off-white crystalline solid[1]
Melting Point 160 °C (decomposes)
Solubility Water: 25 mg/mL (clear, colorless to faintly yellow solution)
InChI Key QWNDKNJSEWOEDM-UHFFFAOYSA-N
SMILES COC(=O)C(N)C(=O)OC.Cl

Field-Proven Synthetic Protocol: Preparation of this compound

The synthesis of dialkyl aminomalonate hydrochlorides is a well-established transformation in organic chemistry. While numerous variations exist, a robust and scalable approach involves the nitrosation of the parent dialkyl malonate to form an isonitroso (oxime) intermediate, followed by catalytic hydrogenation and subsequent salt formation.

The following protocol is an adaptation of the highly reliable and thoroughly vetted procedure for the diethyl analog published in Organic Syntheses, a publication renowned for its rigorously tested and reproducible experimental methods.[3] This adaptation to the dimethyl ester is based on fundamental chemical principles and is presented as a reliable pathway for laboratory-scale preparation.

dot graph SynthesisWorkflow { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} . Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Part A: Preparation of Dimethyl Isonitrosomalonate

  • Rationale: This step introduces the nitrogen functionality at the α-carbon. The reaction of an enolizable C-H group with a nitrosating agent, typically generated in situ from sodium nitrite and an acid, is a classic and efficient method for forming oximes.

  • In a round-bottom flask of appropriate size equipped with a magnetic stirrer, dissolve dimethyl malonate in a suitable solvent such as glacial acetic acid or an ether.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add an aqueous solution of sodium nitrite dropwise, ensuring the internal temperature does not exceed 10 °C. The exotherm must be carefully controlled to prevent side reactions.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Perform a standard aqueous workup. Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to yield crude dimethyl isonitrosomalonate. This intermediate is often a solid or oil and can be used in the next step without further purification. Caution: Isonitroso compounds can be unstable upon heating; distillation is generally not recommended.[3]

Part B: Catalytic Hydrogenation to Dimethyl Aminomalonate

  • Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of oximes to primary amines. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation. The reaction proceeds by the addition of hydrogen across the C=N bond.

  • In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the crude dimethyl isonitrosomalonate from Part A in a suitable solvent, such as absolute ethanol or ethyl acetate.

  • Carefully add 5-10 wt% of 10% Palladium on Carbon (Pd/C) catalyst under an inert atmosphere (e.g., nitrogen or argon). The catalyst is pyrophoric and must be handled with care.

  • Seal the vessel, evacuate the air, and flush with hydrogen gas several times.

  • Pressurize the vessel with hydrogen (typically 40-60 psi) and begin vigorous agitation.

  • The reaction is typically rapid and may be slightly exothermic. Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

  • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake thoroughly with the reaction solvent. Expert Tip: The resulting free amine is less stable than its hydrochloride salt and should be converted directly to the salt without prolonged storage.[3]

Part C: Formation of this compound

  • Rationale: The final step involves the protonation of the newly formed primary amine with hydrogen chloride. This converts the less stable, often oily free base into a stable, crystalline solid that is easy to handle, purify, and store.

  • Transfer the filtrate from Part B to a clean flask and cool it in an ice bath.

  • While stirring, bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or methanol).

  • The hydrochloride salt will precipitate as a white solid. Continue the addition of HCl until no further precipitation is observed.

  • Collect the solid product by suction filtration.

  • Wash the filter cake with cold, dry diethyl ether or another suitable non-polar solvent to remove any non-polar impurities.

  • Dry the product under vacuum to yield pure this compound.

Applications in Drug Development and Complex Molecule Synthesis

The synthetic power of DMAM-HCl lies in its ability to serve as a glycine anion equivalent, providing a versatile scaffold for the construction of α-amino acids, heterocyclic systems, and other complex nitrogen-containing molecules.

  • Synthesis of α-Amino Acid Derivatives: The malonate functionality allows for straightforward C-alkylation reactions. Following N-protection (e.g., with a Boc or Cbz group), the α-proton can be removed by a suitable base, and the resulting carbanion can be alkylated with a variety of electrophiles. Subsequent hydrolysis and decarboxylation provide access to a wide range of natural and unnatural α-amino acids.

  • Heterocyclic Chemistry: DMAM-HCl is a key starting material for the synthesis of numerous heterocyclic compounds. For example, it can be used in the preparation of hydantoins, which are important pharmacophores found in several anticonvulsant drugs.[2]

  • Peptide Chemistry: It is used in the synthesis of peptide analogs containing the aminomalonic acid (Ama) residue, which can act as inhibitors for enzymes such as matrix metalloproteinases.[2]

  • Natural Product Synthesis: The versatility of this reagent has been demonstrated in its use as a starting material for the total synthesis of complex natural products, such as spirotryprostatin B.[2]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

  • Hazard Identification: DMAM-HCl is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For weighing and transferring solid material, a dust mask (e.g., N95) is recommended.

  • First Aid Measures:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • If inhaled: Move the person into fresh air.

    • In all cases of exposure, consult a physician.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular construction. Its stable, crystalline nature and versatile reactivity make it an indispensable building block for researchers in drug discovery and complex molecule synthesis. A thorough understanding of its properties and the rationale behind its synthetic preparation, as detailed in this guide, empowers scientists to leverage its full potential, paving the way for the efficient and innovative construction of the next generation of functional molecules.

References

The Analytical Fingerprint: A Technical Guide to the Spectroscopic Data of Dimethyl Aminomalonate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for dimethyl aminomalonate hydrochloride (CAS No. 16115-80-3), a crucial building block in pharmaceutical and organic synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide delves into the causality behind experimental choices and provides field-proven insights into the interpretation of the spectral information, ensuring a robust understanding of the molecule's structural characterization.

Introduction: The Significance of a Well-Characterized Intermediate

This compound is a hydrochloride salt of a dialkyl aminomalonate, valued for its utility in the synthesis of complex molecules, including α-amino acid derivatives and heterocyclic compounds.[1] Its precise molecular structure and purity are paramount for the successful and reproducible synthesis of downstream products. Spectroscopic techniques such as NMR, IR, and MS provide a detailed "fingerprint" of the molecule, confirming its identity and purity. This guide will systematically explore each of these techniques as applied to this compound.

The structural integrity of starting materials is a cornerstone of synthetic chemistry. In this context, the hydrochloride salt form of dimethyl aminomalonate enhances its stability and solubility, particularly in aqueous solutions, making it a versatile reagent.[2] A thorough understanding of its spectroscopic signature is therefore not merely academic but a critical aspect of quality control and reaction design.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol for NMR analysis is crucial for obtaining reproducible results.

Protocol:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize the salt and does not exchange with the amine protons, allowing for their observation.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data and Interpretation

The proton NMR spectrum of this compound is characterized by its simplicity, which is consistent with the molecule's symmetrical nature.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.25singlet3HNH₃⁺
5.06singlet1HCH
3.77singlet6H2 x OCH₃
Data obtained in DMSO-d₆.[3]

Expert Interpretation:

  • The downfield singlet at 9.25 ppm is characteristic of the three acidic protons of the ammonium group (NH₃⁺).[3] Its broadness can be influenced by the rate of exchange with any trace water in the solvent. The integration value of 3H confirms the presence of the protonated amine.

  • The singlet at 5.06 ppm corresponds to the single proton on the α-carbon (CH).[3] Its singlet nature is due to the absence of any adjacent protons for coupling.

  • The singlet at 3.77 ppm , integrating to 6H, is assigned to the six equivalent protons of the two methyl ester (OCH₃) groups.[3] This equivalence is a key indicator of the molecule's symmetry.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides further confirmation of the carbon framework.

Chemical Shift (δ) ppmAssignment
164.172 x C=O
54.54CH
53.762 x OCH₃
Data obtained in DMSO-d₆.[3]

Expert Interpretation:

  • The signal at 164.17 ppm is in the typical range for ester carbonyl carbons.[3] The presence of a single signal for both carbonyls further validates the molecule's symmetry.

  • The peak at 54.54 ppm is assigned to the α-carbon (CH) bearing the amino group.[3]

  • The upfield signal at 53.76 ppm corresponds to the two equivalent carbons of the methyl ester groups (OCH₃).[3]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound clearly indicates the presence of the amine, ester, and alkyl functionalities.

Experimental Protocol: Acquiring the IR Spectrum

Protocol (Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal, ensuring good contact.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

IR Spectral Data and Interpretation
Wavenumber (cm⁻¹)IntensityAssignment
3330broadN-H stretch (NH₃⁺)
2959mediumC-H stretch (aliphatic)
1739strongC=O stretch (ester)
1435mediumC-H bend (methyl)
1268strongC-O stretch (ester)
Data obtained from a neat sample.[3]

Expert Interpretation:

  • The broad absorption centered around 3330 cm⁻¹ is characteristic of the N-H stretching vibrations of the ammonium group (NH₃⁺).[3] The broadness is a result of hydrogen bonding.

  • The peak at 2959 cm⁻¹ is attributed to the stretching vibrations of the C-H bonds in the methyl groups.[3]

  • A very strong and sharp absorption at 1739 cm⁻¹ is the hallmark of the carbonyl (C=O) stretch of the ester functional groups.[3] Its high intensity is due to the large change in dipole moment during this vibration.

  • The absorption at 1435 cm⁻¹ corresponds to the asymmetric bending of the C-H bonds in the methyl groups.[3]

  • The strong band at 1268 cm⁻¹ is assigned to the C-O stretching vibration of the ester linkage.[3]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

While a direct mass spectrum for this compound was not found in the searched literature, we can predict its expected behavior based on its structure and common fragmentation patterns of similar molecules.

Expected Mass Spectrum and Fragmentation

Instrumentation: Electrospray ionization (ESI) is a suitable technique for this polar and charged molecule.

Expected Molecular Ion: In positive ion mode ESI-MS, the intact molecule would likely be observed as the protonated free amine, [NH₂CH(COOCH₃)₂ + H]⁺, following the loss of HCl. This would give a molecular ion peak (M+H)⁺ at m/z 148.06.

Fragmentation Workflow:

M [C₅H₉NO₄ + H]⁺ m/z = 148 F1 [M - OCH₃]⁺ m/z = 117 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z = 89 M->F2 - •COOCH₃ F3 [C₂H₄NO₂]⁺ m/z = 74 F2->F3 - CH₃•

Caption: Predicted ESI-MS fragmentation pathway.

Expert Interpretation of Predicted Fragmentation:

  • Loss of a methoxy radical (•OCH₃): A common fragmentation pathway for methyl esters is the loss of a methoxy radical, which would lead to a fragment ion at m/z 117.

  • Loss of a methoxycarbonyl radical (•COOCH₃): Cleavage of the C-C bond adjacent to the carbonyl group could result in the loss of a methoxycarbonyl radical, yielding an ion at m/z 89.

  • Further Fragmentation: The ion at m/z 89 could potentially lose a methyl radical to form a fragment at m/z 74.

Conclusion: A Unified Spectroscopic Portrait

The collective spectroscopic data from NMR, IR, and predicted MS provides a cohesive and unambiguous structural confirmation of this compound. The simplicity of the NMR spectra speaks to the molecule's symmetry, while the characteristic IR absorptions confirm the presence of the key amine and ester functional groups. This guide has not only presented the core data but has also contextualized it within standard experimental protocols and expert interpretation, providing a robust analytical framework for scientists working with this important synthetic intermediate. The self-validating nature of these combined techniques ensures high confidence in the identity and purity of this compound, a critical requirement for its successful application in research and development.

References

Stability and storage conditions for Dimethyl aminomalonate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of Dimethyl Aminomalonate Hydrochloride

Introduction

This compound is a pivotal building block in modern organic synthesis, frequently employed in the development of pharmaceuticals and agrochemicals.[1] Its structure, featuring a central carbon atom bonded to an amino group and two methyl ester functionalities, makes it a versatile precursor for creating more complex molecular architectures, including amino acids and heterocyclic compounds.[1] The integrity of this reagent is paramount; degradation not only compromises the yield and purity of subsequent reactions but can also introduce unforeseen impurities into the synthetic pathway. This guide provides a comprehensive overview of the stability profile of this compound, detailing the scientific principles behind its degradation and offering field-proven protocols for its optimal storage, handling, and stability assessment.

Core Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in ensuring its long-term stability. The compound is typically supplied as a crystalline solid.[1] Its hydrochloride salt form is crucial, as it significantly enhances the compound's stability and aqueous solubility compared to its free base form.[1][2]

PropertyValueSource(s)
Appearance White to off-white or light yellow crystalline solid/powder[1][3]
Molecular Formula C₅H₉NO₄ · HCl
Molecular Weight 183.59 g/mol [1]
Melting Point ~160 °C with decomposition[3]
Solubility Soluble in water (e.g., 25 mg/mL)[3]

Chemical Stability and Degradation Profile

While this compound is stable under standard ambient and recommended storage conditions, its integrity can be compromised by several environmental factors.[3][4] The primary degradation pathways are driven by moisture and elevated temperatures.

Key Instability Factors
  • Moisture (Hydrolysis): This is the most significant threat to the compound's stability. The ester groups are susceptible to hydrolysis in the presence of water, a reaction that can be catalyzed by both acidic and basic conditions.[5][6][7] Given that the diethyl analog is known to be hygroscopic, it is prudent to treat the dimethyl compound with the same caution, as atmospheric moisture can initiate this degradation cascade.[8]

  • Heat (Thermal Decomposition): The compound decomposes upon melting at approximately 160°C.[3] In the event of a fire, or under significant thermal stress, hazardous decomposition products are formed, including toxic nitrogen oxides (NOx), carbon oxides (CO, CO₂), and corrosive hydrogen chloride gas.[3][4][9]

  • Chemical Incompatibility: Contact with strong oxidizing agents should be avoided as it can lead to vigorous and potentially hazardous reactions.[3]

Primary Degradation Pathway: Ester Hydrolysis

The principal mechanism of degradation for this compound in a non-controlled environment is the hydrolysis of its two methyl ester groups. This reaction cleaves the ester bonds, yielding aminomalonic acid and two molecules of methanol. This process fundamentally alters the chemical identity of the reagent, rendering it unsuitable for its intended synthetic applications.

G cluster_main Ester Hydrolysis Pathway Compound Dimethyl Aminomalonate HCl Degradation_Products Aminomalonic Acid + 2x Methanol Compound->Degradation_Products H₂O (Acid or Base Catalyzed)

Caption: Primary degradation pathway via hydrolysis.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy for preserving the quality and ensuring the safety of this compound. The overarching principle is to maintain a cool, dry, and inert environment.

Optimized Storage Conditions

To prevent degradation and ensure a maximal shelf-life, the following conditions are mandatory.

ParameterRecommendationRationaleSource(s)
Temperature Store in a cool place, ideally refrigerated (2-8°C).Minimizes the rate of potential thermal degradation and other unwanted reactions.[3][8][10]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).Displaces atmospheric moisture and oxygen, directly preventing hydrolysis and potential oxidation.[8][10]
Moisture Keep container tightly closed in a dry place. Use of a desiccator is highly recommended.Prevents absorption of atmospheric water, which is the primary driver of hydrolysis.[3][4][9]
Light Protect from light.While not the primary risk, protection from light is a standard best practice for preserving chemical integrity.[11]
Container Original, tightly sealed manufacturer's container.Ensures a proper seal and avoids cross-contamination.[4][12]
Safe Handling Procedures

Proper handling is essential for both personnel safety and maintaining compound purity.

  • Ventilation: Always handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust particles.[3][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.

  • Avoid Dust Formation: Take care to avoid generating dust or aerosols during transfer and weighing.[3][12]

  • Hygiene: Wash hands thoroughly with soap and water after handling the material.[3][12]

Experimental Workflow for Stability Assessment

For applications in drug development or cGMP environments, a formal stability assessment is often required. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose. The following protocol outlines a forced degradation study designed to identify potential degradation products and validate the analytical method's ability to separate them from the parent compound.

G cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions (Separate Aliquots) start Start: Prepare Stock Solution of Compound acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, RT) start->base oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid therm Thermal Stress (e.g., 80°C, Solid State) start->therm photo Photolytic Stress (e.g., UV/Vis Light) start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze All Samples via Stability-Indicating HPLC oxid->hplc therm->hplc photo->hplc neutralize->hplc data Data Analysis: - Calculate % Degradation - Assess Peak Purity - Identify Degradants hplc->data end End: Stability Profile Established data->end

Caption: Workflow for a forced degradation stability study.

Step-by-Step Protocol for Stability Assessment
  • Preparation of Reference Standard: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffered mobile phase) at a known concentration.

  • Forced Degradation: Aliquot the stock solution into separate vials for each stress condition.

    • Acidic Hydrolysis: Add dilute HCl (e.g., to a final concentration of 0.1N) and heat gently (e.g., 60°C) for a defined period.

    • Alkaline Hydrolysis: Add dilute NaOH (e.g., to 0.1N) and keep at room temperature.

    • Oxidative Degradation: Add a dilute solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.

    • Thermal Degradation: Expose the solid powder to elevated heat (e.g., 80°C) in a stability chamber. Dissolve in the solvent before analysis.

    • Photolytic Degradation: Expose the solution to a controlled source of UV/Visible light in a photostability chamber.

  • Sample Quenching: At designated time points, stop the degradation process. For acidic and alkaline samples, this involves neutralization to prevent further reaction.

  • HPLC Analysis: Analyze the reference standard and all stressed samples using a validated stability-indicating RP-HPLC method with a UV detector. The method must be capable of resolving the parent peak from all potential degradation products.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the reference standard.

    • Calculate the percentage of degradation by measuring the decrease in the area of the parent peak.

    • Assess the peak purity of the parent compound to ensure co-elution is not occurring.

    • Identify and quantify any significant degradation products that are formed.

This self-validating system confirms the stability profile of the compound and demonstrates the suitability of the analytical method for quality control.

Conclusion

This compound is a chemically stable reagent when managed under appropriate conditions.[3][4] Its primary vulnerabilities are exposure to moisture, which leads to hydrolysis, and high temperatures, which cause decomposition. For researchers, scientists, and drug development professionals, the implementation of stringent storage and handling protocols—specifically, maintaining a cool, dry, and inert environment—is non-negotiable for preserving the compound's chemical integrity. By understanding the science behind its stability and employing the best practices outlined in this guide, users can ensure the reliability of their starting material, leading to more reproducible and successful synthetic outcomes.

References

A Senior Application Scientist's Guide to High-Purity Dimethyl Aminomalonate Hydrochloride for Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quality of starting materials is paramount. Dimethyl aminomalonate hydrochloride (DMAM HCl), a key building block in the synthesis of a wide array of heterocyclic compounds, is no exception. Its purity and characterization are critical for the successful and reproducible synthesis of active pharmaceutical ingredients (APIs). This in-depth technical guide provides a comprehensive overview of commercially available high-purity DMAM HCl, including supplier information, quality control methodologies, and its application in contemporary drug discovery.

The Critical Role of this compound in Medicinal Chemistry

This compound serves as a versatile precursor, primarily in the construction of substituted pyrimidine rings and other nitrogen-containing heterocycles.[1] These structural motifs are central to a vast number of therapeutic agents, including antivirals and other small molecule inhibitors. The presence of the primary amine and two ester functionalities allows for a variety of chemical transformations, making it an invaluable tool for medicinal chemists.

Commercial Suppliers of High-Purity this compound

Sourcing high-purity DMAM HCl is the first critical step in any synthetic campaign. The following table provides a non-exhaustive list of reputable commercial suppliers known for providing materials suitable for pharmaceutical research and development. Purity levels are typically offered at ≥97%, with higher grades often available upon request.

SupplierProduct Number (Example)Typical Purity
Sigma-Aldrich (Merck)39154997%
TCI ChemicalsD5433>98.0% (TCI)
ProtheragenINT1611580397%
BiosynceNot specified>97%

It is imperative for the end-user to obtain a lot-specific Certificate of Analysis (CoA) from the chosen supplier to confirm the purity and physical properties of the material.

A Framework for Ensuring Quality: A Self-Validating Analytical Workflow

To ensure the integrity of your research, a robust quality control (QC) workflow for incoming DMAM HCl is essential. This workflow should not only confirm the identity and purity of the material but also quantify key potential impurities.

Identity and Purity Confirmation

A multi-technique approach is recommended for the comprehensive characterization of DMAM HCl.

Step-by-Step QC Protocol:

  • Visual Inspection: The material should be a white to off-white crystalline solid.[2] Any significant deviation in color or appearance should be noted.

  • Solubility: Confirm solubility in water and common organic solvents as per the supplier's specifications. For instance, a solubility of 25 mg/mL in water is a reported specification.

  • ¹H NMR Spectroscopy: This is a primary technique for confirming the chemical structure and assessing purity. The spectrum should be consistent with the structure of this compound. A typical Certificate of Analysis will state that the ¹H NMR spectrum is "Consistent with structure."[2]

  • Purity Assessment by Chromatography (HPLC or GC): While NMR provides a good indication of purity, a chromatographic method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is crucial for detecting and quantifying minor impurities that may not be visible by NMR.

  • Water Content by Karl Fischer Titration: As a hydrochloride salt, DMAM HCl can be hygroscopic. Karl Fischer titration is the gold-standard for accurately determining the water content.[3] This is critical for accurate stoichiometric calculations in subsequent reactions.

  • Elemental Analysis: To confirm the correct elemental composition and the presence of the hydrochloride salt, elemental analysis for Carbon, Hydrogen, Nitrogen, and Chlorine should be performed. The results should be within ±0.4% of the theoretical values.

The following diagram illustrates this comprehensive quality control workflow:

QC_Workflow cluster_Initial_Checks Initial Checks cluster_Structural_Verification Structural Verification & Purity cluster_Quantitative_Analysis Quantitative Analysis cluster_Final_Approval Final Approval Visual Visual Inspection Solubility Solubility Test Visual->Solubility NMR ¹H NMR Spectroscopy Solubility->NMR Chromatography HPLC/GC Analysis NMR->Chromatography KF Karl Fischer Titration (Water Content) Chromatography->KF EA Elemental Analysis (C, H, N, Cl) KF->EA Approval Material Approved for Use EA->Approval

Caption: A comprehensive QC workflow for this compound.

Understanding the Synthesis and Potential Impurities

A thorough understanding of the synthetic route to DMAM HCl is crucial for anticipating potential impurities. A common and reliable method is the catalytic hydrogenation of dimethyl isonitrosomalonate, followed by precipitation of the hydrochloride salt. This procedure is well-documented for the diethyl analogue in Organic Syntheses, a highly reputable source for chemical preparations.[4]

A Generalized Synthetic Pathway:

Synthesis_Pathway Start Dimethyl Isonitrosomalonate Intermediate Dimethyl Aminomalonate (Free Base) Start->Intermediate H₂, Pd/C Product Dimethyl Aminomalonate Hydrochloride Intermediate->Product HCl (gas or solution)

Caption: A typical synthetic route to this compound.

Potential Process-Related Impurities:

  • Unreacted Starting Material: Incomplete hydrogenation can lead to residual dimethyl isonitrosomalonate.

  • Over-reduction Products: While less common under controlled conditions, over-reduction could potentially lead to other byproducts.

  • Solvent Residues: Residual solvents from the reaction and precipitation steps (e.g., ethanol, diethyl ether) may be present.

  • Inorganic Salts: Impurities from the catalyst or other reagents could be carried through.

A well-developed HPLC or GC method is essential for the detection and quantification of these potential impurities.

Application in Drug Development: A Stepping Stone to Complex Molecules

The utility of dialkyl aminomalonates is well-established in the synthesis of heterocyclic compounds of medicinal importance. For instance, the diethyl analogue is a key intermediate in the synthesis of the antiviral drug Favipiravir.[1] While specific examples for the dimethyl analogue in marketed drugs are less publicly disclosed, numerous patents in medicinal chemistry describe its use in the synthesis of novel therapeutic candidates. The reactivity of the amino group and the malonate moiety allows for the construction of complex scaffolds, making it a valuable starting material in drug discovery programs targeting a wide range of diseases.[5]

Conclusion

High-purity this compound is a critical reagent for researchers and professionals in drug development. A thorough understanding of its commercial sources, coupled with a robust in-house quality control workflow, is essential for ensuring the reliability and reproducibility of synthetic efforts. By implementing the analytical strategies outlined in this guide, scientists can proceed with confidence in their use of this versatile building block for the synthesis of the next generation of therapeutic agents.

References

The Synthetic Cornerstone: A Technical Guide to Dialkyl Aminomalonates in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dialkyl aminomalonates, particularly diethyl aminomalonate, have emerged as indispensable C2 synthons in organic synthesis. Their unique trifunctionality, possessing a nucleophilic amine and two ester moieties attached to a single carbon, provides a versatile platform for the construction of a diverse array of complex molecules. This guide provides an in-depth exploration of the discovery, historical development, and synthetic applications of dialkyl aminomalonates, with a particular focus on their pivotal role in the synthesis of amino acids and contemporary pharmaceutical agents. We will delve into the mechanistic underpinnings of key transformations, provide validated experimental protocols, and showcase the strategic application of these reagents in drug development, offering researchers and drug development professionals a comprehensive resource to leverage the full potential of this important class of molecules.

Introduction: The Strategic Importance of Dialkyl Aminomalonates

In the landscape of organic synthesis, the ability to efficiently introduce nitrogen-containing functionalities is of paramount importance, given their prevalence in biologically active molecules. Dialkyl aminomalonates have carved a significant niche as versatile building blocks for this purpose. The presence of a primary amine and two ester groups on a single methylene carbon creates a unique chemical environment, allowing for a wide range of transformations. The amine can be readily acylated or alkylated, while the esters provide a handle for hydrolysis and decarboxylation, effectively serving as a masked carboxylic acid group. This inherent functionality makes dialkyl aminomalonates powerful precursors for the synthesis of α-amino acids, heterocyclic compounds, and a variety of pharmaceutical intermediates. This guide will illuminate the historical context of their development and showcase their enduring relevance in modern synthetic chemistry.

Historical Perspective: From Discovery to Synthetic Staple

The journey of dialkyl aminomalonates is intrinsically linked to the broader history of malonic ester chemistry. While the malonic ester synthesis itself has been a cornerstone of organic chemistry for over a century, the introduction of an amino group at the α-position unlocked new synthetic possibilities.

The synthesis of the N-acylated derivative, diethyl acetamidomalonate, was reported by V. V. Cherchez in 1931.[1] This derivative proved to be a stable and highly useful precursor for amino acid synthesis. The free diethyl aminomalonate is known to be less stable than its salts.[2] A significant advancement in the preparation of the more stable hydrochloride salt is detailed in Organic Syntheses, which involves the nitrosation of diethyl malonate to form diethyl isonitrosomalonate, followed by catalytic hydrogenation.[2] This procedure provides a reliable and scalable route to diethyl aminomalonate hydrochloride, a form in which the compound is commonly used today.[3]

The development of reliable synthetic routes to dialkyl aminomalonates paved the way for their widespread adoption in organic synthesis, particularly in the preparation of amino acids, a topic we will explore in detail in the following section.

The Amidomalonate Synthesis of Amino Acids: A Classic Transformed

The amidomalonate synthesis is a robust and highly versatile method for the preparation of α-amino acids.[4][5] It represents a significant extension of the classical malonic ester synthesis.[4] The general strategy involves the alkylation of an N-acylated dialkyl aminomalonate, followed by hydrolysis and decarboxylation to yield the desired amino acid. Diethyl acetamidomalonate is a commonly used starting material for this purpose.[6]

The key steps of the amidomalonate synthesis are as follows:

  • Enolate Formation: The α-proton of the diethyl acetamidomalonate is acidic due to the presence of two flanking ester groups and the acetamido group. Treatment with a suitable base, such as sodium ethoxide, generates a resonance-stabilized enolate.[7]

  • Alkylation: The enolate acts as a nucleophile and reacts with an alkyl halide in an SN2 reaction to introduce the desired side chain (R-group) of the amino acid.[5]

  • Hydrolysis and Decarboxylation: Acid-catalyzed hydrolysis of the ester and amide functionalities, followed by heating, leads to the formation of an aminomalonic acid derivative which readily decarboxylates to afford the final α-amino acid.[5][7]

Experimental Protocol: Synthesis of Phenylalanine via Amidomalonate Synthesis

This protocol provides a representative example of the amidomalonate synthesis for the preparation of the amino acid phenylalanine.

Step 1: Enolate Formation and Alkylation

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl acetamidomalonate (1 equivalent) in anhydrous ethanol.

  • To this solution, add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol dropwise at room temperature.

  • Stir the resulting mixture for 1 hour to ensure complete formation of the enolate.

  • Add benzyl chloride (1.2 equivalents) dropwise to the enolate solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

Step 2: Hydrolysis and Decarboxylation

  • To the reaction mixture from Step 1, add an excess of concentrated hydrochloric acid.

  • Heat the mixture to reflux for several hours to effect hydrolysis of the esters and the amide, and subsequent decarboxylation.

  • After cooling, the crude phenylalanine hydrochloride will precipitate.

  • Isolate the product by filtration and recrystallize from an ethanol/water mixture to obtain pure phenylalanine hydrochloride.

Amidomalonate_Synthesis cluster_start Starting Material cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_hydrolysis Hydrolysis & Decarboxylation start Diethyl Acetamidomalonate enolate Enolate Intermediate start->enolate 1. NaOEt, EtOH alkylated Alkylated Malonate enolate->alkylated 2. R-X (Alkyl Halide) amino_acid α-Amino Acid alkylated->amino_acid 3. H3O+, Δ

Applications in Drug Development: Crafting Complex Pharmaceuticals

The versatility of dialkyl aminomalonates extends beyond amino acid synthesis into the realm of complex drug molecule construction. Their ability to serve as a scaffold for introducing diverse functionalities makes them invaluable intermediates in the synthesis of a wide range of pharmaceuticals.

Case Study: Synthesis of Favipiravir

Favipiravir is a broad-spectrum antiviral drug that has garnered significant attention.[8] Several synthetic routes to Favipiravir have been developed, with some prominent methods utilizing diethyl aminomalonate as a key starting material.[9][10] A general synthetic approach involves the following key transformations:

  • Ammonolysis: Diethyl aminomalonate hydrochloride is treated with ammonia to form 2-aminomalonamide.[11]

  • Cyclization: The resulting 2-aminomalonamide is then cyclized with glyoxal to form the pyrazine core of the drug.[11]

  • Functional Group Interconversion: A series of reactions, including halogenation and fluorination, are then carried out to install the requisite functional groups on the pyrazine ring, ultimately yielding Favipiravir.[8][12]

Favipiravir_Synthesis cluster_start Starting Material cluster_ammonolysis Ammonolysis cluster_cyclization Cyclization cluster_fgi Functional Group Interconversions start Diethyl Aminomalonate Hydrochloride amide 2-Aminomalonamide start->amide 1. NH3 pyrazine Pyrazine Intermediate amide->pyrazine 2. Glyoxal favipiravir Favipiravir pyrazine->favipiravir 3. Halogenation, Fluorination, etc.

Case Study: Synthesis of Rebamipide

Rebamipide is a gastroprotective agent used for the treatment of ulcers.[13] Its synthesis also highlights the utility of diethyl aminomalonate. A common synthetic strategy involves:

  • Acylation: Diethyl aminomalonate is first acylated with 4-chlorobenzoyl chloride to form diethyl 2-[(4-chlorobenzoyl)amino]malonate.[14]

  • Alkylation: The resulting N-acylated malonate is then alkylated with 4-(bromomethyl)quinolin-2(1H)-one.[14]

  • Hydrolysis and Decarboxylation: Finally, hydrolysis of the esters and subsequent decarboxylation affords Rebamipide.[13]

Rebamipide_Synthesis cluster_start Starting Material cluster_acylation Acylation cluster_alkylation Alkylation cluster_hydrolysis Hydrolysis & Decarboxylation start Diethyl Aminomalonate acylated N-Acylated Malonate start->acylated 1. 4-Chlorobenzoyl chloride alkylated Alkylated Intermediate acylated->alkylated 2. 4-(Bromomethyl)quinolin-2(1H)-one rebamipide Rebamipide alkylated->rebamipide 3. Hydrolysis, Δ

Summary of Key Synthetic Transformations and Yields

TransformationStarting MaterialKey ReagentsProductTypical Yield (%)
Diethyl Aminomalonate HCl Synthesis Diethyl Malonate1. NaNO₂, HOAc2. H₂, Pd/C3. HClDiethyl Aminomalonate HCl78-82[2]
Amidomalonate Synthesis (Phenylalanine) Diethyl Acetamidomalonate1. NaOEt2. Benzyl chloride3. H₃O⁺, ΔPhenylalanine~65[6]
Favipiravir Intermediate Synthesis Diethyl Aminomalonate HCl1. NH₃2. GlyoxalPyrazine IntermediateVariable
Rebamipide Intermediate Synthesis Diethyl Aminomalonate1. 4-Chlorobenzoyl chloride2. 4-(Bromomethyl)quinolin-2(1H)-oneAlkylated IntermediateHigh[13]

Conclusion and Future Outlook

Dialkyl aminomalonates have a rich history in organic synthesis, evolving from a laboratory curiosity to a cornerstone reagent for the construction of complex nitrogen-containing molecules. Their utility in the classic amidomalonate synthesis of amino acids remains a testament to their enduring value in foundational organic chemistry. Furthermore, their application in the synthesis of modern pharmaceuticals such as Favipiravir and Rebamipide underscores their continued relevance in the drug development pipeline.

As the demand for novel therapeutics and efficient synthetic methodologies continues to grow, the strategic application of dialkyl aminomalonates is poised to expand. Future research will likely focus on the development of new, more efficient, and stereoselective transformations involving these versatile building blocks, further solidifying their place as an indispensable tool in the synthetic chemist's arsenal.

References

Dimethyl Aminomalonate Hydrochloride: A Versatile Glycine Equivalent for the Synthesis of Novel α-Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of non-canonical α-amino acids into peptides and small molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate pharmacological properties such as potency, selectivity, and metabolic stability. Accessing these unique structural motifs, however, requires robust and versatile synthetic methods. This technical guide provides an in-depth exploration of dimethyl aminomalonate hydrochloride (DMAM-HCl) as a highly effective glycine equivalent. We will dissect its chemical properties, outline the core mechanistic principles of its application in the amidomalonate synthesis, provide a detailed experimental protocol, and discuss its significance for researchers, scientists, and drug development professionals.

The Synthetic Challenge: Accessing Non-Canonical α-Amino Acids

The 20 proteinogenic amino acids provide a limited chemical alphabet for nature's biological machinery. In medicinal chemistry, the ability to move beyond this set and incorporate novel, non-canonical α-amino acids is critical for lead optimization and the development of next-generation therapeutics. These custom-designed building blocks can introduce new side chains, enforce specific conformations, and block metabolic pathways.

A central strategy for their synthesis relies on the use of "glycine equivalents"—reagents that function as a glycine anion synthon, allowing for the formation of a C-C bond at the α-carbon.[1][2] An ideal glycine equivalent must be stable, readily available, and possess a highly reactive site for controlled alkylation. This compound emerges as a superior choice, offering a unique combination of stability and reactivity tailored for the synthesis of diverse α-amino acid scaffolds.

A Profile of this compound (DMAM-HCl)

This compound is a stable, crystalline solid that serves as a practical and efficient starting material.[3] Its utility is rooted in a specific combination of structural features that dictate its reactivity.

Causality Behind Experimental Utility:

  • α-Proton Acidity: The two electron-withdrawing methyl ester groups flank the α-carbon, significantly increasing the acidity of the α-proton. This allows for easy deprotonation under moderately basic conditions to form a stabilized nucleophilic enolate.

  • Amino Group Functionality: The primary amine provides a handle for further derivatization or can be protected and carried through a synthetic sequence.

  • Hydrochloride Salt Form: As a hydrochloride salt, the compound exhibits enhanced stability, improved handling characteristics, and greater solubility in aqueous and some organic media compared to the free base, which can be less stable.[3]

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 16115-80-3 [4]
Molecular Formula C₅H₉NO₄ · HCl [4]
Molecular Weight 183.59 g/mol [4]
Appearance Crystals or light yellow crystalline solid [5]
Melting Point ~160 °C (with decomposition) [5]

| Solubility | Water: soluble (25 mg/mL) |[5] |

The Core Mechanism: The Amidomalonate Synthesis Pathway

The primary application of DMAM-HCl is in the amidomalonate synthesis, a robust method for preparing α-amino acids that is a powerful variation of the classical malonic ester synthesis.[6][7] The process involves three key stages: N-protection, α-alkylation, and finally, deprotection with concomitant hydrolysis and decarboxylation.

The initial protection of the amino group, typically via acetylation, is a critical first step. Expertise Insight: This N-acetylation prevents the free amine from acting as a competing nucleophile during the alkylation step (preventing N-alkylation) and ensures that C-alkylation proceeds as the exclusive pathway.

The general mechanism is outlined below:

Amidomalonate_Synthesis cluster_0 Step 1: N-Protection cluster_1 Step 2: α-Alkylation cluster_2 Step 3: Deprotection & Decarboxylation A Dimethyl Aminomalonate Hydrochloride B N-Acetyl Dimethyl Aminomalonate A->B Acetic Anhydride or Acetyl Chloride C Enolate Intermediate B->C Base (e.g., NaOEt) D Alkylated Malonate Derivative C->D Alkyl Halide (R-X) (SN2 Reaction) E Target α-Amino Acid (Racemic Mixture) D->E Aq. Acid (e.g., HCl) Heat

Figure 1: General mechanism of the amidomalonate synthesis using a dimethyl aminomalonate equivalent.

Field-Proven Protocol: Synthesis of 2-Amino-4-phenylbutanoic Acid

This protocol provides a self-validating system for synthesizing a non-canonical amino acid. Each step includes choices and conditions designed to ensure high yield and purity.

Experimental_Workflow Experimental Workflow: Synthesis of 2-Amino-4-phenylbutanoic Acid start Start: Dimethyl Aminomalonate HCl step1 Step 1: N-Acetylation - Dissolve in DCM - Add Triethylamine - Add Acetyl Chloride (0°C) - Stir at RT start->step1 workup1 Workup 1: - Aqueous Wash - Dry (Na2SO4) - Concentrate in vacuo step1->workup1 step2 Step 2: α-Alkylation - Dissolve in anhydrous THF - Add NaH (0°C) - Add 2-Phenylethyl bromide - Reflux workup1->step2 workup2 Workup 2: - Quench with NH4Cl (aq) - Extract with Ethyl Acetate - Dry & Concentrate step2->workup2 step3 Step 3: Hydrolysis & Decarboxylation - Add 6M HCl - Reflux (12-18h) workup2->step3 workup3 Workup 3: - Cool to RT - Wash with DCM - Adjust pH to 7 - Isolate product step3->workup3 end Final Product: 2-Amino-4-phenylbutanoic Acid workup3->end

Figure 2: Step-by-step experimental workflow for a representative α-amino acid synthesis.

Methodology

Step 1: N-Acetylation of this compound

  • Suspend this compound (1.0 eq) in dichloromethane (DCM, 10 mL per gram of starting material).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to neutralize the HCl salt and act as a base.

  • Slowly add acetyl chloride (1.1 eq). Causality: Slow addition at low temperature is crucial to control the exothermicity of the acylation reaction.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Perform an aqueous workup by washing with 1M HCl, followed by saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield dimethyl acetamidomalonate, which can often be used in the next step without further purification.

Step 2: α-Alkylation with 2-Phenylethyl bromide

  • Dissolve the crude dimethyl acetamidomalonate (1.0 eq) in anhydrous tetrahydrofuran (THF). Trustworthiness: The use of anhydrous solvent is critical, as any water will quench the strong base.

  • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir for 30 minutes to ensure complete formation of the enolate.

  • Add 2-phenylethyl bromide (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, carefully quench the reaction by slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product into ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography if necessary.

Step 3: Acid Hydrolysis and Decarboxylation

  • To the crude alkylated product, add 6M aqueous HCl.

  • Heat the mixture to reflux (typically 100-110 °C) for 12-18 hours. Mechanism Insight: This single step accomplishes three transformations: hydrolysis of both methyl esters to carboxylic acids and hydrolysis of the acetamide protecting group to a primary amine. The resulting malonic acid derivative readily undergoes decarboxylation at high temperature to yield the final product.

  • Cool the reaction mixture to room temperature and wash with DCM to remove any non-polar impurities.

  • Carefully adjust the pH of the aqueous layer to ~7 with a base (e.g., NaOH or NH₄OH). The amino acid product will precipitate at its isoelectric point.

  • Collect the solid product by filtration, wash with cold water and diethyl ether, and dry under vacuum.

Applications in Drug Development & Medicinal Chemistry

The true power of DMAM-HCl as a glycine equivalent lies in its versatility, which is crucial for pharmaceutical R&D.

  • Library Synthesis: The alkylation step is amenable to a wide variety of electrophiles (alkyl, benzyl, and allyl halides), enabling the rapid generation of diverse libraries of novel amino acids for structure-activity relationship (SAR) studies.

  • Pharmaceutical Intermediates: The diethyl analogue, diethyl aminomalonate hydrochloride, is a key intermediate in the synthesis of important pharmaceuticals, including the antiviral agent Favipiravir and the gastroprotective agent Rebamipide. It is also fundamental to the synthesis of various pyrimidine heterocyclic compounds, which are common scaffolds in medicinal chemistry.[8][9] The principles and reactivity are directly translatable to DMAM-HCl for the synthesis of related methyl ester analogues.

  • Peptidomimetics and Constrained Peptides: The custom amino acids synthesized via this method can be incorporated into peptides to create more drug-like molecules with enhanced stability and defined secondary structures.

Concluding Remarks & Future Outlook

This compound is a robust, reliable, and versatile glycine equivalent that provides an essential tool for synthetic and medicinal chemists. Its straightforward application in the amidomalonate synthesis allows for the predictable and scalable production of a vast array of non-canonical α-amino acids. This accessibility empowers researchers in drug development to systematically explore chemical space, leading to the discovery of novel therapeutics with improved pharmacological profiles. Future work will likely focus on developing asymmetric variations of this chemistry, employing chiral auxiliaries or phase-transfer catalysts to afford enantiomerically pure α-amino acids directly, further enhancing the value of this indispensable synthetic building block.

References

Methodological & Application

The Strategic Use of Dimethyl Aminomalonate Hydrochloride in Pyrimidine Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Pyrimidines and the Role of Dimethyl Aminomalonate Hydrochloride

The pyrimidine nucleus is a cornerstone of medicinal chemistry and drug development, forming the structural backbone of a vast array of therapeutic agents with diverse biological activities, including antiviral, antibacterial, and anticancer properties.[1][2] The strategic construction of this heterocyclic scaffold with desired functional groups is a central focus for synthetic chemists. This compound emerges as a highly valuable and versatile C3 synthon in the synthesis of substituted pyrimidines. Its inherent functionality, possessing a nucleophilic amino group and two electrophilic ester moieties on a single three-carbon fragment, provides a direct and efficient route to 4-aminopyrimidine-5-carboxylates, which are key intermediates for further molecular elaboration. This guide provides a comprehensive overview of the application of this compound in pyrimidine synthesis, detailing the underlying chemical principles, offering robust experimental protocols, and explaining the rationale behind the procedural steps.

Core Principle: The Cyclocondensation Reaction

The synthesis of the pyrimidine ring from this compound fundamentally relies on a cyclocondensation reaction. This process involves the sequential reaction of the aminomalonate with a 1,3-dielectrophilic species, typically an amidine or a related functional group. The general mechanism can be understood as a cascade of nucleophilic additions and subsequent cyclization with elimination of small molecules like water and methanol.

The use of this compound offers several advantages:

  • Direct Introduction of Key Functional Groups: The amino group of the aminomalonate directly becomes the 4-amino group of the pyrimidine ring, a common feature in many biologically active pyrimidines. The methoxycarbonyl group at the adjacent position provides a versatile handle for further synthetic transformations.

  • Convergent Synthesis: This approach represents a convergent strategy, efficiently bringing together two key building blocks to rapidly construct the heterocyclic core.

  • Control over Substitution Pattern: The choice of the condensing partner (e.g., different amidines) allows for the introduction of various substituents at the 2-position of the pyrimidine ring.

Below is a generalized workflow for the synthesis of 4-aminopyrimidine-5-carboxylates from this compound.

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Product A Dimethyl Aminomalonate Hydrochloride D Cyclocondensation in Anhydrous Solvent (e.g., Methanol) A->D B Amidine Salt (e.g., Formamidine Acetate) B->D C Base (e.g., Sodium Methoxide) C->D E Neutralization & Precipitation D->E Reaction Completion F Filtration & Washing E->F G Recrystallization F->G H Methyl 4-Aminopyrimidine- 5-carboxylate G->H Pure Product

Caption: Generalized workflow for pyrimidine synthesis.

Mechanistic Insights: A Step-by-Step Look at Ring Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The cyclocondensation of this compound with an amidine, such as formamidine, in the presence of a base like sodium methoxide, proceeds through several key steps:

  • Deprotonation and Nucleophilic Attack: The base deprotonates the amino group of the dimethyl aminomalonate, increasing its nucleophilicity. This free amine then attacks one of the electrophilic carbon atoms of the protonated amidine.

  • Intermediate Formation: This initial attack forms a tetrahedral intermediate which can then undergo rearrangement and elimination of ammonia (from the amidine) to form an N-acylated aminomalonate derivative.

  • Intramolecular Cyclization: The newly formed secondary amine can then undergo an intramolecular nucleophilic attack on one of the ester carbonyl groups. This step is often the rate-determining step and leads to the formation of a six-membered ring intermediate.

  • Aromatization: The cyclic intermediate then undergoes a series of proton transfers and elimination of methanol and water to achieve the stable aromatic pyrimidine ring system.

The following diagram illustrates the plausible mechanistic pathway:

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination & Intermediate Formation cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Aromatization A Dimethyl Aminomalonate + Formamidine B Tetrahedral Intermediate A->B + Base C N-Acyl Aminomalonate Intermediate B->C - NH3 D Six-membered Ring Intermediate C->D E Methyl 4-Aminopyrimidine-5-carboxylate D->E - H2O, - MeOH

Caption: Plausible mechanism of pyrimidine ring formation.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of pyrimidine derivatives using this compound.

Protocol 1: Synthesis of Methyl 4-Aminopyrimidine-5-carboxylate

This protocol is adapted from established methodologies for the synthesis of 4-aminopyrimidine-5-carboxylates.[3]

Materials:

  • This compound

  • Formamidine acetate

  • Sodium methoxide

  • Anhydrous methanol

  • Diethyl ether

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium methoxide (2.2 equivalents) to anhydrous methanol (100 mL).

  • Addition of Reactants: To the stirred solution, add formamidine acetate (1.0 equivalent) followed by this compound (1.0 equivalent) in portions.

  • Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with glacial acetic acid.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold methanol and then with diethyl ether.

  • Purification: The crude product can be purified by recrystallization from methanol to afford pure methyl 4-aminopyrimidine-5-carboxylate.

Data Summary:

ParameterValue
Typical Yield60-75%
AppearanceWhite to off-white crystalline solid
Melting Point210-212 °C
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 8.65 (s, 1H), 8.10 (s, 1H), 7.50 (br s, 2H), 3.80 (s, 3H)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 166.5, 160.2, 158.8, 156.1, 108.9, 51.5
Protocol 2: Synthesis of Methyl 2,4-Diaminopyrimidine-5-carboxylate

This protocol outlines the synthesis of a 2,4-diaminopyrimidine derivative, a common scaffold in pharmacologically active molecules.[4]

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

  • Standard laboratory glassware

  • Inert atmosphere setup

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, prepare a solution of sodium ethoxide (2.5 equivalents) in anhydrous ethanol.

  • Addition of Reactants: Add guanidine hydrochloride (1.1 equivalents) to the solution, followed by the portion-wise addition of this compound (1.0 equivalent).

  • Reaction: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., concentrated HCl) to a pH of approximately 7.

  • Isolation: The product will precipitate upon neutralization. Collect the solid by filtration, and wash with cold ethanol and diethyl ether.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure methyl 2,4-diaminopyrimidine-5-carboxylate.

Data Summary:

ParameterValue
Typical Yield55-70%
AppearancePale yellow solid
Melting Point>250 °C
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 7.95 (s, 1H), 6.80 (br s, 2H), 6.10 (br s, 2H), 3.75 (s, 3H)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 167.0, 162.5, 161.0, 158.0, 95.0, 51.0

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the ester groups and react with the strong base. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Base Selection: The choice and stoichiometry of the base are critical. A strong alkoxide base is typically required to deprotonate the aminomalonate and drive the reaction to completion.

  • Reaction Time and Temperature: The optimal reaction time and temperature may vary depending on the specific amidine used. Monitoring the reaction by TLC is essential to determine the point of completion and avoid the formation of byproducts.

  • Purification: The product is often a crystalline solid that can be effectively purified by recrystallization. Choosing the appropriate solvent system is key to obtaining a high-purity product.

Conclusion

This compound is a powerful and efficient building block for the synthesis of a wide range of substituted pyrimidines. Its ability to introduce a 4-amino and a 5-methoxycarbonyl group in a single step makes it an invaluable tool for researchers in medicinal chemistry and drug discovery. The protocols and mechanistic insights provided in this guide are intended to empower scientists to effectively utilize this versatile reagent in their synthetic endeavors, paving the way for the discovery of novel pyrimidine-based therapeutic agents.

References

Application Notes & Protocols: Strategic Synthesis of a Key Spirotryprostatin B Precursor via Dimethyl Aminomalonate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of Spirotryprostatin B

Spirotryprostatin B, a complex indole alkaloid isolated from Aspergillus fumigatus, has attracted significant attention from the synthetic and medicinal chemistry communities.[1] Its unique spiro[pyrrolidine-3,3'-oxindole] core, fused with a diketopiperazine ring, presents a formidable synthetic challenge.[2][3] More importantly, spirotryprostatin B exhibits potent antimitotic activity, arresting the cell cycle at the G2/M phase, which makes it a compelling lead compound for the development of novel anticancer therapeutics.[1][4][5] The scarcity of the natural product necessitates robust and efficient synthetic routes to enable further pharmacological investigation and the development of structurally related analogues.

Numerous total syntheses have been reported, each employing a unique strategy to construct the sterically congested quaternary spiro-center.[2][3] This application note focuses on a highly efficient and strategic approach, pioneered by Trost and colleagues, which utilizes dimethyl aminomalonate hydrochloride as a key building block for the rapid assembly of the central diketopiperazine core of spirotryprostatin B. We will provide a detailed examination of the underlying synthetic logic and present a comprehensive, step-by-step protocol for the synthesis of the crucial diketopiperazine intermediate.

Retrosynthetic Analysis and Strategic Considerations

The power of the Trost synthesis lies in its convergent approach. A key disconnection of the spirotryprostatin B scaffold reveals a diketopiperazine unit and an oxindole moiety. The strategy hinges on the initial construction of a versatile diketopiperazine intermediate, which is later coupled with the oxindole component.

Core Concept: The diketopiperazine ring is formed from two amino acid precursors: L-proline and a glycine equivalent. The strategic choice of this compound as the glycine surrogate is pivotal. Its structure allows for a straightforward peptide coupling with a protected proline derivative, followed by a subsequent intramolecular cyclization to furnish the desired diketopiperazine.

This approach offers several advantages:

  • Efficiency: It allows for the rapid construction of the complex diketopiperazine core in a few high-yielding steps.

  • Convergence: It breaks down the synthesis into manageable fragments, allowing for optimization of individual steps before the key fragments are joined.

  • Versatility: The resulting diketopiperazine is a versatile intermediate that can be functionalized further, opening avenues for the synthesis of various spirotryprostatin analogues.

The overall synthetic workflow for the formation of the key diketopiperazine intermediate is depicted below.

G cluster_synthesis Synthetic Pathway Cbz_Pro N-Cbz-L-proline Peptide_Coupling Peptide Coupling (EDC, HOBt, DIPEA) Cbz_Pro->Peptide_Coupling DMA_HCl Dimethyl aminomalonate hydrochloride DMA_HCl->Peptide_Coupling Dipeptide Linear Dipeptide Intermediate Peptide_Coupling->Dipeptide Formation of amide bond Deprotection Hydrogenolysis (H₂, Pd/C) Dipeptide->Deprotection Removal of Cbz group Free_Amine Deprotected Dipeptide Deprotection->Free_Amine Cyclization Intramolecular Cyclization (Heat) Free_Amine->Cyclization Spontaneous or heat-induced lactamization DKP Diketopiperazine Intermediate (8) Cyclization->DKP

References

Application Notes & Protocols: The Strategic Use of Dimethyl Aminomalonate Hydrochloride in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Reimagining the Glycine Residue and Beyond

In the intricate world of peptide synthesis, the strategic selection of building blocks is paramount to achieving desired outcomes, whether for therapeutic peptides, novel biomaterials, or fundamental biochemical research. While the 20 proteinogenic amino acids form the core of this discipline, specialized reagents that offer unique synthetic advantages are invaluable. Dimethyl aminomalonate hydrochloride stands out as one such reagent. It is far more than a simple glycine equivalent; it is a versatile synthon that provides a strategic entry point for constructing not only standard peptide sequences but also for introducing molecular diversity through the synthesis of unnatural α-amino acids.[1][2]

This guide moves beyond a mere recitation of steps. It delves into the underlying chemical principles, the rationale behind procedural choices, and the practical insights gained from experience in the field. We will explore its dual role as a masked glycine unit and as a progenitor for custom amino acid residues, providing detailed, validated protocols for researchers, scientists, and professionals in drug development.

Section 1: Foundational Knowledge and Reagent Profile

Before employing any reagent, a thorough understanding of its properties and handling requirements is essential for safety and experimental success.

Physicochemical Characteristics

This compound is a stable, crystalline solid that serves as the hydrochloride salt of the corresponding free amine.[3] The salt form enhances its shelf-life and handling characteristics compared to the less stable free base.[1][4]

PropertyValueSource(s)
CAS Number 16115-80-3[3][5][6]
Molecular Formula C₅H₉NO₄ · HCl[3][6]
Molecular Weight 183.59 g/mol [3][6]
Appearance White to off-white or light yellow crystalline solid[4][7]
Melting Point ~160 °C (with decomposition)[3][5][7]
Solubility Soluble in water; partially soluble in organic solvents like alcohols.[3][5][7]
Storage Inert atmosphere, room temperature.[5][8]
Safety and Handling

As a laboratory chemical, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[5][7]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood.[7]

  • In Case of Contact: If skin contact occurs, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[7]

  • Stability: The hydrochloride salt is stable under recommended storage conditions. The free amine, if generated and isolated, is less stable.[1] It is standard practice to generate the free amine in situ for immediate use in a reaction.

Section 2: Core Application — A Masked Glycine Synthon in Peptide Coupling

The most direct application of this compound is as a precursor to a C-terminal glycine residue. The key is that after coupling to an N-protected amino acid, the resulting aminomalonate moiety can be hydrolyzed and decarboxylated to yield the glycine structure. This process offers a controlled method for introducing glycine.[2]

The Underlying Principle: Coupling, Hydrolysis, and Decarboxylation

The synthetic strategy involves two main stages:

  • Peptide Bond Formation: The free amino group of dimethyl aminomalonate (generated in situ) is coupled with the activated carboxyl group of an N-terminally protected amino acid.

  • Conversion to Glycine: The resulting dipeptide derivative, which contains the malonate ester, undergoes acidic hydrolysis. This cleaves the methyl esters to form a geminal dicarboxylic acid, which is unstable and spontaneously loses CO₂ (decarboxylation) to yield the final glycine residue.

Workflow for Glycine Incorporation

The following diagram illustrates the logical flow of this synthetic route.

G cluster_0 Step 1: In Situ Amine Liberation cluster_1 Step 2: Carboxyl Group Activation cluster_2 Step 3: Peptide Coupling cluster_3 Step 4: Hydrolysis & Decarboxylation A Dimethyl Aminomalonate HCl C Free Dimethyl Aminomalonate A->C in Solvent (DMF/DCM) B Tertiary Base (e.g., DIPEA) G Protected Dipeptide Derivative (Boc-Ala-Ama(OMe)₂) C->G Coupling D N-Protected Amino Acid (e.g., Boc-Ala-OH) F Activated Ester Intermediate D->F E Coupling Reagent + Additive (e.g., EDC/HOBt) I Final Dipeptide (H-Ala-Gly-OH) G->I Transformation H Aqueous Acid (e.g., 6N HCl, heat)

Caption: Workflow for using Dimethyl Aminomalonate as a Glycine Synthon.

Detailed Protocol 1: Solution-Phase Synthesis of a Protected Dipeptide (e.g., Boc-Ala-Ama(OMe)₂)

This protocol details the coupling of N-Boc-Alanine with this compound.

Materials:

  • N-Boc-Alanine (1.0 eq)

  • This compound (1.05 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

Methodology:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.05 eq) and dissolve/suspend it in anhydrous DCM (approx. 0.1 M concentration).

  • Amine Liberation: Cool the mixture to 0 °C in an ice bath. Add DIPEA (1.1 eq) dropwise. Stir for 15-20 minutes. The DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt, liberating the primary amine required for coupling.

  • Carboxyl Activation: In a separate flask, dissolve N-Boc-Alanine (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. Cool to 0 °C. Add EDC·HCl (1.2 eq) in one portion. Stir the mixture at 0 °C for 30 minutes. During this time, the carboxyl group of Boc-Alanine is activated by forming a more stable OBt ester, which minimizes the risk of racemization.[9]

  • Coupling Reaction: Transfer the activated Boc-Alanine solution from step 3 to the flask containing the free dimethyl aminomalonate (from step 2) via a cannula or dropping funnel at 0 °C.

  • Reaction Progression: Allow the combined mixture to slowly warm to room temperature and stir overnight (12-16 hours). Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove unreacted HOBt and acid), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Characterization: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). Characterize the purified product (Boc-Ala-Ama(OMe)₂) by NMR and Mass Spectrometry to confirm its structure and purity.

Section 3: Advanced Application — A Scaffold for Unnatural Amino Acids

The true synthetic power of aminomalonates is realized in their use as scaffolds for creating diverse unnatural α-amino acids. The α-hydrogen, being flanked by two electron-withdrawing ester groups, is acidic and can be readily removed by a suitable base. The resulting enolate is a potent nucleophile that can be alkylated with various electrophiles.[2] This is a direct application of the classic malonic ester synthesis.

The Alkylation Strategy

This pathway involves protecting the amine, deprotonating the α-carbon to form a nucleophilic enolate, and then reacting it with an alkyl halide to form a new carbon-carbon bond. Subsequent hydrolysis and decarboxylation yield the desired α-substituted amino acid.

Workflow for Unnatural Amino Acid Synthesis

G A Dimethyl Aminomalonate HCl B N-Protection (e.g., (Boc)₂O, Base) A->B C N-Boc-Dimethyl Aminomalonate B->C D Deprotonation (Base, e.g., NaOEt) C->D E Enolate Intermediate D->E F Alkylation (Alkyl Halide, R-X) E->F G N-Boc-α-Alkyl-Aminomalonate F->G H Hydrolysis & Decarboxylation (Acid, Heat) G->H I Unnatural α-Amino Acid (H₂N-CHR-COOH) H->I

References

Application Note & Protocol: N-Acylation of Dimethyl Aminomalonate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Utility of N-Acylated Aminomalonates

Dimethyl aminomalonate hydrochloride is a versatile and highly valuable building block in modern organic synthesis. As a hydrochloride salt of a dialkyl aminomalonate, it serves as a stable precursor to the free amino ester, which is a cornerstone for the synthesis of a diverse array of complex molecules, including unnatural α-amino acids, peptide fragments, and heterocyclic compounds.[1][2] The N-acylation of this substrate is a critical first step in many synthetic pathways, transforming the primary amine into a stable amide. This transformation not only protects the amine but also introduces a functional handle that can direct subsequent chemical modifications, such as alkylation at the α-carbon, a strategy that leverages the principles of malonic ester synthesis.[1][3]

This guide provides a comprehensive overview of the reaction conditions, mechanistic underpinnings, and a detailed, field-proven protocol for the N-acylation of this compound. The methodologies described herein are designed to be robust, reproducible, and adaptable for various acylating agents.

Core Principles and Reaction Mechanism

The N-acylation of this compound is fundamentally a nucleophilic acyl substitution reaction.[4] The reaction is most commonly performed under Schotten-Baumann conditions , which are specifically designed for the acylation of amines (and alcohols) using reactive acylating agents like acid chlorides or anhydrides in the presence of a base.[5][6]

The Role of the Base: A Critical First Step

The starting material, this compound, is an ammonium salt. The primary amine is protonated, rendering it non-nucleophilic. Therefore, the first and most critical step is the in-situ neutralization of the hydrochloride salt to liberate the free amine.

NH₃⁺CH(COOCH₃)₂·Cl⁻ + Base → NH₂CH(COOCH₃)₂ + [Base-H]⁺Cl⁻

A base is required for two primary reasons:

  • Liberation of the Nucleophile: To deprotonate the ammonium salt, generating the free dimethyl aminomalonate, which can act as a nucleophile.

  • Neutralization of Byproduct: To quench the hydrochloric acid (HCl) that is generated as a byproduct during the acylation step with an acyl chloride.[7] This prevents the newly formed product or unreacted starting amine from becoming protonated and halting the reaction.[7]

Commonly used bases include aqueous sodium hydroxide, or organic tertiary amines like triethylamine (TEA) or pyridine in an organic solvent.[4][8][9]

The Acylation Mechanism

Once the free amine is generated, it acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). The reaction proceeds through a classic nucleophilic acyl substitution pathway, typically involving a tetrahedral intermediate.[4][6]

The mechanism can be summarized in the following steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free amine attacks the carbonyl carbon of the acyl chloride.[6]

  • Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, forming a transient tetrahedral species with a positive charge on the nitrogen and a negative charge on the oxygen.[4]

  • Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the most stable leaving group, which in this case is the chloride ion.[7]

  • Deprotonation: The base removes the proton from the nitrogen atom, yielding the final, neutral N-acylated product and the protonated base.[7]

Below is a diagram illustrating the overall reaction mechanism.

G cluster_0 Step 1: Amine Liberation cluster_1 Step 2: Nucleophilic Acyl Substitution Start Dimethyl Aminomalonate Hydrochloride FreeAmine Free Amine (Nucleophile) Start->FreeAmine + Base Base Base (e.g., Et₃N) Tetrahedral Tetrahedral Intermediate FreeAmine->Tetrahedral + Acyl Chloride AcylChloride Acyl Chloride (R-COCl) Product N-Acylated Product Tetrahedral->Product - Cl⁻ - [Base-H]⁺

Caption: Reaction mechanism for N-acylation.

Detailed Application Protocol

This protocol describes a general procedure for the N-acetylation of this compound using acetyl chloride. This can be adapted for other acyl chlorides or anhydrides with minor modifications.

Materials and Equipment
  • Chemicals:

    • This compound (97%)[2]

    • Triethylamine (Et₃N), distilled

    • Acetyl Chloride (or other acyl chloride/anhydride)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Deionized Water

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Addition funnel

    • Ice-water bath

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

Experimental Workflow Diagram

G A 1. Setup & Cooling Dissolve aminomalonate salt in DCM. Cool to 0°C in an ice bath. B 2. Base Addition Slowly add triethylamine (2.2 eq) to liberate the free amine. A->B C 3. Acylation Add acetyl chloride (1.1 eq) dropwise via addition funnel. B->C D 4. Reaction Allow to warm to RT. Stir for 2-4 hours. C->D E 5. Quenching & Workup Wash with H₂O, sat. NaHCO₃, and brine. D->E F 6. Drying & Concentration Dry organic layer over MgSO₄. Filter and concentrate in vacuo. E->F G 7. Purification Purify the crude product by recrystallization or chromatography. F->G

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Suspend the solid in anhydrous dichloromethane (approx. 5-10 mL per gram of starting material).

  • Cooling: Place the flask in an ice-water bath and stir the suspension for 10-15 minutes until the temperature equilibrates to 0°C.

  • Base Addition: Slowly add triethylamine (2.2 eq) to the stirring suspension. The first equivalent neutralizes the hydrochloride salt, and the second is to quench the HCl generated during the reaction. The mixture may become clearer as the free amine is formed and dissolves.

  • Acylating Agent Addition: Add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous dichloromethane, to an addition funnel. Add the acetyl chloride solution dropwise to the reaction mixture over 15-20 minutes, maintaining the internal temperature at 0-5°C. A precipitate (triethylamine hydrochloride) will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • Workup - Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add deionized water to quench any unreacted acetyl chloride and dissolve the triethylamine hydrochloride salts.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Deionized water (2x)

    • Saturated aqueous sodium bicarbonate solution (2x) to remove any acidic impurities.

    • Brine (1x) to aid in the removal of water.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, typically as an oil or a waxy solid.

  • Purification: The crude N-acetyl dimethyl aminomalonate can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel.[6][10]

Summary of Reaction Parameters

The choice of base, solvent, and acylating agent can be adapted to suit the specific substrate and desired scale. The following table provides a summary of common parameters for this transformation.

ParameterRecommended Reagents/ConditionsRationale & Causality
Substrate This compoundStable, commercially available precursor to the nucleophilic free amine.
Acylating Agent Acyl Chlorides (e.g., Acetyl Chloride, Benzoyl Chloride) or Acyl Anhydrides (e.g., Acetic Anhydride)Highly electrophilic, leading to rapid and efficient acylation. Anhydrides are often less harsh but may require slightly longer reaction times or warming.[11]
Base Triethylamine (Et₃N), Pyridine, or Aqueous NaOHOrganic Bases (Et₃N, Pyridine): Used in anhydrous organic solvents. Act as both a neutralizing and scavenging agent.[9] Aqueous NaOH: Used in a biphasic Schotten-Baumann setup, where it remains in the aqueous phase.[5][8]
Stoichiometry Base: 2.1 - 2.5 equivalents. Acylating Agent: 1.05 - 1.2 equivalents.An excess of base is crucial to ensure complete liberation of the free amine and neutralization of the HCl byproduct.[7] A slight excess of the acylating agent drives the reaction to completion.
Solvent Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), or a biphasic system (DCM/Water).[8][12]Aprotic solvents are preferred to avoid side reactions with the acylating agent. A biphasic system is classic for Schotten-Baumann reactions, simplifying workup as the base and salts remain in the aqueous phase.[5]
Temperature 0°C to Room TemperatureThe reaction is exothermic. Initial addition at 0°C controls the reaction rate and minimizes side reactions. The reaction is typically allowed to proceed to completion at room temperature.[4]
Workup Aqueous wash with mild base (e.g., NaHCO₃)Essential for removing the hydrochloride salt of the tertiary amine base and any unreacted acid chloride or acidic byproducts.

Safety and Handling

  • Acyl Chlorides: Are corrosive and lachrymatory. They react violently with water and protic solvents. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Triethylamine: Is flammable and has a strong, unpleasant odor. It is corrosive and can cause severe skin and eye irritation.

  • Dichloromethane: Is a suspected carcinogen and should be handled with care in a fume hood.

  • The initial quenching step can be exothermic. Perform this step slowly and with cooling.

References

Application Notes & Protocols: A Comprehensive Guide to the Boc-Protection of Dimethyl Aminomalonate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the tert-butoxycarbonyl (Boc) protection of dimethyl aminomalonate hydrochloride. The protocol is designed to be robust and reproducible, with a focus on the underlying chemical principles, practical execution, and troubleshooting strategies to ensure a high rate of success.

Introduction: The Strategic Importance of Boc Protection

In the landscape of modern organic synthesis, particularly in peptide chemistry and the development of pharmaceutical intermediates, the selective protection of functional groups is a foundational strategy.[1] The amine group, being both nucleophilic and basic, often requires masking to prevent unwanted side reactions during subsequent synthetic transformations.[2] The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines in non-peptide chemistry, valued for its stability across a wide range of nucleophilic and basic conditions, yet readily cleaved under mild acidic conditions.[3][4]

Dimethyl aminomalonate is a valuable C3 building block, but its free amine is highly reactive. The hydrochloride salt form enhances its stability and shelf-life. However, for its incorporation into complex molecular architectures, protection of the amino group is a critical first step. This guide details the efficient synthesis of N-(tert-butoxycarbonyl)-dimethyl aminomalonate, a versatile intermediate for further elaboration.

Reaction Mechanism: A Nucleophilic Acyl Substitution Pathway

The Boc-protection of an amine using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) proceeds through a nucleophilic acyl substitution mechanism.[1] The reaction's success with an amine hydrochloride salt hinges on the crucial role of a base.

The process unfolds in several key steps:

  • Deprotonation: The starting material, this compound, exists as an ammonium salt. A non-nucleophilic organic base, such as triethylamine (TEA), is added to neutralize the hydrochloride, liberating the free amine's lone pair of electrons.

  • Nucleophilic Attack: The now-free amine acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate molecule.[5][6] This forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group.

  • Proton Transfer & Decomposition: The base (or another amine molecule) abstracts the proton from the newly formed N-Boc-amine's nitrogen atom. The unstable tert-butyl carbonate anion subsequently decomposes into gaseous carbon dioxide and a tert-butoxide anion.[6] This decomposition is thermodynamically favorable and drives the reaction to completion.[1] The tert-butoxide then reacts with the protonated base (e.g., triethylammonium chloride) to form tert-butanol.

The overall reaction is generally clean, with the byproducts being volatile (CO₂) or easily removed during aqueous work-up (tert-butanol and triethylammonium salts).

Materials and Reagents

Proper reagent selection and handling are paramount for the success of this protocol. All reagents should be of high purity and used as received from a reputable supplier unless otherwise noted.

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key PropertiesSupplier Example
This compound16115-80-3C₅H₁₀ClNO₄183.59White to off-white crystalline solid.[7]Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5C₁₀H₁₈O₅218.25Colorless solid or liquid (m.p. 22-24 °C), moisture sensitive.[8]Sigma-Aldrich
Triethylamine (TEA)121-44-8C₆H₁₅N101.19Colorless liquid, strong odor. Should be distilled from CaH₂ for anhydrous reactions.Fisher Scientific
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Colorless, volatile liquid. Anhydrous grade recommended.VWR
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Anhydrous grade for extraction and chromatography.Sigma-Aldrich
Hexanes110-54-3C₆H₁₄86.18For chromatography.Fisher Scientific
Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Anhydrous, granular. For drying organic layers.VWR
Hydrochloric Acid (HCl), 1M aq.7647-01-0HCl36.46For aqueous work-up.Fisher Scientific
Sodium Bicarbonate (NaHCO₃), sat. aq.144-55-8NaHCO₃84.01For aqueous work-up.VWR
Brine (NaCl), sat. aq.7647-14-5NaCl58.44For aqueous work-up.VWR

Detailed Experimental Protocol

This protocol is optimized for a 10-gram scale synthesis. Adjustments can be made proportionally for different scales.

4.1 Reaction Setup and Execution

  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 54.5 mmol).

  • Dissolution: Add anhydrous dichloromethane (DCM, 100 mL) to the flask. The salt will not fully dissolve, resulting in a suspension.

  • Cooling: Place the flask in an ice-water bath and allow the suspension to cool to 0 °C with gentle stirring.

  • Base Addition: Slowly add triethylamine (TEA) (16.7 mL, 12.1 g, 119.8 mmol, 2.2 eq) to the cooled suspension via syringe over 5-10 minutes. The addition is exothermic. Maintain the internal temperature below 10 °C. Stir for an additional 15 minutes at 0 °C. The mixture should become more homogeneous as the free amine is generated.

  • Boc Anhydride Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (12.5 g, 57.2 mmol, 1.05 eq) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture at 0 °C over 20-30 minutes using a dropping funnel. Gas evolution (CO₂) will be observed.[5]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 12-16 hours (overnight).

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material is polar (stays at the baseline), while the product will have a higher Rf value.

4.2 Work-up and Purification

  • Quenching: Cool the reaction mixture again to 0 °C and slowly add 50 mL of deionized water. Stir vigorously for 5 minutes.

  • Phase Separation: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer.

  • Aqueous Washes: Wash the organic layer sequentially with:

    • 50 mL of cold 1M HCl (to remove excess TEA).

    • 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).

    • 50 mL of saturated NaCl solution (brine) (to reduce the solubility of organic material in the aqueous phase).

  • Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and wash the solid with a small amount of DCM.

  • Solvent Removal: Concentrate the combined organic filtrates under reduced pressure using a rotary evaporator to yield a crude oil or semi-solid.

  • Purification: The crude product is often pure enough for many applications. If further purification is required, column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes is effective. Alternatively, if the crude product is an oil, trituration with cold hexanes or diethyl ether may induce crystallization or solidify the product.[9][10]

Expected Yield: 13.5 - 14.5 g (95-99%) of N-(tert-butoxycarbonyl)-dimethyl aminomalonate as a colorless oil or a white low-melting solid.

Experimental Workflow Diagram

Boc_Protection_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up cluster_purify 4. Isolation & Analysis A Suspend Amine HCl in DCM B Cool to 0 °C A->B C Add Triethylamine (2.2 eq) B->C D Add Boc₂O (1.05 eq) in DCM C->D E Stir at RT (12-16 h) D->E F Quench with H₂O E->F G Wash with 1M HCl F->G H Wash with sat. NaHCO₃ G->H I Wash with Brine H->I J Dry over Na₂SO₄ I->J K Concentrate in vacuo J->K L Purify (Chromatography/ Trituration) K->L M Characterize Product (NMR, MS, IR) L->M

Caption: Workflow for the Boc-protection of this compound.

Troubleshooting and Field-Proven Insights

IssueProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Boc Anhydride (hydrolyzed).2. Insufficient base (only 1 eq. used).3. Wet solvent or glassware.1. Use a fresh bottle of Boc₂O or test its activity on a simpler amine.2. Ensure at least 2.1 equivalents of base are used to neutralize the HCl salt and the proton generated in the reaction.3. Use anhydrous solvents and flame-dry glassware if necessary.
Incomplete Reaction 1. Insufficient reaction time.2. Low reaction temperature.1. Extend the reaction time to 24 hours and re-check by TLC.2. Ensure the reaction is allowed to stir at room temperature. Gentle heating (35-40 °C) can be applied if necessary.[11]
Product is an Oil and Difficult to Handle This is a common outcome for this product.1. Dry thoroughly under high vacuum to remove all residual solvent.2. Attempt to induce crystallization by scratching the flask or seeding with a known crystal.[10]3. Triturate the oil with a cold non-polar solvent like hexanes or pentane.
Formation of Di-Boc Side Product Over-protection of the amine.This is rare for aminomalonates but can occur with excess Boc₂O and a catalytic base like DMAP. Use a maximum of 1.1 equivalents of Boc₂O.

Product Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~5.30 (d, 1H, NH)

    • δ ~4.85 (d, 1H, α-CH)

    • δ ~3.78 (s, 6H, 2 x -OCH₃)

    • δ ~1.45 (s, 9H, C(CH₃)₃)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~167.5 (C=O, ester)

    • δ ~155.0 (C=O, carbamate)

    • δ ~80.5 (-C(CH₃)₃)

    • δ ~57.0 (α-CH)

    • δ ~53.0 (-OCH₃)

    • δ ~28.3 (-C(CH₃)₃)

  • Mass Spectrometry (ESI+): Calculated for C₁₁H₁₉NO₆Na [M+Na]⁺: 284.1105; Found: 284.1104.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct the entire procedure in a well-ventilated chemical fume hood.

  • Reagent Handling:

    • Dichloromethane is a suspected carcinogen; avoid inhalation and skin contact.

    • Triethylamine is corrosive and has a noxious odor.

    • Di-tert-butyl dicarbonate can cause skin and eye irritation.

  • Pressure: The reaction evolves CO₂ gas. Ensure the reaction vessel is not a closed system to prevent pressure build-up.[5]

References

Application Notes and Protocols: The Versatility of Dimethyl Aminomalonate Hydrochloride in Carbonyl Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

Dimethyl aminomalonate hydrochloride is a highly valuable and versatile C3 building block in modern organic synthesis, particularly for the construction of complex molecular architectures relevant to pharmaceutical and agrochemical research.[1] Its unique structure, featuring a nucleophilic amino group and an active methylene center flanked by two ester functionalities, enables a diverse range of transformations. This guide provides an in-depth exploration of the reactions of this compound with aldehydes and ketones. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols for key synthetic applications, and showcase the utility of this reagent in the synthesis of valuable heterocyclic compounds and amino acid derivatives.

Introduction: The Synthetic Potential of this compound

This compound serves as a stable, crystalline solid that is readily handled in the laboratory.[1] The hydrochloride salt form enhances its stability and solubility, making it a convenient precursor for the free amine, which is typically generated in situ.[1] This reagent is a cornerstone in the synthesis of a wide array of organic molecules, including unnatural α-amino acids, substituted pyridines, and various heterocyclic systems that form the core of many biologically active compounds.[2][3][4] Its application spans from the synthesis of antiviral agents to gastroprotective drugs, highlighting its significance in medicinal chemistry.

The reactivity of dimethyl aminomalonate is centered around two key features:

  • The Primary Amine: This group acts as a potent nucleophile, readily participating in condensation reactions with the electrophilic carbonyl carbon of aldehydes and ketones to form imine intermediates.[5][6]

  • The Active Methylene Group: The protons on the carbon atom situated between the two ester groups are acidic due to the electron-withdrawing nature of the carbonyls. This allows for deprotonation by a mild base to form a stabilized carbanion, which is a key intermediate in Knoevenagel-type condensations.[7][8][9]

This dual reactivity allows for a cascade of reactions, often in a one-pot fashion, leading to the efficient construction of complex molecular scaffolds.

Mechanistic Pathways: A Tale of Two Reactivities

The reaction of this compound with aldehydes and ketones can proceed through several distinct, yet often interconnected, mechanistic pathways. The specific pathway is dictated by the reaction conditions, including the choice of base, solvent, and temperature.

Imine Formation and Reductive Amination

Under neutral or mildly acidic conditions, the primary amino group of dimethyl aminomalonate attacks the carbonyl carbon of an aldehyde or ketone.[5][6] This is followed by dehydration to yield an imine intermediate. This process is often reversible.[6]

G cluster_0 Imine Formation Start Dimethyl Aminomalonate + Aldehyde/Ketone Intermediate1 Hemiaminal Intermediate Intermediate2 Iminium Ion Product Imine Product

The resulting imine can be isolated or, more commonly, subjected to in situ reduction to afford a stable secondary amine. This overall transformation is known as reductive amination .[10][11][12] A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce the iminium ion in the presence of the unreacted carbonyl compound.[12]

Knoevenagel-Type Condensation

In the presence of a base, the active methylene group of dimethyl aminomalonate can be deprotonated to form a nucleophilic carbanion.[9] This carbanion then undergoes a Knoevenagel condensation with an aldehyde or ketone.[7][8][9][13] The reaction proceeds through an aldol-type addition followed by dehydration to yield an α,β-unsaturated product.

G cluster_1 Knoevenagel Condensation Reagents Dimethyl Aminomalonate + Aldehyde/Ketone + Base Carbanion Carbanion Formation (Deprotonation) Alkoxide Alkoxide Intermediate Unsaturated α,β-Unsaturated Product

The choice of base is crucial in this reaction. Weakly basic amines like piperidine or pyridine are often sufficient to catalyze the condensation without promoting self-condensation of the aldehyde or ketone.[8]

Multicomponent Reactions for Heterocycle Synthesis

The true synthetic power of this compound is unleashed in multicomponent reactions (MCRs), where the aminomalonate, a carbonyl compound, and other reactants combine in a single pot to form complex heterocyclic structures.[14] A prominent example is the synthesis of substituted pyridines.[2][15][16][17][18]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is an irritant.

Protocol 1: General Procedure for the Reductive Amination of an Aldehyde

This protocol describes a one-pot reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Suspend the solid in anhydrous DCM.

  • Add triethylamine (1.1 eq) dropwise at 0 °C to neutralize the hydrochloride and generate the free amine. Stir for 15 minutes.

  • Add the aldehyde (1.0 eq) to the reaction mixture and stir at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reactant Product Typical Yield
BenzaldehydeDimethyl (benzylamino)malonate85-95%
4-ChlorobenzaldehydeDimethyl [(4-chlorobenzyl)amino]malonate80-90%
CyclohexanecarboxaldehydeDimethyl [(cyclohexylmethyl)amino]malonate75-85%
Protocol 2: Synthesis of a Substituted Pyridine via Multicomponent Reaction

This protocol outlines a Hantzsch-type synthesis of a substituted pyridine derivative.

Materials:

  • This compound

  • Aldehyde (e.g., formaldehyde or its equivalent)

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Ammonium acetate (CH₃COONH₄)

  • Ethanol or Acetic Acid

Procedure:

  • In a round-bottom flask, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), this compound (1.0 eq), and ammonium acetate (1.2 eq).

  • Add ethanol or acetic acid as the solvent.[2]

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Applications in Drug Development and Advanced Synthesis

The products derived from the reaction of dimethyl aminomalonate with carbonyl compounds are valuable intermediates in the synthesis of numerous biologically active molecules.

  • α-Amino Acid Synthesis: The alkylated aminomalonate products from reductive amination can be hydrolyzed and decarboxylated to yield a wide range of unnatural α-amino acids, which are crucial components of peptidomimetics and other pharmaceutical agents.[4][19]

  • Heterocyclic Scaffolds: The ability to construct substituted pyridines and other heterocycles is of paramount importance in medicinal chemistry, as these motifs are present in a vast number of approved drugs.[2][15]

  • Pictet-Spengler Reaction: Derivatives of dimethyl aminomalonate can participate in the Pictet-Spengler reaction, a powerful method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines, which are core structures in many alkaloids and pharmacologically active compounds.[20][21][22][23][24]

Conclusion

This compound is a powerful and versatile reagent for the synthesis of a diverse array of organic compounds. Its reactions with aldehydes and ketones, proceeding through imine formation, reductive amination, and Knoevenagel-type condensations, provide efficient routes to valuable synthetic intermediates. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this important building block in their synthetic endeavors, from fundamental research to complex drug discovery programs.

References

Application Note: A Detailed Protocol for the Synthesis of Methyl 3-Phenyl-5-Hydantoincarboxylate using Dimethyl Aminomalonate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Hydantoins, or imidazolidine-2,4-diones, represent a critical class of five-membered heterocyclic compounds that are foundational scaffolds in medicinal chemistry. Their derivatives exhibit a wide spectrum of biological activities, leading to their use as anticonvulsants, antiarrhythmics, antibacterial agents, and more.[1] The versatile nature of the hydantoin core allows for extensive structural modifications, making it a privileged structure in drug discovery and development.[2][3] This application note provides a comprehensive, step-by-step protocol for the synthesis of a specific hydantoin derivative, methyl 3-phenyl-5-hydantoincarboxylate, utilizing dimethyl aminomalonate hydrochloride and phenyl isocyanate as key starting materials. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical guidance.

Reaction Scheme and Mechanism

The synthesis of methyl 3-phenyl-5-hydantoincarboxylate from this compound proceeds via a two-step, one-pot reaction. The overall transformation is depicted below:

Overall Reaction:

The reaction mechanism can be understood as a variation of the Read synthesis of hydantoins, which involves the reaction of an amino acid derivative with an isocyanate.[1]

Step 1: Neutralization and Urea Formation

The reaction commences with the in-situ neutralization of this compound using a mild base, such as triethylamine (Et₃N), to liberate the free dimethyl aminomalonate. The lone pair of electrons on the nitrogen atom of the aminomalonate then acts as a nucleophile, attacking the electrophilic carbon atom of the phenyl isocyanate. This nucleophilic addition results in the formation of a urea intermediate.

Step 2: Intramolecular Cyclization

Under the reaction conditions, the urea intermediate undergoes a spontaneous intramolecular cyclization. The nitrogen atom of the newly formed urea attacks one of the ester carbonyl groups, leading to the formation of the five-membered hydantoin ring and the elimination of a molecule of methanol. This cyclization is the key ring-forming step that yields the desired hydantoin product.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of methyl 3-phenyl-5-hydantoincarboxylate.

Materials and Equipment

  • This compound (≥97% purity)

  • Phenyl isocyanate (≥98% purity)

  • Triethylamine (Et₃N, ≥99% purity)

  • Anhydrous Dichloromethane (DCM, ≥99.8% purity)

  • Ethyl acetate (EtOAc, analytical grade)

  • Hexane (analytical grade)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Combine Dimethyl aminomalonate HCl and DCM in a flask under N2 add_tea Add Triethylamine dropwise at 0°C prep->add_tea add_pi Add Phenyl isocyanate dropwise at 0°C add_tea->add_pi reflux Warm to room temperature and then reflux add_pi->reflux cool Cool the reaction mixture reflux->cool wash Wash with dilute HCl and brine cool->wash dry Dry over anhydrous Na2SO4 wash->dry evaporate Evaporate solvent under reduced pressure dry->evaporate purify Purify by recrystallization evaporate->purify analyze Characterize the product (NMR, IR, MS, MP) purify->analyze

Caption: Experimental workflow for the synthesis of methyl 3-phenyl-5-hydantoincarboxylate.

Step-by-Step Procedure

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.84 g, 10 mmol). Place the flask under an inert atmosphere of nitrogen.

  • Solvent Addition: Add 40 mL of anhydrous dichloromethane (DCM) to the flask and cool the suspension to 0 °C in an ice bath with stirring.

  • Neutralization: Slowly add triethylamine (1.4 mL, 10 mmol) dropwise to the stirred suspension. Continue stirring at 0 °C for 15 minutes to ensure complete neutralization of the hydrochloride salt.

  • Addition of Phenyl Isocyanate: To the same flask, add phenyl isocyanate (1.1 mL, 10 mmol) dropwise over 10 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C). Monitor the reaction progress by TLC (eluent: 1:1 ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with 1 M HCl (2 x 20 mL) and then with brine (20 mL).

  • Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification: Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexane to afford methyl 3-phenyl-5-hydantoincarboxylate as a white crystalline solid.

Quantitative Data Summary

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Ratio
This compound183.591.84101.0
Phenyl isocyanate119.121.19101.0
Triethylamine101.191.01101.0
Product
Methyl 3-phenyl-5-hydantoincarboxylate234.21~1.87~8-
Expected Yield:~80%

Product Characterization

Chemical Structure of the Product

Caption: Structure of Methyl 3-phenyl-5-hydantoincarboxylate.

Expected Analytical Data

  • Appearance: White crystalline solid.

  • Melting Point: Expected to be in the range of 160-170 °C (based on similar hydantoin structures).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.30-7.50 (m, 5H, Ar-H)

    • δ 5.10 (s, 1H, CH)

    • δ 3.85 (s, 3H, OCH₃)

    • δ 8.50 (br s, 1H, NH)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 170.5 (C=O, ester)

    • δ 168.0 (C=O, hydantoin C4)

    • δ 155.0 (C=O, hydantoin C2)

    • δ 132.0 (Ar-C)

    • δ 129.5 (Ar-CH)

    • δ 128.0 (Ar-CH)

    • δ 125.0 (Ar-CH)

    • δ 58.0 (CH)

    • δ 53.0 (OCH₃)

  • IR (KBr, cm⁻¹):

    • 3200-3300 (N-H stretching)

    • 1780-1720 (C=O stretching, hydantoin and ester)

    • 1600, 1500 (C=C aromatic stretching)

  • Mass Spectrometry (ESI-MS):

    • m/z 235.07 [M+H]⁺, 257.05 [M+Na]⁺

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • This compound: May cause skin, eye, and respiratory irritation.[4] Avoid inhalation of dust and contact with skin and eyes.[4]

  • Phenyl isocyanate: Highly toxic and a lachrymator.[5] It is corrosive and can cause severe burns.[5] Handle with extreme caution and avoid inhalation of vapors.[5]

  • Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage.

  • Dichloromethane: Suspected of causing cancer. Handle as a carcinogen.

References

The Versatile Role of Dimethyl Aminomalonate Hydrochloride in Cyclocondensation Reactions: A Guide to Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Among the myriad of building blocks available to the synthetic chemist, dimethyl aminomalonate hydrochloride has emerged as a particularly versatile and valuable precursor. Its unique trifunctional nature—possessing a nucleophilic amine and two electrophilic ester groups—renders it an ideal substrate for a variety of cyclocondensation reactions, providing access to a diverse array of nitrogen-containing heterocycles. These structures are often "privileged scaffolds" in drug discovery, capable of interacting with a wide range of biological targets.[1][2][3]

This technical guide provides an in-depth exploration of the applications of this compound in cyclocondensation reactions. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-proven protocols for the synthesis of key heterocyclic systems, and discuss the significance of these molecules in contemporary pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

PART 1: The Chemistry of this compound

This compound, with the chemical formula C5H10ClNO4, is a crystalline solid that is soluble in water and various organic solvents.[4] This solubility profile makes it amenable to a range of reaction conditions. The hydrochloride salt form enhances its stability and shelf-life, though it necessitates the use of a base in most reactions to liberate the free amine for nucleophilic attack.

The reactivity of dimethyl aminomalonate is centered around the interplay of its functional groups. The primary amine serves as the key nucleophile, initiating reactions with electrophilic partners. The two methyl ester groups can act as leaving groups or participate in intramolecular cyclization following an initial intermolecular reaction. This inherent functionality allows for the construction of complex ring systems in a convergent and often atom-economical manner.

PART 2: Synthesis of Pyridinone Scaffolds

Pyridinone and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][5][6] The pyridinone core can act as both a hydrogen bond donor and acceptor, contributing to its ability to bind effectively to biological targets.[1][2]

Mechanistic Insight: The Guareschi-Thorpe Pyridone Synthesis

A classic approach to pyridinone synthesis that can be adapted for dimethyl aminomalonate involves a variation of the Guareschi-Thorpe reaction. The general mechanism involves the condensation of a β-ketoester with a cyanoacetamide or a related active methylene compound. In the context of using dimethyl aminomalonate, the reaction proceeds through a series of condensation and cyclization steps.

The reaction is typically initiated by the liberation of the free amine from the hydrochloride salt using a suitable base. This is followed by a Knoevenagel-type condensation of the aminomalonate with a 1,3-dicarbonyl compound, such as a β-ketoester. The resulting intermediate then undergoes an intramolecular cyclization, followed by dehydration to yield the pyridinone ring system.

Diagram: Generalized Mechanism for Pyridinone Synthesis

G cluster_0 Step 1: Amine Liberation & Michael Addition cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Aromatization DMA_HCl Dimethyl Aminomalonate Hydrochloride Free_Amine Free Dimethyl Aminomalonate DMA_HCl->Free_Amine - HCl Base Base (e.g., NaOEt) Beta_Ketoester β-Ketoester Intermediate_A Michael Adduct Beta_Ketoester->Intermediate_A Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B Intramolecular Condensation Pyridinone Substituted Pyridinone Intermediate_B->Pyridinone - H2O

Caption: Generalized workflow for pyridinone synthesis.

Experimental Protocol: Synthesis of a Substituted 3-Amino-4-hydroxypyridin-2-one

This protocol is an adaptation based on established methods for pyridone synthesis from aminomalonates and provides a reliable starting point for optimization.

Materials:

  • This compound

  • Ethyl acetoacetate (or other β-ketoester)

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Glacial acetic acid

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (100 mL).

  • Base Addition: Carefully add sodium ethoxide (1.1 equivalents) to the ethanol and stir until fully dissolved.

  • Addition of Reactants: To the stirred solution, add this compound (1.0 equivalent) in one portion, followed by the dropwise addition of ethyl acetoacetate (1.0 equivalent).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize with glacial acetic acid.

  • Precipitation and Isolation: The product may precipitate upon cooling and neutralization. If so, collect the solid by vacuum filtration and wash with cold diethyl ether. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Summary Table:

Reactant AReactant BBase (equiv.)SolventTime (h)Typical Yield (%)
Dimethyl aminomalonate HClEthyl acetoacetateNaOEt (1.1)Ethanol4-660-75
Dimethyl aminomalonate HClMethyl benzoylacetateNaOEt (1.1)Ethanol6-855-70

PART 3: Synthesis of Pyrazinone Scaffolds

Pyrazinones are another important class of nitrogen-containing heterocycles with diverse biological activities. They are structurally related to pyrazines, which are known flavor and aroma compounds.[7] In medicinal chemistry, the pyrazinone scaffold is found in a range of therapeutic agents.

Mechanistic Insight: Condensation with α-Dicarbonyl Compounds

The synthesis of pyrazinones using this compound typically involves a cyclocondensation reaction with an α-dicarbonyl compound (e.g., glyoxal, diacetyl). The reaction mechanism involves the initial formation of a di-imine intermediate through the condensation of the aminomalonate with both carbonyl groups of the α-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent elimination of methanol to form the pyrazinone ring.

Diagram: Generalized Mechanism for Pyrazinone Synthesis

G cluster_0 Step 1: Di-imine Formation cluster_1 Step 2: Intramolecular Cyclization & Elimination DMA_HCl Dimethyl Aminomalonate Hydrochloride Free_Amine Free Dimethyl Aminomalonate DMA_HCl->Free_Amine - HCl Base Base Di_imine Di-imine Intermediate Free_Amine->Di_imine Alpha_Dicarbonyl α-Dicarbonyl Compound Alpha_Dicarbonyl->Di_imine Cyclized_Intermediate Cyclized Intermediate Di_imine->Cyclized_Intermediate Intramolecular Cyclization Pyrazinone Substituted Pyrazinone Cyclized_Intermediate->Pyrazinone - MeOH

Caption: Generalized workflow for pyrazinone synthesis.

Experimental Protocol: Synthesis of a Substituted Pyrazinone

This protocol provides a general procedure for the synthesis of pyrazinones from this compound and an α-dicarbonyl compound.

Materials:

  • This compound

  • Diacetyl (2,3-butanedione) or other α-dicarbonyl compound

  • Triethylamine (Et3N) or another suitable base

  • Methanol or another suitable solvent

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in methanol (50 mL).

  • Base Addition: Add triethylamine (2.2 equivalents) to the solution and stir for 15 minutes at room temperature to liberate the free amine.

  • Addition of Dicarbonyl: To the stirred solution, add the α-dicarbonyl compound (e.g., diacetyl, 1.0 equivalent) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The resulting residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure pyrazinone product.

Data Summary Table:

Reactant AReactant BBase (equiv.)SolventTime (h)Typical Yield (%)
Dimethyl aminomalonate HClDiacetylEt3N (2.2)Methanol8-1250-65
Dimethyl aminomalonate HClGlyoxalEt3N (2.2)Methanol10-1445-60

PART 4: Applications in Drug Discovery and Development

The heterocyclic scaffolds synthesized from this compound are of significant interest in drug discovery. The ability to readily generate libraries of substituted pyridinones and pyrazinones allows for the exploration of structure-activity relationships (SAR) in various therapeutic areas.

  • Oncology: Many kinase inhibitors, a cornerstone of modern cancer therapy, incorporate pyridinone motifs. The hydrogen bonding capabilities of the pyridinone ring can facilitate binding to the hinge region of protein kinases.

  • Infectious Diseases: Pyridinone-containing compounds have shown promise as antibacterial and antiviral agents. For example, some 4-hydroxy-2-pyridones have been identified as inhibitors of bacterial DNA synthesis.

  • Neuroscience: Derivatives of these heterocycles are being investigated for their potential to treat neurological disorders by targeting enzymes and receptors in the central nervous system.

The synthetic accessibility of these compounds, facilitated by precursors like this compound, is a critical factor in their advancement through the drug discovery pipeline.

PART 5: Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The cyclocondensation reactions it undergoes provide efficient routes to pyridinone and pyrazinone scaffolds, among others. The protocols outlined in this guide serve as a practical starting point for researchers to explore the rich chemistry of this reagent.

Future research in this area will likely focus on the development of more sustainable and efficient catalytic methods for these cyclocondensation reactions, as well as the expansion of the substrate scope to generate even greater molecular diversity. The continued application of these synthetic strategies will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

Application Notes & Protocols: The Strategic Use of Dimethyl Aminomalonate Hydrochloride in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Glycine Equivalent

In the landscape of pharmaceutical development, the strategic selection of chemical intermediates is paramount to the efficiency, scalability, and ultimate success of a synthetic campaign. Dimethyl aminomalonate hydrochloride (DMAM-HCl), a stable, crystalline salt of the corresponding free amine, has emerged as a cornerstone building block for medicinal chemists.[1] Its true value lies in its function as a synthetic equivalent of a glycine cation, providing a robust platform for constructing complex molecular architectures.

Structurally, DMAM-HCl features a central carbon atom bonded to an amino group and two methyl ester functionalities. This arrangement provides multiple reaction handles, allowing for sequential and controlled modifications. The hydrochloride salt form enhances the compound's stability and simplifies handling compared to the free amine, which is less stable.[1][2] It typically appears as a white to off-white crystalline solid with good solubility in water and various organic solvents, making it a versatile reagent for a wide range of reaction conditions.[1]

These application notes serve as a technical guide for researchers, scientists, and drug development professionals, providing in-depth protocols and explaining the chemical rationale behind its use in synthesizing advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Property Value Source
CAS Number 16115-80-3
Molecular Formula C₅H₉NO₄ · HCl[1]
Molecular Weight 183.59 g/mol
Appearance Crystals / White to off-white crystalline solid[1]
Melting Point 160 °C (decomposes)
Solubility Water: 25 mg/mL (clear, colorless to faintly yellow)

Core Synthetic Applications & Mechanistic Insights

The utility of DMAM-HCl stems from its ability to participate in a variety of chemical transformations. The primary amino group can be acylated, alkylated, or used in condensation reactions, while the diester functionality allows for further modifications or decarboxylation steps.

G cluster_start Starting Material cluster_reactions Key Transformations cluster_products Pharmaceutical Scaffolds A Dimethyl Aminomalonate Hydrochloride (DMAM-HCl) B N-Acylation A->B Acyl Chloride, Base C Condensation (e.g., with Carbonyls) A->C Aldehyde/Ketone D N-Alkylation A->D Alkyl Halide, Base E Peptidomimetics & Modified Amino Acids B->E F Heterocycles (e.g., Hydantoins, Oxindoles) C->F G Complex Natural Product Analogs (e.g., Spirotryprostatin B) D->G

Caption: Versatility of DMAM-HCl in Pharmaceutical Synthesis.

Synthesis of Non-Canonical Amino Acids and Peptidomimetics

DMAM-HCl is an excellent starting material for producing α-alkylated amino acids, which are crucial components of peptidomimetic drugs. These modified amino acids can enhance peptide stability against enzymatic degradation and improve pharmacological properties. The synthesis of (R,S)-2-phenethylcysteine is one such application.

Causality: The reaction sequence involves initial N-protection of the amino group, followed by alkylation at the α-carbon. The malonate structure is key, as one ester group can be selectively hydrolyzed and decarboxylated to yield the final α-amino acid structure. This provides a controlled method for introducing diverse side chains.

Construction of Heterocyclic Scaffolds: Hydantoins

Hydantoins are a privileged scaffold in medicinal chemistry, found in numerous anticonvulsant and antiarrhythmic drugs. DMAM-HCl can be used to synthesize hydantoin derivatives, such as methyl 3-phenyl-5-hydantoincarboxylate.

Causality: This synthesis typically involves a condensation reaction between DMAM-HCl and an isocyanate (e.g., phenyl isocyanate). The amino group of the aminomalonate acts as a nucleophile, attacking the electrophilic isocyanate carbon. The resulting urea intermediate then undergoes intramolecular cyclization via nucleophilic attack of the second nitrogen onto one of the ester carbonyls, eliminating methanol to form the hydantoin ring.

G DMAM Dimethyl Aminomalonate (Free Amine) Urea Urea Intermediate DMAM->Urea Nucleophilic Attack Isocyanate Phenyl Isocyanate (Ph-N=C=O) Isocyanate->Urea Hydantoin Methyl 3-phenyl-5- hydantoincarboxylate Urea->Hydantoin Intramolecular Cyclization (-MeOH)

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Dimethyl Aminomalonate Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dimethyl Aminomalonate Hydrochloride synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical building block. Achieving a high yield of this reagent is paramount for the efficiency of subsequent synthetic steps. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to address common challenges encountered during its preparation.

Section 1: Frequently Asked Questions (FAQs) - A Troubleshooting Guide

This section addresses specific experimental issues in a logical sequence, from starting material integrity to final product isolation. The underlying chemical principles are explained to empower users to make informed decisions.

Q1: My overall yield is disappointingly low. Where should I begin my investigation?

A: A low overall yield is a common but solvable issue. Before delving into specific reaction steps, a systematic review of your foundational parameters is the most effective starting point. The principles of "garbage in, garbage out" are especially true in multi-step syntheses.

Initial Diagnostic Checklist:

  • Purity of Starting Materials:

    • Dimethyl Malonate: Verify the purity of your dimethyl malonate, typically by GC or ¹H NMR. It should be free from water and acidic impurities. Malonic acid diesters can undergo hydrolysis, and the presence of water can initiate this process[1][2].

    • Nitrosating Agent: If you are using a nitrosation/reduction pathway, the quality of your sodium nitrite and the acid used (e.g., acetic acid) is critical.

    • Reducing Agent/Catalyst: For catalytic hydrogenation, the activity of your catalyst (e.g., 10% Palladium on Charcoal) is paramount. Ensure it hasn't been deactivated by exposure to air, moisture, or contaminants. A previously used batch may have reduced activity.

  • Strict Anhydrous Conditions:

    • Solvents: Ensure all solvents (e.g., ethanol for reduction, diethyl ether or ethyl acetate for precipitation) are rigorously dried. The free amine intermediate is susceptible to hydrolysis, and the hydrochloride salt can be partially soluble in protic contaminants.

    • Apparatus: All glassware should be oven or flame-dried and assembled under an inert atmosphere (Nitrogen or Argon).

    • Reagents: The hydrogen chloride used for salt formation must be anhydrous. This can be in the form of gas dried by passing through concentrated sulfuric acid or a certified anhydrous solution in a solvent like dioxane or ether[3].

  • Stoichiometry and Reagent Handling:

    • Double-check all calculations for molar equivalents.

    • Ensure accurate weighing and transfer of all reagents, especially the catalyst, which is often used in small quantities.

Q2: The first step, forming the isonitroso (oxime) intermediate, appears inefficient. How can I optimize this?

A: The formation of dimethyl isonitrosomalonate is an electrophilic substitution on the active methylene carbon. The yield of this step is highly sensitive to reaction conditions.

  • Causality: The reaction involves the formation of a nitrosating agent in situ (e.g., from NaNO₂ and acid). The rate of its formation and its subsequent reaction with the malonate enol/enolate must be carefully controlled.

  • Troubleshooting Steps:

    • Temperature Control: This is the most critical parameter. The reaction is typically run at low temperatures (0-5 °C). Higher temperatures can lead to the decomposition of nitrous acid and promote side reactions, resulting in a complex mixture and lower yields.

    • Rate of Addition: Add the sodium nitrite solution slowly to the acidic solution of dimethyl malonate. This maintains a low, steady concentration of the reactive nitrosating species, preventing side reactions and thermal excursions.

    • pH Monitoring: The pH of the reaction medium should be acidic to facilitate the formation of the electrophile (e.g., N₂O₃). However, excessively strong acidic conditions can promote unwanted hydrolysis of the ester groups.

    • Workup: During workup, washing with a mild base like a 1% sodium bicarbonate solution is often recommended to remove unreacted acid before proceeding[3]. Be cautious, as excessive base can deprotonate and hydrolyze the product.

Q3: The catalytic hydrogenation of the isonitroso intermediate is sluggish or incomplete. What factors could be at play?

A: The reduction of the oxime to the primary amine is a crucial step. Catalyst deactivation and inefficient hydrogen transfer are the primary culprits for low yields here.

  • Causality: Catalytic hydrogenation involves the adsorption of the substrate and hydrogen onto the catalyst surface. Any substance that binds more strongly to the catalyst than the intended reactants will "poison" it.

  • Troubleshooting Steps:

    • Catalyst Activity & Loading: Use a fresh, high-quality catalyst. A typical loading is 5-10 mol% of palladium on carbon (Pd/C). If the reaction is sluggish, consider carefully adding more catalyst. The use of anhydrous magnesium sulfate during the hydrogenation has been reported to improve yields, likely by scavenging water that could interfere with the catalyst[4][5].

    • Hydrogen Pressure: While reactions can be run at atmospheric pressure, using a Parr hydrogenator at elevated pressures (e.g., 50-60 psi) significantly increases the rate of reaction by increasing the concentration of dissolved hydrogen[3].

    • Solvent Purity: The solvent, often absolute ethanol or ethyl acetate, must be pure and deoxygenated. Residual acids or bases from the previous step can poison the catalyst. Ensure the isonitroso intermediate is thoroughly purified before reduction.

    • Reaction Monitoring: Monitor the reaction by hydrogen uptake. The reaction is typically rapid (often complete in under 2 hours) and a sudden stop in hydrogen consumption indicates completion or catalyst failure[3][4].

    • Post-Reaction Handling: Filter the catalyst promptly after the reaction is complete. The resulting free amine, dimethyl aminomalonate, is not particularly stable and should be converted to its hydrochloride salt without delay to prevent degradation or condensation reactions[3].

Q4: During the final precipitation with HCl, I'm getting an oil or poor recovery of the hydrochloride salt. What is causing this?

A: This is almost always a moisture-related issue or a problem with solvent choice. The goal is to have your desired product be the least soluble species in the system.

  • Causality: this compound is an ionic salt. It is highly soluble in polar solvents (like water or excess alcohol) and much less soluble in non-polar organic solvents. The presence of water will keep it in solution or cause it to "oil out."

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: The filtrate containing the free amine must be dry. If ethanol was used as a hydrogenation solvent, it should be removed under reduced pressure (at low temperature, <50 °C) and the residue redissolved in a dry, non-polar solvent like anhydrous diethyl ether or ethyl acetate before adding HCl[3][4].

    • Use Dry HCl: Bubble dry hydrogen chloride gas through the solution or add a saturated solution of HCl in anhydrous ether or dioxane. Using aqueous HCl will result in failure to precipitate.

    • Precipitation Technique: Cool the solution in an ice bath before and during the addition of HCl. Pass the HCl gas just over the stirred solution rather than bubbling it through, which can prevent clogging of the delivery tube by the bulky precipitate[3].

    • Solvent System: Diethyl ether is an excellent choice for the precipitation step because it has very low polarity, ensuring maximum precipitation of the hydrochloride salt.

    • Iterative Precipitation: After filtering the first crop of crystals, pass more dry HCl through the filtrate. It is common to collect a second or even third crop to maximize yield[3].

Q5: My final product is off-white/yellow and has a broad melting point. How can I improve its purity?

A: Discoloration and a poor melting point indicate the presence of impurities. The most likely candidates are residual starting materials, byproducts, or degradation products of the unstable free amine.

  • Causality: The free amine can undergo self-condensation or oxidation, leading to colored polymeric impurities. Incomplete conversion at any stage will carry forward unreacted materials.

  • Troubleshooting Steps:

    • Minimize Time as Free Amine: The single most important factor for purity is to minimize the time the product exists as the free amine. Convert it to the stable hydrochloride salt immediately after catalyst filtration[3].

    • Recrystallization: The crude this compound can be effectively purified by recrystallization. A common and effective solvent system is a mixture of alcohol and ether (e.g., ethanol/diethyl ether)[3]. Dissolve the crude solid in a minimum amount of warm ethanol and then slowly add diethyl ether until turbidity persists. Cool the mixture to induce crystallization of the pure product.

    • Washing: Thoroughly wash the filtered crystals with cold, dry diethyl ether to remove any soluble impurities adhering to the surface.

    • Drying: Dry the final product under vacuum to remove all residual solvents.

Section 2: Key Experimental Protocols & Data

To provide a practical context, the following protocols and data are based on well-established procedures for analogous compounds, adapted for the synthesis of this compound.

Protocol 1: Optimized Precipitation of Dimethyl Aminomalonate HCl
  • After catalytic reduction, carefully filter the catalyst (e.g., Pd/C) under an inert atmosphere using a pad of Celite®. Wash the catalyst pad with a small amount of the anhydrous reaction solvent (e.g., ethyl acetate).

  • Combine the filtrate and washes. If a polar solvent like ethanol was used for hydrogenation, remove it completely under reduced pressure, keeping the bath temperature below 40 °C.

  • Redissolve the crude amine residue in a volume of anhydrous diethyl ether or ethyl acetate (approx. 10-15 mL per gram of starting material).

  • Cool the solution in an ice-salt bath to 0 °C with vigorous stirring.

  • Slowly bubble anhydrous hydrogen chloride gas over the surface of the solution. A voluminous white precipitate will form. Alternatively, add a saturated solution of HCl in anhydrous diethyl ether dropwise.

  • Continue adding HCl until no further precipitation is observed.

  • Allow the slurry to stir in the cold for an additional 30 minutes to ensure complete precipitation.

  • Collect the white crystalline solid by suction filtration using a sintered glass funnel.

  • Wash the filter cake thoroughly with several portions of cold, anhydrous diethyl ether.

  • Dry the product under high vacuum to a constant weight. A typical melting point for the pure product is around 160 °C (with decomposition)[6].

Table 1: Comparison of Reaction Conditions and Typical Yields
StepMethodKey ReagentsSolventTemp.Typical YieldReference
Oxime Formation NitrosationDimethyl Malonate, NaNO₂, Acetic AcidWater/Ethanol0-5 °C>90% (crude)General Procedure
Reduction Catalytic HydrogenationDimethyl Isonitrosomalonate, H₂, 10% Pd/CEthanol or Ethyl AcetateRT78-85%[3][4]
Salt Formation HCl PrecipitationDimethyl Aminomalonate (free base), Anhydrous HClDiethyl Ether or Ethyl Acetate0 °C>95% (for this step)[3][4]
Overall Two-Step Synthesis - - - ~75-82% [3][4]

Note: Yields are based on analogous diethyl ester preparations and represent a target for the dimethyl ester synthesis.

Section 3: Visualization of Workflow and Troubleshooting

Diagram 1: General Synthesis Workflow

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation & Isolation cluster_3 Purification DM Dimethyl Malonate Nitrosation Nitrosation (NaNO2, Acid, 0-5 °C) DM->Nitrosation Oxime Dimethyl Isonitrosomalonate Nitrosation->Oxime Reduction Catalytic Hydrogenation (H2, Pd/C) Oxime->Reduction Amine Dimethyl Aminomalonate (Free Amine - Unstable) Salt Precipitation (Anhydrous HCl, Ether, 0 °C) Amine->Salt Product Dimethyl Aminomalonate HCl (Final Product) Recrystal Recrystallization (Ethanol/Ether) Product->Recrystal G Start Low Yield Observed Check_SM Check Purity of Starting Materials & Solvents Start->Check_SM Issue_SM Impure/Wet Materials? Check_SM->Issue_SM Fix_SM Purify/Dry Reagents & Solvents Issue_SM->Fix_SM Yes Check_Step1 Analyze Step 1: Oxime Formation Issue_SM->Check_Step1 No Fix_SM->Check_SM Issue_Step1 Low Temp? Slow Addition? Check_Step1->Issue_Step1 Fix_Step1 Maintain 0-5 °C Control Reagent Addition Rate Issue_Step1->Fix_Step1 No Check_Step2 Analyze Step 2: Hydrogenation Issue_Step1->Check_Step2 Yes Fix_Step1->Check_Step1 Issue_Step2 Fresh Catalyst? H2 Pressure? Check_Step2->Issue_Step2 Fix_Step2 Use Fresh Catalyst Ensure System is Sealed Increase H2 Pressure Issue_Step2->Fix_Step2 No Check_Step3 Analyze Step 3: Precipitation Issue_Step2->Check_Step3 Yes Fix_Step2->Check_Step2 Issue_Step3 Conditions Anhydrous? Dry HCl? Check_Step3->Issue_Step3 Fix_Step3 Use Anhydrous Solvents Use Dry HCl Gas/Solution Precipitate at 0 °C Issue_Step3->Fix_Step3 No End Yield Improved Issue_Step3->End Yes Fix_Step3->Check_Step3

References

Technical Support Center: Optimizing Base Selection for Reactions with Dimethyl Aminomalonate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dimethyl Aminomalonate Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. My goal is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental choices, particularly the critical decision of base selection. As the hydrochloride salt of a molecule with two distinct reactive centers—a primary amine and an acidic α-carbon—choosing the correct base is paramount for achieving high yields and minimizing side reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the use of this compound and provides a framework for logical base selection.

Q1: Why is base selection so critical for this specific reagent?

Answer: this compound exists as an ammonium salt (HCl·H₂N-CH(CO₂Me)₂). This means the amine is protonated and unreactive as a nucleophile. Therefore, the first and most crucial role of any base is to neutralize the hydrochloride salt to liberate the free amine. Only after this neutralization can the desired reaction proceed. This requires at least one stoichiometric equivalent of base before any catalytic activity can be considered. The choice of base dictates whether you selectively react at the nitrogen (N-acylation, N-alkylation) or the α-carbon (Knoevenagel, Michael additions).

Q2: What are the key reactive sites and how does base choice influence them?

Answer: There are two primary sites of reactivity, each with a different acidity, which is the key to selective chemistry:

  • Ammonium Proton (pKa ~7-8): The proton on the -NH₃⁺ group is the most acidic. A relatively mild base is sufficient to deprotonate it and generate the free, nucleophilic amine (-NH₂).

  • α-Carbon Proton (pKa ~13): The C-H proton is significantly less acidic and requires a stronger base for deprotonation to form a carbanion/enolate. This site is activated by the two adjacent ester groups.

The strategy is to choose a base with a pKa that is high enough to effect the desired deprotonation but not so high as to cause unwanted side reactions like ester hydrolysis.

Q3: Can I use common inorganic bases like sodium hydroxide or potassium carbonate?

Answer: While it is possible, it is generally not recommended. Strong, nucleophilic bases like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) can readily hydrolyze or transesterify the methyl ester groups, leading to a complex mixture of products and reduced yield.[1] Potassium carbonate (K₂CO₃) is often too weak and has poor solubility in many organic solvents, leading to slow or incomplete reactions. For N-acylation, organic amine bases are almost always superior.

Part 2: Reaction-Specific Troubleshooting & Protocols

This section provides detailed guidance for common reaction classes.

A. N-Acylation (e.g., Boc Protection)

This is one of the most common first steps to protect the amine before further manipulation.

Core Challenge: The goal is to deprotonate the ammonium salt to generate the free amine, which then acts as a nucleophile, without promoting side reactions.

FAQ: What is the best base for N-acylation? Answer: A non-nucleophilic, sterically hindered tertiary amine is ideal. Triethylamine (TEA) is the most common choice.[2] Diisopropylethylamine (DIPEA or Hünig's base) is an excellent alternative if your substrate is sensitive to the slightly nucleophilic character of TEA or if the triethylammonium hydrochloride salt causes solubility issues.

FAQ: How many equivalents of base are needed? Answer: A minimum of 1.0 equivalent is required to neutralize the hydrochloride salt. It is standard practice to use a slight excess (1.1-1.2 equivalents) to ensure complete neutralization and drive the reaction to completion. For the acylation itself (e.g., with Boc₂O), an additional equivalent of base is often used to scavenge the acidic byproduct. Therefore, a total of 2.0-2.2 equivalents is a robust starting point.

start Start: N-Acylation of Dimethyl Aminomalonate HCl neutralize Step 1: Neutralize the HCl Salt start->neutralize base_choice Select Base: Is substrate sensitive or salt solubility an issue? neutralize->base_choice tea Use Triethylamine (TEA) (2.1 eq) base_choice->tea No dipea Use DIPEA (2.1 eq) base_choice->dipea Yes reaction Step 2: Add Acylating Agent (e.g., Boc₂O, 1.1 eq) at 0°C tea->reaction dipea->reaction complete Reaction Complete reaction->complete

Caption: Decision workflow for N-acylation base selection.

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., Dichloromethane or THF, ~0.2 M concentration).

  • Cooling: Cool the resulting slurry to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (2.1 eq) dropwise while stirring. Stir for 15-20 minutes. The slurry should become a clear, homogeneous solution as the free amine is formed.

  • Acylation: In a separate flask, dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a small amount of the reaction solvent. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution, and brine.[2]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

B. Knoevenagel Condensation

This reaction utilizes the acidic α-carbon to form a new C-C bond with an aldehyde or ketone.

Core Challenge: The base must be strong enough to deprotonate the α-carbon (pKa ~13) but weak enough to avoid self-condensation of the aldehyde or other side reactions.[3]

FAQ: What kind of base should I use for a Knoevenagel condensation? Answer: A weak, secondary amine base like piperidine or diethylamine is the classic and most effective catalyst.[4][5] These bases are strong enough to generate a sufficient equilibrium concentration of the enolate to react with aldehydes.

FAQ: Do I still need to neutralize the hydrochloride salt first? Answer: Yes. You cannot simply add catalytic piperidine. The piperidine would be protonated by the starting material, rendering it inactive. You must first add one equivalent of a non-interfering base (like TEA) to generate the free dimethyl aminomalonate in situ. Then, you can add a catalytic amount (0.1-0.2 eq) of piperidine to facilitate the condensation.

cluster_0 Step 1: Neutralization cluster_1 Step 2: Condensation A HCl·H₂N-CH(CO₂Me)₂ B H₂N-CH(CO₂Me)₂ A->B + 1 eq TEA C H₂N-C⁻(CO₂Me)₂ (Enolate) B->C + cat. Piperidine D α,β-unsaturated product C->D + Aldehyde (R-CHO) - H₂O

Caption: Two-stage base requirement for Knoevenagel reactions.

Part 3: Comprehensive Troubleshooting Guide
Problem EncounteredPotential Cause(s)Recommended Solution(s)
No reaction or very low conversion; starting material recovered. 1. Insufficient Base: Only 1.0 eq of base was used, which was entirely consumed neutralizing the HCl. 2. Base Too Weak: The base's conjugate acid pKa is too low to deprotonate the intended site (especially the α-carbon). 3. Poor Solubility: The free amine or the base's salt has precipitated from the solution.1. Ensure at least 1.1 eq of base is used for neutralization, plus any required for the reaction itself. 2. Consult the pKa table below. For C-H deprotonation, a stronger base like DBU may be required. 3. Change to a more polar solvent (e.g., THF, DMF) or a base whose salt is more soluble (e.g., switch from TEA to DIPEA).
Significant ester hydrolysis or transesterification observed by NMR/MS. Nucleophilic Base: A strong, nucleophilic base (e.g., NaOH, KOH, NaOMe) was used.Switch to a non-nucleophilic, sterically hindered organic base. Good options include DIPEA, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), or Proton-Sponge®.
Formation of multiple unidentified side products. 1. Reaction Temperature Too High: May lead to decomposition or polymerization. 2. Base Too Strong: A very strong base (e.g., n-BuLi, LDA) can cause decomposition or deprotonate other, less acidic sites. 3. Air/Moisture Contamination: The generated carbanion is sensitive to quenching or oxidation.1. Run the reaction at a lower temperature (start at 0 °C or -78 °C). 2. Use the mildest base that can effectively promote the reaction. 3. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar) with anhydrous solvents.
Difficulty removing the base's salt byproduct during workup. Salt Solubility: The ammonium salt byproduct (e.g., triethylammonium chloride) is partially soluble in the organic extraction solvent.1. Perform an aqueous wash with dilute acid (for amine bases) to ensure the salt is fully partitioned into the aqueous layer. 2. If the salt precipitates, it can sometimes be removed by filtration before the aqueous workup.
Data Summary: Common Bases for Selection
BaseAbbreviationpKa (Conjugate Acid)Primary Use & Key Considerations
TriethylamineTEA10.75Workhorse for N-acylation. Inexpensive. Its HCl salt can sometimes be difficult to remove.
DiisopropylethylamineDIPEA11.0Excellent for N-acylation. More sterically hindered and less nucleophilic than TEA. Its HCl salt has better solubility in organic solvents.
Piperidine-11.12Catalyst for Knoevenagel. Used in catalytic amounts after initial neutralization with a stoichiometric base.
1,8-Diazabicyclo[5.4.0]undec-7-eneDBU13.5Strong, non-nucleophilic base. Excellent for deprotonating the α-carbon for alkylations or Michael additions when weaker bases fail.
Sodium HydroxideNaOH~15.7Not Recommended. Strong and highly nucleophilic; high risk of ester hydrolysis.
Potassium CarbonateK₂CO₃10.33Generally not recommended. Often too weak and insoluble for efficient reactions in organic solvents.

References

Preventing isocyanate side product formation with Dimethyl aminomalonate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dimethyl Aminomalonate Hydrochloride Reactions

A Guide to Preventing Isocyanate Side Product Formation

Welcome to the technical support center for synthetic applications involving this compound. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in reactions with isocyanates. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to maximize your yield of the desired urea product while minimizing the formation of common, often difficult-to-remove, side products.

This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and adapt procedures to your specific molecular targets.

Frequently Asked Questions (FAQs)

Q1: What is the intended reaction between this compound and an isocyanate?

The primary goal is to form a substituted urea derivative through the nucleophilic addition of the primary amine of dimethyl aminomalonate to the electrophilic carbonyl carbon of the isocyanate.[1][2] However, this compound is a salt. To make the amine nucleophilic, it must first be deprotonated in situ using a non-nucleophilic base.

The overall desired transformation is as follows:

  • Deprotonation (Activation): The hydrochloride salt is neutralized by a base (e.g., triethylamine, diisopropylethylamine) to generate the free dimethyl aminomalonate amine.

  • Nucleophilic Attack: The lone pair of the liberated nitrogen atom attacks the isocyanate's carbonyl carbon.

  • Proton Transfer: A subsequent proton transfer results in the final, stable urea product.

This reaction is highly efficient when performed under the correct conditions, providing a straightforward route to complex molecules.[3][4]

G cluster_activation Step 1: Activation cluster_reaction Step 2: Urea Formation DMH Dimethyl Aminomalonate Hydrochloride DM_free Free Dimethyl Aminomalonate (Nucleophilic) DMH->DM_free Deprotonation Base Non-Nucleophilic Base (e.g., TEA) Base->DM_free Salt Base·HCl Salt Intermediate Zwitterionic Intermediate DM_free->Intermediate Nucleophilic Attack Isocyanate Isocyanate (R-N=C=O) Isocyanate->Intermediate Urea Desired Urea Product Intermediate->Urea Proton Transfer

Q2: What is the most common side product and why does it form?

The most prevalent and troublesome side product is a symmetrical di-substituted urea , derived from the isocyanate starting material reacting with itself. This occurs due to the presence of trace amounts of water in the reaction.[5]

The mechanism is a two-step process:

  • Amine Formation: The isocyanate reacts with a water molecule to form an unstable carbamic acid, which rapidly decarboxylates to yield a primary amine and carbon dioxide gas (often observed as bubbling).[1][6]

  • Symmetrical Urea Formation: This newly formed, highly reactive amine then attacks a second molecule of the isocyanate starting material, leading to the symmetrical urea.

This side reaction is particularly problematic because the amine generated from the reaction with water is often as reactive, or even more reactive, than the intended dimethyl aminomalonate nucleophile.[5]

G

Q3: Are there other potential side products I should be aware of?

Yes, while the symmetrical urea is the most common, other side products can form, particularly if reaction conditions are not well-controlled:

  • Biurets: The desired urea product still contains N-H bonds. Under harsh conditions or with excess isocyanate, another isocyanate molecule can react with the urea product to form a biuret.[1]

  • Allophanates: If your isocyanate or aminomalonate contains hydroxyl groups, the initial urethane linkage formed can be attacked by another isocyanate to form an allophanate.[7]

  • Isocyanurates: Isocyanates can trimerize to form a highly stable, six-membered isocyanurate ring. This is often catalyzed by certain bases or high temperatures.[1][7]

Troubleshooting and Prevention Guide

This section provides actionable protocols and strategies to mitigate side product formation. The cornerstone of success is the rigorous exclusion of water.

Issue 1: Formation of Symmetrical Urea Precipitate
  • Observation: An insoluble white solid crashes out of the reaction mixture, or HPLC/LC-MS analysis shows a prominent peak corresponding to the mass of (2 * R-group + CO).

  • Root Cause: Water contamination.[5]

  • Solvent Drying: Use a solvent known to be amenable to isocyanate chemistry (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF)).[2] Always use anhydrous grade solvent from a freshly opened bottle or a solvent purification system. If using bottled anhydrous solvent, use a syringe and needle to pierce the septum to avoid introducing atmospheric moisture.

  • Reagent Drying:

    • This compound: This salt is generally stable but can be hygroscopic. Dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for several hours before use.

    • Base: Use a freshly distilled non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Store over potassium hydroxide (KOH) pellets to keep it dry.

    • Isocyanate: If the isocyanate is a stable solid, it can be dried under vacuum. If it is a liquid, ensure it is from a reputable supplier and handled under inert gas.

  • Glassware Preparation: All glassware must be oven-dried (e.g., 120 °C overnight) or flame-dried under vacuum and allowed to cool in a desiccator or under a stream of inert gas immediately before use.

  • Assembly: Assemble your dried glassware (e.g., round-bottom flask with a magnetic stir bar, condenser, addition funnel) while it is still warm.

  • Inert Gas Purge: Immediately connect the apparatus to a source of dry inert gas (Argon or Nitrogen) via a manifold or balloon. Purge the system for 10-15 minutes.

  • Reagent Addition:

    • Dissolve the this compound in your anhydrous solvent in the reaction flask under a positive pressure of inert gas.

    • Add the base dropwise via syringe. Stir for 15-30 minutes to ensure complete formation of the free amine.

    • Add the isocyanate (either neat via syringe if liquid, or as a solution in anhydrous solvent via an addition funnel) dropwise to the stirred solution, typically at 0 °C or room temperature to control any exotherm.

  • Reaction Monitoring: Allow the reaction to proceed while maintaining the inert atmosphere. Monitor by TLC, HPLC, or LC-MS.[8]

G cluster_prep Phase 1: Preparation cluster_setup Phase 2: Reaction Setup cluster_run Phase 3: Execution & Analysis A Oven/Flame-Dry All Glassware B Use Anhydrous Solvents C Dry/Distill Reagents D Assemble Hot Glassware C->D E Purge with Inert Gas (Ar/N₂) D->E F Add DMH & Solvent E->F G Add Base (TEA/DIPEA) F->G H Add Isocyanate (Dropwise) G->H I Maintain Inert Atmosphere H->I J Monitor Reaction (TLC, HPLC) I->J K Workup & Purify J->K

Issue 2: Complex Mixture of Products (Biurets, Isocyanurates)
  • Observation: Multiple spots on TLC or numerous peaks in LC-MS that do not correspond to the starting material, desired product, or symmetrical urea.

  • Root Cause: Incorrect stoichiometry, excessive temperature, or inappropriate choice of base.

  • Stoichiometry Control: Use a high-precision balance for solids and calibrated syringes for liquids. A slight excess (1.0-1.1 equivalents) of the dimethyl aminomalonate can sometimes be used to ensure all of the more valuable isocyanate is consumed, but this can complicate purification. Start with a 1:1 molar ratio.

  • Temperature Management: Run the reaction at a controlled temperature. Start at 0 °C during the isocyanate addition to dissipate heat, then allow the reaction to slowly warm to room temperature. Avoid heating unless literature for your specific substrate suggests it is necessary.

  • Base Selection: Stronger, more catalytic bases can promote isocyanurate formation.[7] Standard tertiary amines like TEA and DIPEA are generally safe choices. Avoid using alkoxides or other highly nucleophilic/basic reagents unless a specific transformation is desired.

Analytical Characterization of Side Products

Confirming the presence and identity of side products is crucial for optimizing your reaction.

Side ProductCauseAnalytical Signature (FTIR)Analytical Signature (Mass Spec)
Symmetrical Urea Water ContaminationStrong C=O stretch (~1630-1690 cm⁻¹), N-H stretch (~3300 cm⁻¹)[M+H]⁺ = 2 * (Mass of R-NH₂) + CO
Biuret Excess IsocyanateMultiple C=O stretches[M+H]⁺ = Mass of Desired Urea + Mass of Isocyanate
Isocyanurate Heat, Catalytic BaseStrong C=O stretch (~1700 cm⁻¹), Ring vibrations[M+H]⁺ = 3 * (Mass of Isocyanate) + H⁺

Table 1: Summary of common side products and their analytical indicators. Data synthesized from principles described in[1][8][9].

References

Technical Support Center: Purification of Dimethyl Aminomalonate Hydrochloride Reaction Products by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of reaction products from Dimethyl Aminomalonate Hydrochloride via recrystallization. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, we address common challenges and provide in-depth, experience-driven solutions to ensure you achieve the highest purity and yield in your experiments.

Troubleshooting Guide: Common Recrystallization Issues

This section provides a direct, question-and-answer-style troubleshooting guide for specific problems encountered during the recrystallization of this compound.

Problem 1: My product "oiled out" instead of forming crystals.

Q: I dissolved my crude this compound in a hot solvent, but upon cooling, it separated as a sticky, viscous liquid (an oil) rather than solid crystals. What went wrong and how can I fix it?

A: "Oiling out" is a common issue that occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. The solute essentially "melts" in the hot solution and separates as a liquid phase upon cooling.

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The boiling point of your solvent may be too high. This compound has a melting point of approximately 160 °C (with decomposition)[1]. Solvents with boiling points near or above this temperature are likely to cause oiling out.

  • Presence of Impurities: Significant amounts of impurities can depress the melting point of the eutectic mixture, leading to the separation of an oil.

  • Cooling Rate is Too Rapid: Shock cooling by placing a hot flask directly into an ice bath can induce rapid precipitation and oiling instead of allowing the slow crystal lattice formation required for pure crystals[2].

Step-by-Step Remediation:

  • Re-heat the Solution: Add a small amount of additional solvent and gently re-heat the mixture until the oil completely redissolves.

  • Modify the Solvent System:

    • If using a single solvent: Add a co-solvent (an "anti-solvent") in which the compound is less soluble. For example, if you used ethanol, slowly add diethyl ether dropwise to the hot, clear solution until it just begins to turn cloudy (the cloud point). Then, add a few drops of the primary solvent (ethanol) to redissolve the precipitate and allow it to cool slowly. A well-established system for the related diethyl ester is an alcohol-ether mixture[3].

    • Switch solvents entirely: Choose a solvent with a lower boiling point.

  • Slow Down Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a beaker of warm water if necessary, before moving it to an ice bath[4].

  • Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous successful batch.

Problem 2: I have a very low or no crystal yield after cooling.

Q: After dissolving the crude product and cooling the solution, very few or no crystals formed. What is the cause of this poor recovery?

A: A low yield is one of the most frequent frustrations in recrystallization. The primary cause is almost always related to using an excessive amount of solvent, which keeps the product dissolved even at low temperatures[5].

Potential Causes & Solutions:

  • Excess Solvent: This is the most common reason for low recovery. The goal is to create a saturated or near-saturated solution at the solvent's boiling point, not to simply dissolve the solid[5].

  • Incorrect Solvent: The chosen solvent may be too good at dissolving the compound, even at cold temperatures. An ideal solvent shows a steep solubility curve: high solubility when hot and low solubility when cold.

  • Premature Filtration: Filtering the solution while it is too cool can cause the product to crystallize prematurely on the filter paper or in the funnel, leading to loss of material.

  • Incomplete Reaction: The initial reaction may not have gone to completion, meaning there was very little desired product to begin with.

Step-by-Step Remediation:

  • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Continue until you observe crystal formation on the sides of the flask or on a cooled glass rod dipped into the solution. Once you reach this point of saturation, remove from heat and allow to cool slowly.

  • Add an Anti-Solvent: If boiling off solvent is impractical, you can carefully add a miscible solvent in which your product is insoluble (an anti-solvent) to the solution until it becomes turbid, then clarify with a few drops of the original solvent before cooling.

  • Re-evaluate Solvent Choice: Perform solubility tests with small amounts of crude material and various solvents to find a more suitable system. Refer to the solvent selection table below.

Problem 3: The resulting crystals are colored or appear impure.

Q: My final crystals are yellow or brown, not the expected white crystalline solid. How do I remove colored impurities?

A: Colored impurities are common in organic synthesis and are often large, polar, conjugated molecules. Fortunately, they can typically be removed with an activated charcoal treatment.

Potential Causes & Solutions:

  • Colored Byproducts: The reaction may have produced colored side products.

  • Degradation: The compound or starting materials may have degraded due to excessive heat or prolonged reaction times. Aminomalonates can be sensitive.

Step-by-Step Remediation:

  • Dissolve the Crude Product: Dissolve the impure solid in the minimum amount of hot recrystallization solvent.

  • Add Activated Charcoal: Remove the flask from the heat source. Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Heat and Swirl: Gently swirl the mixture and bring it back to a boil for a few minutes. The charcoal will adsorb the colored impurities.

  • Perform Hot Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the charcoal. The filtrate should be colorless. If it is not, the treatment may need to be repeated, but be aware that charcoal can also adsorb some of your desired product, reducing the yield.

  • Crystallize: Allow the colorless filtrate to cool slowly to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. This compound is a polar salt. Therefore, polar protic solvents are often a good starting point. A mixed solvent system is frequently required to achieve the ideal solubility profile.

Solvent Selection & Characterization Table

SolventPolarityBoiling Point (°C)Suitability for Dimethyl Aminomalonate HClNotes & Potential Issues
Water High100Good solubility[1]May be too good a solvent, leading to low recovery. Risk of ester hydrolysis if heated for prolonged periods, especially under non-neutral pH[6][7].
Ethanol High78GoodA common choice. Often used in combination with an anti-solvent like diethyl ether or hexanes[3].
Methanol High65GoodLower boiling point than ethanol. Risk of transesterification if acidic/basic impurities are present.
Isopropanol Medium82ModerateMay provide a better solubility curve than ethanol for some systems.
Acetone Medium56PossibleLower boiling point is advantageous. Some sources list it as a possible recrystallization solvent[8].
Diethyl Ether Low35Poor (Anti-solvent)Excellent as an anti-solvent to be added to a solution in a more polar solvent like ethanol[3].
Hexanes Very Low69Poor (Anti-solvent)Useful as an anti-solvent.

Workflow for Solvent Selection:

  • Place ~20-30 mg of crude product into a small test tube.

  • Add the chosen solvent dropwise at room temperature. If it dissolves readily, the solvent is unsuitable as it will not allow for good recovery.

  • If it is insoluble at room temperature, gently heat the test tube. If the solid dissolves completely, this is a promising candidate.

  • Place the test tube in an ice bath. If abundant crystals form rapidly, you have found a good solvent.

Q2: What are the most likely impurities in my crude product?

A2: Understanding potential impurities is key to effective purification. Depending on the synthetic route, common impurities include:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Hydrolysis Products: Aminomalonic acid, formed by the hydrolysis of one or both of the methyl ester groups. This is more likely if the reaction or workup involved aqueous acid or base[6][9].

  • Decarboxylation Products: Aminomalonic acid is known to be unstable and can undergo spontaneous decarboxylation to glycine[10][11][12]. This may occur if the reaction mixture is heated excessively.

  • Side-Reaction Products: Products from side reactions specific to your synthetic pathway.

Q3: What is the expected melting point and appearance of pure this compound?

A3: Pure this compound should be a white to off-white crystalline solid[13]. Its reported melting point is approximately 160 °C , with decomposition[1]. A sharp melting point within 1-2 °C of the literature value is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Standard Recrystallization Protocol

This protocol provides a generalized, step-by-step methodology for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Selected anti-solvent (e.g., Diethyl Ether)

  • Erlenmeyer flasks (2)

  • Heat source (hot plate)

  • Filter funnel and fluted filter paper

  • Büchner funnel, filter flask, and vacuum source

  • Glass stir rod

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol). Heat the mixture gently with stirring until it boils. Continue adding small portions of the hot solvent until the solid just dissolves completely.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-3 minutes.

  • Hot Filtration (if necessary): If charcoal was used or if insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and the filter funnel. Filter the hot solution quickly to remove impurities.

  • Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities on the crystal surface.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, then transfer them to a watch glass to air dry or place them in a vacuum desiccator.

Visualized Workflows (Graphviz)

The following diagrams illustrate key decision-making processes in the purification workflow.

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve is_colored Solution Colored? dissolve->is_colored add_charcoal Add Activated Charcoal & Re-heat is_colored->add_charcoal Yes cool Cool Slowly to Room Temperature is_colored->cool No hot_filter Hot Filtration add_charcoal->hot_filter hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: General workflow for the recrystallization process.

Troubleshooting_Yield start Problem: Low/No Yield cause1 Cause: Too Much Solvent? start->cause1 solution1 Solution: 1. Boil off excess solvent. 2. Add anti-solvent. cause1->solution1 Likely cause2 Cause: Wrong Solvent? cause1->cause2 No solution2 Solution: Perform new solubility tests to find a better solvent. cause2->solution2 Likely

Caption: Troubleshooting guide for low crystal yield.

References

Column chromatography techniques for purifying aminomalonate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of aminomalonate derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating these valuable synthetic intermediates. Aminomalonates are foundational building blocks in the synthesis of amino acids, heterocyclic compounds, and various pharmaceuticals. However, their purification by column chromatography is frequently complicated by their unique chemical properties: a basic amino group, hydrolytically sensitive ester functionalities, and an acidic α-proton.

This document moves beyond standard protocols to provide a deeper understanding of the underlying chemistry, empowering you to troubleshoot effectively and develop robust, reproducible purification methods.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge when purifying aminomalonate derivatives on standard silica gel?

The primary challenge stems from the interaction between the basic amino group of the derivative and the acidic surface of silica gel.[1] Standard silica gel is covered in silanol groups (Si-OH), which are weakly acidic (pKa ≈ 4.5). The amine functionality of your compound can form strong hydrogen bonds or acid-base interactions with these silanols. This leads to several common problems:

  • Irreversible Adsorption: Your compound sticks to the top of the column and cannot be eluted, resulting in low or zero recovery.[2]

  • Peak Tailing (Streaking): The compound elutes slowly and over many fractions, leading to poor resolution and impure fractions.[1]

  • On-Column Degradation: The acidic silica surface can catalyze decomposition reactions.[2]

Q2: How can I prevent my aminomalonate derivative from streaking or sticking to the silica column?

The most effective strategy is to neutralize the acidic silanol groups on the stationary phase. This is typically achieved by adding a small amount of a basic modifier to your mobile phase (eluent).[3]

  • Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., Hexane/Ethyl Acetate). The TEA is a stronger base than your product and will preferentially interact with the acidic sites on the silica, allowing your aminomalonate to travel through the column without strong, undesirable interactions.[1]

  • Ammonium Hydroxide: For more polar solvent systems like Dichloromethane/Methanol, a common practice is to prepare a stock solution of 1-10% ammonium hydroxide in methanol and use that as the polar component of your mobile phase.[2][4]

Q3: My aminomalonate seems to be decomposing on the column. I suspect ester hydrolysis. How can I avoid this?

Ester hydrolysis is a valid concern, as silica gel can act as a solid-phase acid/base catalyst, particularly in the presence of water.[5][6] To mitigate this:

  • Use Dry Solvents: Ensure your elution solvents are anhydrous.

  • Deactivate the Silica: Adding a base like TEA, as mentioned above, not only prevents amine interactions but also helps to create a less harsh environment for the ester groups.

  • Consider Alternative Stationary Phases: If hydrolysis remains a problem, switching to a less acidic stationary phase like neutral alumina might be beneficial.[2]

  • Work Quickly: Minimize the time the compound spends on the column.

Q4: I can't see my compound on the TLC plate under a UV lamp. How can I visualize it?

Unfunctionalized aminomalonate derivatives often lack a strong UV chromophore. You will need to use a chemical stain for visualization.[7]

  • Ninhydrin Stain: This is the classic choice for detecting primary amines. It reacts with the amine to produce a deep purple spot (or yellow for secondary amines).[8]

  • Potassium Permanganate (KMnO₄) Stain: This is a general oxidizing stain that reacts with many functional groups and will show most organic compounds as yellow/brown spots on a purple background.

  • Protecting Groups: If you are still in the synthesis design phase, consider using an N-protecting group like Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl). These groups not only make the amine less basic, improving chromatographic performance, but they also introduce moieties that can be visualized by UV light.[9][10]

Troubleshooting Guide: From Tailing Peaks to Total Loss

This section addresses specific experimental failures in a "Problem, Cause, Solution" format.

Problem Probable Cause(s) Solution(s) & Rationale
Broad Peak / Severe Tailing Acid-Base Interaction: The basic amine is interacting strongly with acidic silanol groups on the silica surface.[1]Add a Base: Incorporate 0.1-1% triethylamine (TEA) or pyridine into your eluent to neutralize the silica.[3] Rationale: The added base acts as a competitive binder to the acidic sites, preventing the analyte from sticking.
Low or No Recovery 1. Irreversible Adsorption: The compound is too basic and has permanently bound to the silica. 2. On-Column Decomposition: The acidic silica has degraded the compound.[2]1. Change Stationary Phase: Switch to neutral alumina or an amine-functionalized silica column.[1] Rationale: These stationary phases provide a neutral or basic surface, eliminating the problematic acid-base interaction. 2. Pre-treat the Silica: Before running the column, flush the packed silica with your eluent containing the basic additive (e.g., 1% TEA) to ensure all active sites are neutralized.
Product Elutes with the Solvent Front Eluent is Too Polar: The mobile phase has a very high elution strength, carrying all components without separation.Decrease Eluent Polarity: Start with a less polar solvent system (e.g., increase the hexane proportion in a hexane/ethyl acetate system). Rationale: A less polar mobile phase will allow for greater differential interaction between your compound and the stationary phase, leading to retention and separation.
Multiple Impure Fractions (Poor Resolution) 1. Inappropriate Solvent System: The chosen eluent does not provide sufficient selectivity between your product and impurities. 2. Column Overload: Too much crude material was loaded onto the column.1. Optimize on TLC: Systematically test different solvent systems (e.g., Hexane/EtOAc, DCM/MeOH, Toluene/Acetone) with your basic additive on a TLC plate to find the system that gives the best separation (largest ΔRf).[11] 2. Reduce Sample Load: As a rule of thumb, use a silica-to-sample mass ratio of at least 50:1. 3. Use Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity during the run. This can sharpen peaks and improve the separation of complex mixtures.[12]
Racemization of a Chiral Center Deprotonation-Reprotonation: The α-proton of the malonate is acidic and can be removed by the basic conditions (e.g., TEA) used to improve chromatography, leading to a planar enolate intermediate and loss of stereochemical integrity upon reprotonation.[13]1. Use Milder Conditions: Use the absolute minimum amount of base required, or try a bulkier, non-nucleophilic base. 2. N-Protection: Protect the amine group (e.g., with Boc). This reduces the acidity of the α-proton and often makes the compound more stable.[14] 3. Chiral Chromatography: If racemization is unavoidable under standard conditions, the final purification may require specialized chiral stationary phases (CSPs) via HPLC or SFC.[15][16]
New, Unidentified Spots Appear on TLC After Column On-Column Reaction: The silica is catalyzing a reaction. This could be hydrolysis of the esters or decomposition of a protecting group.[5][6]1. Deactivate Silica: Use the methods described above (add base, use neutral alumina). 2. Check Protecting Group Stability: Ensure your chosen protecting group is stable to the slightly acidic conditions of silica gel. For example, a Trityl (Trt) group is highly acid-labile and may be cleaved on a standard silica column.[4]
Visualizing the Workflow & Troubleshooting Process

A logical workflow is critical for successful purification. The following diagram outlines the key steps and decision points.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Crude Crude Product Mixture TLC_Opt TLC Optimization (Find optimal eluent + additive) Crude->TLC_Opt Col_Setup Column Setup (Pack silica, equilibrate with eluent) TLC_Opt->Col_Setup Informs choices Loading Sample Loading (Wet or Dry Load) Col_Setup->Loading Elute Elution & Fraction Collection Loading->Elute TLC_Analysis TLC Analysis of Fractions Elute->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Solvent_Removal Solvent Removal Combine->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: Standard workflow for column chromatography purification.

The next diagram provides a decision tree for troubleshooting common issues.

T Start Problem Encountered Tailing Streaking or Tailing? Start->Tailing Recovery Low/No Recovery? Start->Recovery Resolution Poor Resolution? Start->Resolution Cause_Tailing Cause: Acidic Silica Tailing->Cause_Tailing Cause_Recovery Cause: Irreversible Binding or Decomposition Recovery->Cause_Recovery Cause_Resolution Cause: Wrong Eluent or Column Overload Resolution->Cause_Resolution Sol_Tailing Solution: - Add 0.5% TEA to eluent - Use Neutral Alumina Cause_Tailing->Sol_Tailing Sol_Recovery Solution: - Use Amine-Functionalized Silica - N-Protect the amine Cause_Recovery->Sol_Recovery Sol_Resolution Solution: - Re-optimize eluent with TLC - Use a shallower gradient - Reduce sample load Cause_Resolution->Sol_Resolution

Caption: A decision tree for troubleshooting common chromatography issues.

Experimental Protocol: General Purification of a Diethyl Aminomalonate Derivative

This protocol provides a robust starting point. Always optimize the mobile phase using TLC before committing to a large-scale column.

1. Materials & Setup

  • Crude aminomalonate derivative (~1 g)

  • Silica gel (230-400 mesh), ~50-100 g

  • Glass chromatography column

  • Solvents: HPLC grade Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber and visualization stain (Ninhydrin)

  • Fraction collection tubes

2. Mobile Phase (Eluent) Optimization via TLC

  • Prepare three test eluents:

    • 90:10 Hexane/EtOAc + 0.5% TEA

    • 80:20 Hexane/EtOAc + 0.5% TEA

    • 70:30 Hexane/EtOAc + 0.5% TEA

  • Dissolve a tiny amount of your crude material in a volatile solvent (e.g., DCM).

  • Spot the crude mixture on a TLC plate and develop it in one of the test eluents.

  • Visualize the plate with the ninhydrin stain.

  • Goal: Identify the eluent that gives your desired product an Rf value of ~0.2-0.3 and provides the best separation from impurities. Adjust solvent ratios as needed.

3. Column Packing

  • Secure the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the starting eluent (the least polar solvent mixture you plan to use).

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.

  • Open the stopcock to drain some solvent, allowing the silica to pack down under gravity. Add more slurry until the desired column height is reached (typically ~20-25 cm).

  • Add a protective layer of sand on top of the packed silica bed. Do not let the column run dry.

4. Sample Loading (Dry Loading Method)

  • Dissolve your crude product (~1 g) in a minimum amount of a suitable solvent (e.g., DCM or EtOAc).

  • Add ~5-10 g of silica gel to this solution.

  • Carefully remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder. This is your dry-loaded sample.[17]

  • Drain the solvent in your packed column until it is level with the top sand layer.

  • Carefully add the dry-loaded sample powder onto the sand.

  • Gently add another thin layer of sand on top of the sample powder.

  • Carefully add your starting eluent to the column.

5. Elution and Fraction Collection

  • Begin eluting the column with your starting (least polar) mobile phase.

  • Maintain a steady flow rate (e.g., 1-2 drops per second).

  • Collect fractions of a consistent volume (e.g., 10-15 mL per tube).

  • If a gradient elution is needed, gradually increase the proportion of the more polar solvent (EtOAc) over the course of the run.

  • Monitor the separation by spotting alternating fractions on a TLC plate.

6. Analysis and Product Isolation

  • Develop the TLC plates of your fractions using the optimized eluent and visualize with the stain.

  • Identify the fractions that contain your pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent under reduced pressure to yield your purified aminomalonate derivative.

References

Technical Support Center: Managing the Hygroscopic Nature of Dimethyl Aminomalonate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Dimethyl aminomalonate hydrochloride. As a key building block in the synthesis of complex nitrogen-containing molecules, particularly in pharmaceutical and agrochemical research, its proper handling is paramount to achieving reproducible and high-quality experimental outcomes.[1] This guide is designed to provide researchers, scientists, and drug development professionals with expert insights and practical solutions for managing the principal challenge associated with this reagent: its hygroscopic nature.

The propensity of this compound to readily absorb atmospheric moisture can lead to a cascade of experimental issues, from inaccurate measurements to compromised reaction integrity.[2] This document provides a structured approach to understanding, troubleshooting, and mastering the use of this valuable compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the properties and handling of this compound.

Q1: What is this compound and why is it considered hygroscopic?

A: this compound is the hydrochloride salt of the dimethyl ester of aminomalonic acid, with the chemical formula C₅H₁₀ClNO₄.[3] It is a crystalline solid, typically white to light yellow in appearance.[3] Its hygroscopic nature stems from its high polarity and the presence of functional groups (an ammonium salt and two ester groups) that can form strong hydrogen bonds with water molecules. Its high solubility in water is a clear indicator of this property.[3] This affinity for moisture means it will actively absorb water vapor from the ambient laboratory atmosphere, which can alter its physical and chemical properties.[2]

Q2: How should I properly store this reagent to minimize moisture absorption?

A: Proper storage is the first line of defense. The reagent should be stored in a cool, dry, and inert environment.[4][5] Follow these key principles:

  • Airtight Containers: Always keep the reagent in a tightly sealed container. The original manufacturer's packaging, such as bottles with Sure/Seal™ caps, is often designed for this purpose.[2][6]

  • Desiccation: For long-term storage or after opening, place the container inside a desiccator containing an active drying agent (e.g., silica gel, Drierite™).[7]

  • Inert Atmosphere: For highly sensitive applications, storing the reagent inside a nitrogen- or argon-filled glovebox is the gold standard.[7][8]

  • Refrigeration: Manufacturer safety data sheets often recommend storage at 2-8°C to slow potential degradation.[5] If refrigerated, allow the container to warm to room temperature before opening to prevent condensation from forming on the cold solid.

Q3: What are the immediate visual signs that my reagent has absorbed moisture?

A: A fresh, dry sample of this compound should be a free-flowing crystalline powder.[3] The most common visual indicator of moisture absorption is a change in its physical consistency. Look for:

  • Clumping: The powder will lose its fine, free-flowing nature and begin to form clumps or aggregates.[2]

  • "Waxy" or "Wet" Appearance: In cases of significant moisture uptake, the solid may appear damp or develop a waxy texture.

  • Partial Dissolution: In extreme humidity, the solid may begin to deliquesce, or dissolve in the water it has absorbed from the air.

Q4: Can I still use the reagent if it has clumped together?

A: Using a clumped reagent is strongly discouraged for any reaction where stoichiometry or the absence of water is critical. The clumping indicates the presence of an unknown amount of water, which will lead to several problems:

  • Inaccurate Mass: The measured weight will include water, leading to a lower-than-expected molar quantity of the reagent being added to your reaction.

  • Reaction Failure: The absorbed water can act as a competing nucleophile, a base, or a protic source that quenches sensitive reagents or catalyzes unwanted side reactions like ester hydrolysis.[9] If you suspect moisture absorption, it is highly recommended to dry the material before use (see Protocol 1) or discard it in favor of a fresh, unopened bottle for critical experiments.

Section 2: Troubleshooting Guide: Experimental Failures & Solutions

This section tackles specific experimental problems and links them back to the hygroscopic nature of the reagent, offering clear, actionable solutions.

Q5: My reaction yield is consistently low or variable. Could the hygroscopic nature of the starting material be the cause?

A: Absolutely. This is a classic symptom of using a water-sensitive reagent that has been compromised by moisture. Water can negatively impact yields in several ways:

  • Stoichiometric Imbalance: As mentioned in Q4, weighing a "wet" reagent means you are adding fewer moles than calculated, making it a limiting reagent unintentionally.

  • Hydrolysis of Reactants or Products: The ester groups of this compound can hydrolyze back to the carboxylic acid, especially under basic or acidic conditions, consuming your starting material.[10]

  • Interference with Catalysts or Reagents: Many organometallic reagents (e.g., Grignard, organolithiums) and catalysts are extremely sensitive to water and will be destroyed by it.[9]

Solution Pathway:

  • Verify Reagent Integrity: Open a fresh bottle of this compound and repeat the reaction under identical conditions. If the yield improves significantly, your previous stock was compromised.

  • Implement Anhydrous Techniques: Ensure all glassware is rigorously dried (oven- or flame-dried), use anhydrous solvents, and conduct the reaction under an inert atmosphere (N₂ or Ar).[6][9][11]

  • Dry the Reagent: If a new bottle is unavailable, dry your existing stock under high vacuum at a moderate temperature (e.g., 40-50°C) for several hours before use. Caution: Do not exceed this temperature, as the compound decomposes at 160°C.[3]

Q6: I'm observing significant byproduct formation, possibly from hydrolysis or self-condensation. How can I prevent this?

A: This issue is directly linked to the presence of water and the reactivity of the free aminomalonate. The hydrochloride salt is stable, but in the presence of a base (often used in subsequent reaction steps), the free amine is generated. This free amine, in the presence of water, can lead to undesired pathways.

Causality Chain:

  • Moisture is introduced with the reagent.

  • A base is added for the reaction (e.g., triethylamine, pyridine).

  • The base neutralizes the hydrochloride, generating the free amine NH₂CH(COOMe)₂ and water.

  • This liberated water, now in a basic environment, can readily hydrolyze the ester functionalities, leading to mono-acid or di-acid byproducts.

  • The free amine itself can potentially undergo self-condensation or other side reactions.

Preventative Measures:

  • Scrupulous Drying: The most critical step is to eliminate water from all components: the aminomalonate reagent, the solvent, and the reaction atmosphere.

  • Order of Addition: Consider adding the base at a low temperature just before the addition of your electrophile or other reactant. This minimizes the time the free amine spends in a potentially aqueous environment before it can engage in the desired reaction.

  • Use of a Glovebox: For maximum control, perform all manipulations—weighing the reagent, adding solvents, and assembling the reaction—inside a glovebox with a low-humidity atmosphere.[8][9]

Q7: I'm struggling to get an accurate mass of the reagent due to its rapid moisture uptake on the balance. What is the best practice for weighing?

A: This is a common challenge with highly hygroscopic solids.[2] Weighing in the open air is often a race against time.

Best Practices for Weighing:

  • Rapid Weighing (for less sensitive reactions): Have your spatula and vessel ready. Open the reagent bottle, quickly transfer an approximate amount to the vessel, close the bottle immediately, and record the mass. Accept that there will be a small margin of error.

  • Weighing by Difference: Weigh the sealed reagent bottle. Quickly transfer a portion of the solid into your reaction flask, then re-weigh the sealed bottle. The difference in mass is the amount transferred. This minimizes the solid's exposure time.

  • Glovebox Weighing (Gold Standard): The most accurate and reliable method is to perform the weighing on an analytical balance located inside a glovebox.[8] This completely eliminates atmospheric moisture from the process, allowing for careful and precise measurement. See Protocol 2 for a detailed workflow.

Section 3: Essential Protocols & Methodologies

Protocol 1: Pre-Drying of this compound

This protocol should be used if you suspect your reagent has been exposed to moisture.

  • Preparation: Place a suitable amount of the clumped solid in a clean, dry round-bottom flask or a Schlenk flask. Do not fill the flask more than one-third full to maximize surface area.

  • Connect to Vacuum: Securely connect the flask to a high-vacuum line (Schlenk line). It is advisable to use a cold trap between the flask and the vacuum pump.

  • Apply Vacuum: Slowly open the flask to the vacuum. The solid may bubble or "bump" initially as absorbed moisture and air are removed.

  • Gentle Heating: Once the initial outgassing has subsided and the system is under a stable high vacuum, gently heat the flask in a water or oil bath to 40-50°C.

  • Drying Time: Maintain these conditions for 4-12 hours. The required time will depend on the amount of material and the extent of moisture absorption. The solid should break up and become a fine, free-flowing powder.

  • Cooling and Storage: Allow the flask to cool completely to room temperature while still under vacuum. Once cool, backfill the flask with an inert gas (N₂ or Ar). Immediately transfer the dry powder to a sealed container and store it in a desiccator or glovebox.

Protocol 2: Weighing and Transferring the Reagent Using a Glovebox

This protocol ensures the highest level of accuracy and protection from moisture.

  • Preparation: Bring the reagent bottle, spatulas, weighing paper or a small vial, and your reaction flask (stoppered) into the glovebox antechamber. Ensure all glassware is scrupulously dry.

  • Purge Antechamber: Cycle the antechamber atmosphere (evacuate and backfill with inert gas) at least three times before opening the inner door.

  • Equilibration: Allow all items to sit inside the main glovebox chamber for 15-20 minutes to allow any residual surface moisture to dissipate into the glovebox's purification system.

  • Weighing: Place your weighing vessel on the tared analytical balance inside the glovebox. Carefully transfer the desired amount of this compound using a clean spatula. Record the final mass.

  • Transfer: Carefully add the weighed solid to your reaction flask.

  • Sealing: Seal the reaction flask (e.g., with a septum) before removing it from the glovebox to ensure the inert atmosphere is maintained. Immediately and tightly seal the main reagent bottle.

Section 4: Data & Visualizations
Data Presentation

The impact of water is not trivial. Even small percentages can drastically affect reaction outcomes. The table below illustrates a hypothetical but realistic scenario for a moisture-sensitive acylation reaction.

Table 1: Hypothetical Impact of Water Content on a Moisture-Sensitive Reaction

Water Content in Reagent (w/w %)Apparent Moles Added (for 1.00 g weighed)Actual Moles AddedTypical Yield (%)Final Product Purity (%)
0.0% (Perfectly Dry)0.005450.0054595%99%
1.0%0.005450.0054080%92% (hydrolysis byproduct)
5.0%0.005450.0051845%70% (multiple byproducts)
10.0%0.005450.00495<10%<50% (reaction failure)

Based on MW of 183.59 g/mol for C₅H₁₀ClNO₄

Experimental Workflows

Visualizing the decision-making process and experimental setup can help standardize best practices in the lab.

G cluster_start Initial Assessment cluster_check Reagent Quality Check cluster_decision Risk Analysis cluster_action Action Protocol cluster_end Execution start Start: New Experiment with Dimethyl Aminomalonate HCl visual_check Visually inspect reagent. Is it a free-flowing powder? start->visual_check sensitivity Is the reaction highly moisture-sensitive? visual_check->sensitivity Yes dry_reagent Dry reagent under vacuum (Protocol 1) visual_check->dry_reagent No, it's clumped use_glovebox Weigh and handle in glovebox (Protocol 2) sensitivity->use_glovebox Yes proceed_fast Proceed with caution. Weigh quickly. sensitivity->proceed_fast No dry_reagent->sensitivity run_reaction Run Reaction use_glovebox->run_reaction proceed_fast->run_reaction

Caption: Decision workflow for handling this compound.

G cluster_prep Preparation (Outside Glovebox) cluster_glovebox Execution (Inside Glovebox) cluster_reaction Reaction Setup (On Bench) oven_dry 1. Oven-dry all glassware (Flask, funnel, etc.) cool 2. Cool glassware in dessicator oven_dry->cool transfer_in 3. Transfer all materials into glovebox cool->transfer_in weigh 4. Weigh reagent on balance transfer_in->weigh add_solid 5. Add solid to reaction flask weigh->add_solid add_solvent 6. Add anhydrous solvent via syringe add_solid->add_solvent seal 7. Seal flask with septum add_solvent->seal remove 8. Remove sealed flask from glovebox seal->remove setup 9. Place in reaction setup (stir plate, inert gas line) remove->setup

Caption: Gold-standard workflow for setting up a moisture-sensitive reaction.

References

Technical Support Center: Optimizing Dimethyl Aminomalonate Hydrochloride Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for optimizing amide coupling reactions with Dimethyl Aminomalonate Hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are navigating the nuances of this specific building block. We will move beyond generic protocols to address the specific challenges and variables that can impact your reaction's success, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: Understanding the Substrate

This compound is a valuable synthetic intermediate, but its structure presents unique challenges in amide bond formation. As the hydrochloride salt, the primary amine is protonated, rendering it non-nucleophilic. Furthermore, the presence of two adjacent electron-withdrawing ester groups reduces the inherent nucleophilicity of the free amine once formed. This can lead to sluggish or incomplete reactions if not addressed with the appropriate strategy. This guide provides solutions to overcome these hurdles and significantly improve your reaction times and yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My coupling reaction with this compound is extremely slow or has stalled. What is the primary cause?

Answer: The most common reason for a slow or stalled reaction is twofold: incomplete neutralization of the hydrochloride salt and the inherently lower nucleophilicity of the aminomalonate.

  • Incomplete Amine Neutralization: The reaction cannot proceed until the free amine is liberated from its hydrochloride salt. This requires a sufficient amount of a suitable base.

  • Reduced Nucleophilicity: The two ester groups on the malonate backbone pull electron density away from the nitrogen atom. This makes the amine a weaker nucleophile compared to simpler alkylamines, causing it to react more slowly with the activated carboxylic acid.

To overcome this, a carefully chosen combination of base and a highly efficient coupling reagent is essential. Simply extending the reaction time is often not sufficient and can lead to the degradation of activated intermediates.

Q2: How do I choose the right base and how much should I use?

Answer: The choice and stoichiometry of the base are critical. You need a non-nucleophilic base that will not compete with your aminomalonate as a nucleophile.

  • Recommended Bases: Hindered tertiary amines like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are standard choices. DIPEA is often preferred due to its greater steric bulk, which further minimizes potential side reactions.

  • Stoichiometry is Key:

    • For Uronium/Aminium Reagents (e.g., HATU, HBTU): These couplings are typically run with at least 2.0 equivalents of base . The first equivalent neutralizes the this compound. The second equivalent is required to facilitate the coupling reaction itself by deprotonating the carboxylic acid and maintaining basic conditions. Some protocols for difficult couplings even recommend up to 3.0 equivalents.[1]

    • For Carbodiimide Reagents (e.g., EDC): When using a carbodiimide with an additive like HOBt, at least 1.0 equivalent of base is required to neutralize the amine salt. Often, 1.1 to 1.5 equivalents are used to ensure complete neutralization. If your protocol includes DMAP, which is also a base, you must account for its contribution.

Below is a summary table for base selection:

Coupling Reagent ClassRecommended BaseStoichiometry (Equivalents vs. Amine HCl)Rationale
Uronium/Aminium (HATU, HCTU)DIPEA2.0 - 3.0Neutralizes amine HCl and facilitates carboxylate activation.
Carbodiimide (EDC, DIC)DIPEA or TEA1.1 - 1.5Neutralizes the amine hydrochloride to generate the free nucleophile.
Q3: Which coupling reagent is best for improving reaction times with this substrate?

Answer: Given the reduced nucleophilicity of dimethyl aminomalonate, a high-efficiency coupling reagent is strongly recommended. While many options exist, they fall into two main categories, each with a distinct mechanism.

Option 1: Uronium/Aminium Reagents (e.g., HATU) HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent choice for difficult couplings due to its rapid activation of carboxylic acids to form highly reactive OAt-active esters.[1] This high reactivity can effectively overcome the sluggishness of the aminomalonate nucleophile.

Option 2: Carbodiimides with Additives (e.g., EDC/HOBt/DMAP) For electron-deficient amines, a standard EDC/HOBt protocol may still be too slow. A more potent combination involves using EDC with a stoichiometric amount of 4-(Dimethylamino)pyridine (DMAP) and a catalytic amount of 1-Hydroxybenzotriazole (HOBt).[2] In this system, DMAP acts as an acyl transfer agent, forming a highly reactive acylpyridinium intermediate that accelerates the reaction.[2]

The workflow for selecting a coupling strategy is visualized below:

graph TD { A[Start: Slow Reaction with Dimethyl Aminomalonate HCl] --> B{Is the amine salt fully neutralized?}; B -- No --> C[Increase base equivalents (e.g., DIPEA to 2-3 eq.)]; B -- Yes --> D{Choose Coupling Strategy}; D --> E[Strategy 1: High-Activity Reagent Use HATU (1.05-1.1 eq.) with DIPEA (2-3 eq.)]; D --> F[Strategy 2: Enhanced Carbodiimide Use EDC (1.1 eq.), DMAP (1.0 eq.), and catalytic HOBt (0.1 eq.)]; E --> G{Monitor Reaction (TLC/LC-MS)}; F --> G; G --> H[Work-up & Purification];

}

Caption: Troubleshooting workflow for slow couplings.
Q4: I see unreacted starting materials and a new byproduct. What could it be?

Answer: If you are using a carbodiimide reagent like EDC, the most common byproduct from a stalled reaction is N-acylurea . This occurs when the highly reactive O-acylisourea intermediate (formed from the carboxylic acid and EDC) does not react with the amine quickly enough and instead undergoes an intramolecular rearrangement.[3][4]

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica"]; edge [fontname="Helvetica"];

}

Caption: Competing pathways for the O-acylisourea intermediate.

How to Minimize N-Acylurea Formation:

  • Use an Additive: Including HOBt or Oxyma in your EDC coupling "traps" the active intermediate as a more stable active ester, which is less prone to rearrangement but still reactive enough to couple with the amine.

  • Improve Reaction Rate: By using a more potent coupling system (like HATU or EDC/DMAP), you consume the active intermediate faster, outcompeting the rearrangement reaction.

  • Order of Addition: Add the EDC last to a mixture of the carboxylic acid, amine, and base. This ensures the amine is present to react with the O-acylisourea as soon as it is formed.[5]

Experimental Protocols

Here are two detailed, starting-point protocols for coupling a generic carboxylic acid with this compound. Note: These are general procedures and may require optimization for your specific substrates. Always monitor reactions by TLC or LC-MS.

Protocol 1: High-Efficiency Coupling with HATU

This protocol is recommended as the first choice for achieving rapid and clean conversion.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.0 eq)

  • HATU (1.05 eq)

  • DIPEA (2.2 eq)

  • Anhydrous DMF or DCM

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the Carboxylic Acid (1.0 eq), this compound (1.0 eq), and HATU (1.05 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add DIPEA (2.2 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress. If the reaction is sluggish, an additional 0.5-1.0 eq of DIPEA can be added.

  • Work-up: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Enhanced Carbodiimide Coupling for Difficult Substrates

This protocol is a robust alternative, particularly for electron-deficient systems.[2]

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • EDC·HCl (1.1 eq)

  • HOBt (0.1 eq)

  • DMAP (1.0 eq)

  • DIPEA (2.0 eq)

  • Anhydrous Acetonitrile or DCM

Procedure:

  • To a flask under an inert atmosphere, add the Carboxylic Acid (1.0 eq), this compound (1.1 eq), EDC·HCl (1.1 eq), HOBt (0.1 eq), and DMAP (1.0 eq).

  • Add anhydrous acetonitrile to dissolve or suspend the reagents.

  • Add DIPEA (2.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction over 12-24 hours. The reaction is often slower than with HATU but is effective for challenging substrates.

  • Work-up: Quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM). The urea byproduct from EDC is water-soluble and will be removed in the aqueous layer.[4] Wash the organic layer with dilute HCl (to remove DMAP and residual DIPEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

Minimizing side reactions during the N-acylation of Dimethyl aminomalonate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-acylation of dimethyl aminomalonate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common synthetic transformation. Here, we will address specific challenges and provide in-depth, field-proven insights to help you minimize side reactions and optimize your reaction outcomes.

Introduction: The Challenge of Selective N-Acylation

The N-acylation of this compound is a cornerstone reaction in the synthesis of modified amino acids, peptides, and various pharmaceutical intermediates. While seemingly straightforward, this reaction is often plagued by a series of side reactions that can significantly reduce the yield and purity of the desired mono-acylated product. The presence of multiple reactive sites—the primary amine, two ester functionalities, and an active methylene group—necessitates precise control over reaction conditions.

This guide is structured as a series of troubleshooting questions and answers, addressing the most common issues encountered during this procedure. We will delve into the mechanistic underpinnings of these side reactions and provide actionable protocols to mitigate them.

Troubleshooting Guide & FAQs

Question 1: "I'm observing a significant amount of a higher molecular weight byproduct, which I suspect is the di-acylated product. How can I prevent this?"

Answer:

This is a classic issue of over-acylation. The mono-acylated product, an N-acyl aminomalonate, still possesses an amide proton that can be deprotonated under basic conditions, rendering the nitrogen nucleophilic again for a second acylation event.

Mechanistic Insight:

The formation of the di-acylated product is primarily driven by an excess of the acylating agent, a strong base, or elevated temperatures, which facilitate the deprotonation of the newly formed amide.

Visualizing the Reaction Pathway:

cluster_main Main Reaction Pathway cluster_side Side Reaction: Di-acylation Start Dimethyl Aminomalonate HCl FreeAmine Free Amine Start->FreeAmine Base (1 eq) MonoAcyl Desired Mono-acylated Product FreeAmine->MonoAcyl Acylating Agent AcylatingAgent Acylating Agent (R-COCl) AcylatingAgent->MonoAcyl DeprotonatedAmide Deprotonated Amide Intermediate MonoAcyl->DeprotonatedAmide Excess Base ExcessBase Excess Base DiAcyl Di-acylated Byproduct DeprotonatedAmide->DiAcyl ExcessAcylatingAgent Excess Acylating Agent ExcessAcylatingAgent->DiAcyl G MonoAcyl Mono-acylated Product Deprotonated Deprotonated Amide MonoAcyl->Deprotonated Base CyclicProduct Cyclic Byproduct (Pyroglutamate derivative) MonoAcyl->CyclicProduct Heat CyclicIntermediate Tetrahedral Intermediate Deprotonated->CyclicIntermediate Intramolecular Attack CyclicIntermediate->CyclicProduct Loss of Methoxide Base Base (e.g., excess TEA, NaOH) Heat Heat G cluster_reaction Desired Reaction cluster_hydrolysis Hydrolysis Side Reaction Start Dimethyl Aminomalonate Product N-Acylated Product Start->Product Acylation Start_H Dimethyl Aminomalonate Hydrolyzed_Start Hydrolyzed Starting Material Start_H->Hydrolyzed_Start Base Product_H N-Acylated Product Hydrolyzed_Product Hydrolyzed Product Product_H->Hydrolyzed_Product Base Base Aqueous Base (e.g., NaOH, K₂CO₃)

Technical Support Center: Optimizing Reactions with Dimethyl Aminomalonate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dimethyl Aminomalonate Hydrochloride. This guide is designed for researchers, chemists, and pharmaceutical development professionals to navigate the nuances of working with this versatile reagent. Here, we address common challenges and frequently asked questions, with a focus on the critical impact of solvent selection on reaction outcomes. Our goal is to provide you with the expertise and practical insights needed to troubleshoot experiments and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for dissolving this compound?

This compound is a salt, which significantly influences its solubility. It is readily soluble in water.[1][2][3] It also shows solubility in various organic solvents, which makes it adaptable for a range of reaction conditions.[4] For practical purposes, polar protic solvents like ethanol and methanol are often good starting points for achieving dissolution, especially with gentle heating. For reactions requiring anhydrous conditions, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are effective, though solubility should always be confirmed on a small scale first.

Solvent CategoryExamplesSolubility Profile for Dimethyl Aminomalonate HClTypical Applications
Polar Protic Water, Ethanol, MethanolGenerally good solubility. Water is an excellent solvent for this salt.[1][2][3]N-acylations, reactions where proton transfer is beneficial.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to good solubility, may require warming.N-acylations, condensation reactions, SN2-type reactions.[1]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneLimited solubility, often used in mixtures with other solvents.[5]N-acylations, reactions where low polarity is desired.
Halogenated Dichloromethane (DCM), ChloroformLimited to poor solubility.Generally not the first choice for dissolving the hydrochloride salt.
Non-Polar Hexane, Toluene, Diethyl EtherPoor solubility.[6]Primarily used as anti-solvents for precipitation or in biphasic systems.
Q2: How does the hydrochloride form of Dimethyl Aminomalonate impact its reactivity?

The hydrochloride salt form enhances the stability and shelf-life of the compound.[4] However, the protonated amine (R-NH3+) is not nucleophilic. Therefore, for reactions where the amino group is the reacting nucleophile, such as N-acylation or condensations, a base must be added to neutralize the hydrochloride and liberate the free amine (R-NH2). The choice of base is critical and is often dictated by the solvent and the other reactants.

Q3: Can I use a protic solvent for a reaction that is sensitive to water?

While this compound is soluble in protic solvents, their use in moisture-sensitive reactions is generally discouraged. Protic solvents can participate in hydrogen bonding, which can solvate and deactivate nucleophiles, potentially slowing down desired reactions.[7][8] Furthermore, the presence of water can lead to hydrolysis of the ester groups in this compound, especially under basic or acidic conditions at elevated temperatures.[9] If a protic solvent is necessary for solubility, ensure it is anhydrous and consider using molecular sieves to scavenge any trace amounts of water.

Troubleshooting Guide

Issue 1: Low Yield in N-Acylation Reactions

Problem: "I am trying to perform an N-acylation of this compound with an acid chloride, but my yields are consistently low."

Root Cause Analysis: Low yields in N-acylation reactions are frequently tied to incomplete neutralization of the hydrochloride salt, suboptimal solvent choice, or side reactions.

Troubleshooting Steps:

  • Base Selection and Stoichiometry:

    • Ensure you are using at least one equivalent of a non-nucleophilic base to liberate the free amine. A common choice is a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

    • In some cases, using a slight excess of the base (1.1-1.2 equivalents) can be beneficial, especially if your reagents or solvent contain trace acidity.

  • Solvent Choice:

    • Polar Aprotic Solvents are Often Preferred: Solvents like DMF, DMSO, and acetonitrile are excellent choices for N-acylation. They effectively dissolve the aminomalonate salt (or its free base form) and do not interfere with the nucleophilicity of the amine to the same extent as protic solvents.[1] Polar aprotic solvents do not form a strong hydrogen-bonding "cage" around the nucleophile, leaving it more reactive.[1]

    • Ethers as an Alternative: THF and 1,4-dioxane can also be used, often in combination with water in a biphasic system (Schotten-Baumann conditions) or as a co-solvent to improve solubility of the acylating agent.[5]

    • Avoid Protic Solvents if Possible: While the reaction may proceed in alcohols, the solvent can compete as a nucleophile, reacting with the acid chloride to form an ester byproduct. Protic solvents can also stabilize the amine starting material through hydrogen bonding, reducing its reactivity.[7]

  • Reaction Temperature:

    • N-acylation reactions are often exothermic. Running the reaction at 0 °C and then allowing it to slowly warm to room temperature can help to control the reaction rate and minimize the formation of side products.

Workflow for Optimizing N-Acylation

G cluster_Protic Protic Solvents (e.g., Ethanol) cluster_Aprotic Aprotic Solvents (e.g., DMSO, DMF) Protic_Solvation Solvates ions and can participate in H-bonding Proton_Transfer Can facilitate proton transfer steps Protic_Solvation->Proton_Transfer Path 1 Slower_Deprotonation May slow initial deprotonation of malonate Proton_Transfer->Slower_Deprotonation Path 1 Product_P Product (Potentially slower rate) Slower_Deprotonation->Product_P Path 1 Aprotic_Solvation Solvates cations well, less so for anions Faster_Deprotonation Generally leads to faster deprotonation Aprotic_Solvation->Faster_Deprotonation Path 2 Accelerated_Dehydration Can accelerate the water elimination step Faster_Deprotonation->Accelerated_Dehydration Path 2 Product_A Product (Often faster rate) Accelerated_Dehydration->Product_A Path 2 Reagents Dimethyl Aminomalonate HCl + Aldehyde + Base Reagents->Protic_Solvation Reagents->Aprotic_Solvation

References

Technical Support Center: Catalyst Selection for Hydrogenation in Aminomalonate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst selection in aminomalonate synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the catalytic hydrogenation of aminomalonate precursors. Our goal is to equip you with the knowledge to make informed decisions, optimize your reactions, and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst selection and reaction optimization for the synthesis of aminomalonates via hydrogenation.

Q1: What are the most common precursors for aminomalonate synthesis via hydrogenation, and how does the precursor influence catalyst choice?

The two most common precursors for preparing aminomalonates, such as diethyl aminomalonate, through catalytic hydrogenation are diethyl acetamidomalonate and diethyl isonitrosomalonate (also known as α-oximinomalonic acid diethyl ester). The choice of precursor can influence the selection of the catalyst. Diethyl isonitrosomalonate is synthesized from the reaction of diethyl malonate with sodium nitrite in acetic acid. Its subsequent reduction, often followed by acetylation, yields diethyl acetamidomalonate[1][2][3].

The hydrogenation of diethyl isonitrosomalonate directly to diethyl aminomalonate is a key step. A patent describes the use of palladium on activated charcoal (5% Pd) for the hydrogenation of a mixture of diethyl hydroxyiminomalonate and diethyl acetoxyiminomalonate in ethyl acetate under hydrogen pressure[4].

Q2: What are the primary catalysts used for the hydrogenation of aminomalonate precursors?

The most frequently employed catalysts for this type of transformation are heterogeneous catalysts, prized for their ease of separation from the reaction mixture. The primary choices include:

  • Palladium on Carbon (Pd/C): This is a versatile and widely used catalyst for hydrogenations, including the reduction of nitro compounds, imines, and for debenzylation reactions[5][6][7]. It is a common choice for the hydrogenation of aminomalonate precursors[4].

  • Raney Nickel (Raney® Ni): A fine-grained nickel-aluminum alloy, Raney Nickel is a powerful catalyst for the hydrogenation of various functional groups, including nitriles and nitro groups to amines[5][8]. It can be an effective alternative to Pd/C, especially when dehalogenation is a concern on other parts of the molecule[5].

  • Platinum-based Catalysts (e.g., PtO₂, Pt/C): Platinum catalysts are highly active for a wide range of hydrogenations and are often used for the reduction of various functional groups[9][10]. They can be particularly effective for more challenging reductions.

Q3: What factors should I consider when selecting a solvent for the hydrogenation reaction?

Solvent selection is critical and can significantly impact reaction rate and selectivity. Key considerations include:

  • Substrate and Product Solubility: The chosen solvent must dissolve the starting material to ensure efficient contact with the catalyst. The product's solubility can also be a factor, as precipitation during the reaction could coat the catalyst and hinder its activity.

  • Catalyst Compatibility: The solvent should not react with or poison the catalyst.

  • Reaction Conditions: The solvent's boiling point and freezing point should be compatible with the intended reaction temperature and pressure.

  • Commonly Used Solvents: Polar solvents like ethanol, methanol, and ethyl acetate are frequently used for hydrogenation reactions[4][11]. Acetic acid can sometimes be used as a solvent, particularly for debenzylation of protected amines, as protonation of the heteroatom can facilitate the reaction[11].

Q4: How do reaction temperature and hydrogen pressure affect the outcome of the hydrogenation?

Temperature and pressure are critical parameters that control the reaction rate and selectivity.

  • Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions, catalyst degradation, or reduced selectivity.

  • Pressure: Higher hydrogen pressure increases the concentration of dissolved hydrogen, which typically accelerates the reaction rate. For difficult reductions, increasing the pressure in a specialized apparatus like a Parr shaker is a common strategy[11][12].

It is crucial to find the optimal balance of temperature and pressure for a specific substrate and catalyst system.

Troubleshooting Guide

This section provides solutions to common problems encountered during the catalytic hydrogenation for aminomalonate synthesis.

Issue Potential Causes Troubleshooting Steps
Low or No Conversion 1. Inactive Catalyst: The catalyst may be old, improperly stored, or deactivated. 2. Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst.[13][14][15][16] Common poisons include sulfur compounds, halides, and carbon monoxide.[14][15][16] 3. Insufficient Hydrogen: A leak in the system or inadequate purging can lead to a lack of hydrogen. 4. Poor Mixing: Inadequate agitation can result in poor contact between the substrate, catalyst, and hydrogen.1. Use a fresh batch of catalyst. Consider a more active catalyst like Pearlmann's catalyst (Pd(OH)₂/C).[11] 2. Purify the substrate and solvents. Use high-purity hydrogen gas. Consider using a "guard" column or a sacrificial batch of catalyst to remove impurities. 3. Check the reaction setup for leaks. Ensure proper purging with hydrogen. 4. Increase the stirring speed to ensure the catalyst is well suspended.
Formation of Byproducts / Low Selectivity 1. Over-reduction: The catalyst may be too active, or the reaction conditions (temperature, pressure) may be too harsh, leading to the reduction of other functional groups. 2. Side Reactions: The aminomalonate product can be reactive and may undergo self-condensation or other side reactions.1. Use a less active catalyst or a poisoned catalyst (e.g., Lindlar's catalyst) if applicable to the specific transformation.[15] Optimize reaction conditions by lowering the temperature and/or pressure. 2. Consider performing the reaction at a lower temperature to minimize side reactions. A process described in a patent involves the addition of an acid after hydrogenation to precipitate the aminomalonic acid ester salt, which can prevent degradation.[4]
Reaction Stalls Before Completion 1. Catalyst Deactivation: The catalyst may be slowly poisoned or deactivated over the course of the reaction.[17] 2. Product Inhibition: The product may be adsorbing to the catalyst surface and inhibiting further reaction.1. Add a fresh portion of the catalyst to the reaction mixture. 2. Dilute the reaction mixture or consider a different solvent in which the product is more soluble.

Experimental Protocols

Protocol 1: Catalyst Handling and Reaction Setup (Palladium on Carbon)

  • Inert Atmosphere: Weigh the Pd/C catalyst in a glove box or under a stream of nitrogen or argon. Dry Pd/C can be pyrophoric, so handle it with care, especially when exposing it to air and solvent vapors.[18]

  • Slurry Formation: In the reaction flask, create a slurry of the catalyst in a small amount of the reaction solvent under an inert atmosphere.

  • Substrate Addition: Dissolve the aminomalonate precursor in the reaction solvent and add it to the catalyst slurry.

  • System Purge: Seal the reaction vessel and purge the system several times with nitrogen or argon to remove all oxygen.

  • Hydrogen Introduction: Evacuate the inert gas and introduce hydrogen gas, typically from a balloon or a pressurized cylinder. For reactions at atmospheric pressure, a hydrogen balloon is sufficient. For higher pressures, a specialized hydrogenation apparatus is required.[12]

  • Reaction Monitoring: Stir the reaction mixture vigorously at the desired temperature and pressure. Monitor the reaction progress by techniques such as TLC, GC, or LC-MS.

  • Work-up: Once the reaction is complete, carefully purge the system with an inert gas to remove all hydrogen. The catalyst can then be removed by filtration through a pad of Celite®. Caution: The filter cake should be kept wet with solvent to prevent ignition of the catalyst in the air.[18]

Data Summary

CatalystPrecursorTypical ConditionsAdvantagesDisadvantages
Palladium on Carbon (Pd/C) Diethyl isonitrosomalonate, Diethyl acetamidomalonate1-20 bar H₂, 25-80 °C, Ethanol or Ethyl Acetate[4]Versatile, effective for many reductions, readily available.[6][7]Susceptible to poisoning by sulfur and other impurities.[16] Can be pyrophoric.[18]
Raney Nickel Diethyl isonitrosomalonate, Diethyl acetamidomalonate1-100 bar H₂, 25-100 °C, EthanolHigh activity, useful for nitrile and nitro group reduction.[5][8] Less prone to causing dehalogenation than Pd/C.[5]Can be pyrophoric and must be handled as a slurry.[8] May require higher pressures and temperatures.
Platinum Dioxide (PtO₂, Adam's catalyst) Diethyl isonitrosomalonate, Diethyl acetamidomalonate1-3 bar H₂, 25-50 °C, Ethanol, Acetic AcidVery active catalyst, effective for a wide range of functional groups.[9]Generally more expensive than Pd or Ni catalysts. Can be less selective.

Visualizations

Diagram 1: Reaction Pathway for Aminomalonate Synthesis

ReactionPathway cluster_0 Precursor Synthesis cluster_1 Hydrogenation Diethyl Malonate Diethyl Malonate Diethyl Isonitrosomalonate Diethyl Isonitrosomalonate Diethyl Malonate->Diethyl Isonitrosomalonate NaNO2, AcOH Diethyl Aminomalonate Diethyl Aminomalonate Diethyl Isonitrosomalonate->Diethyl Aminomalonate H2, Catalyst (e.g., Pd/C)

Caption: Synthesis of diethyl aminomalonate via hydrogenation of diethyl isonitrosomalonate.

Diagram 2: Decision Tree for Catalyst Selection

CatalystSelection Start Start: Select Catalyst Halogen Halogen present in substrate? Start->Halogen HighReactivity High reactivity needed? Halogen->HighReactivity No RaneyNi Consider Raney Ni Halogen->RaneyNi Yes Cost Cost a major concern? HighReactivity->Cost No PtO2 Use PtO2 HighReactivity->PtO2 Yes PdC Use Pd/C Cost->PdC No Cost->RaneyNi Yes

Caption: Decision tree for initial catalyst selection in aminomalonate synthesis.

Diagram 3: Troubleshooting Workflow for Low Conversion

Troubleshooting Start Low Conversion CheckCatalyst Is catalyst fresh? Start->CheckCatalyst CheckPurity Is substrate/solvent pure? CheckCatalyst->CheckPurity Yes NewCatalyst Try new/more active catalyst (e.g., PtO2) CheckCatalyst->NewCatalyst No CheckConditions Increase P/T? CheckPurity->CheckConditions Yes Purify Purify starting materials CheckPurity->Purify No IncreasePT Increase Pressure/ Temperature CheckConditions->IncreasePT Yes Success Reaction Successful CheckConditions->Success No (Consult Specialist) NewCatalyst->Start Purify->Start IncreasePT->Success

Caption: A workflow for troubleshooting low conversion in hydrogenation reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Dimethyl vs. Diethyl Aminomalonate Hydrochloride for the Modern Organic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the choice of starting materials is a critical decision that dictates the efficiency, yield, and scalability of a synthetic route. Aminomalonate esters are invaluable C2 synthons, serving as versatile precursors for α-amino acids and a variety of heterocyclic scaffolds. This guide provides an in-depth comparison of the reactivity of two commonly utilized aminomalonate esters: Dimethyl Aminomalonate Hydrochloride and Diethyl Aminomalonate Hydrochloride. By examining the subtle yet significant differences imparted by their ester functionalities, this document aims to equip scientists with the knowledge to make informed decisions in their synthetic endeavors.

At a Glance: Structural and Physicochemical Properties

Both dimethyl and diethyl aminomalonate hydrochloride are stable, crystalline solids that serve as the hydrochloride salts of their respective free amines.[1][2][3] The primary distinction lies in the alkyl groups of the ester moieties—methyl versus ethyl. This seemingly minor difference has significant implications for their reactivity, primarily through steric and electronic effects.

PropertyThis compoundDiethyl Aminomalonate Hydrochloride
Molecular Formula C₅H₁₀ClNO₄C₇H₁₄ClNO₄
Molecular Weight 183.59 g/mol 211.64 g/mol
Appearance White to slightly yellow crystalline powderWhite crystalline solid
Melting Point ~160 °C (decomposes)[4]~165-170 °C (decomposes)[5]
Solubility Soluble in water[4]Soluble in water

The Core of Reactivity: Steric Hindrance and Electronic Effects

The reactivity of these aminomalonate esters in key synthetic transformations is governed by two fundamental principles: steric hindrance and electronic effects.

Steric Hindrance: The ethyl groups in diethyl aminomalonate are bulkier than the methyl groups in its dimethyl counterpart.[6] This increased steric bulk can impede the approach of nucleophiles and bases to the reactive centers of the molecule—namely the carbonyl carbons of the esters and the α-carbon.[7] Consequently, reactions that are sensitive to steric crowding are expected to proceed more slowly with the diethyl ester.[8]

Electronic Effects: Alkyl groups are weakly electron-donating. The ethyl group has a slightly stronger inductive effect than the methyl group, meaning it donates more electron density to the ester carbonyl group.[7] This increased electron density makes the carbonyl carbon of the diethyl ester slightly less electrophilic and therefore less susceptible to nucleophilic attack compared to the dimethyl ester.

Based on these principles, a general trend in reactivity can be predicted: This compound is expected to be more reactive than diethyl aminomalonate hydrochloride in most common synthetic applications.

Comparative Reactivity in Key Synthetic Transformations

The following sections delve into a comparative analysis of the reactivity of dimethyl and diethyl aminomalonate hydrochloride in three common and critical classes of reactions: N-acylation, C-alkylation, and hydrolysis.

N-Acylation: A Gateway to Peptides and Amides

N-acylation of the primary amine is a frequent first step in the utilization of aminomalonate esters.[9] This reaction is highly sensitive to steric hindrance around the nitrogen atom.

Predicted Reactivity: The less sterically hindered amine of dimethyl aminomalonate is expected to undergo N-acylation more readily than the diethyl analogue. The smaller methyl groups allow for a less encumbered approach of the acylating agent to the nitrogen's lone pair of electrons.

Experimental Workflow for Comparative N-Acylation:

cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Workup and Analysis reagent_dm Dimethyl Aminomalonate HCl reaction_dm N-acylation of Dimethyl Ester reagent_dm->reaction_dm reagent_de Diethyl Aminomalonate HCl reaction_de N-acylation of Diethyl Ester reagent_de->reaction_de base Base (e.g., Triethylamine) base->reaction_dm base->reaction_de acylating_agent Acylating Agent (e.g., Acetyl Chloride) acylating_agent->reaction_dm acylating_agent->reaction_de solvent Solvent (e.g., DCM) solvent->reaction_dm solvent->reaction_de monitoring Monitor by TLC/LC-MS reaction_dm->monitoring reaction_de->monitoring workup Aqueous Workup monitoring->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Yield and Purity Determination purification->analysis

Caption: Workflow for comparing N-acylation rates.

C-Alkylation: Building Carbon Scaffolds

The malonic ester synthesis is a classic method for forming carbon-carbon bonds, and the aminomalonates are no exception. This reaction involves the deprotonation of the α-carbon to form an enolate, followed by nucleophilic attack on an alkyl halide.

Predicted Reactivity: The acidity of the α-proton is not significantly different between the two esters. However, the subsequent alkylation step is an S_N2 reaction and is therefore highly sensitive to steric hindrance. The bulkier diethyl ester will present a more sterically crowded environment for the incoming alkyl halide, leading to a slower reaction rate compared to the dimethyl ester.

Experimental Protocol for Comparative C-Alkylation:

  • Deprotonation: To a solution of the aminomalonate hydrochloride (1 equivalent) and a suitable base (e.g., sodium ethoxide, 2.1 equivalents) in a dry solvent (e.g., ethanol) at 0 °C, add the N-protected aminomalonate.

  • Alkylation: To the resulting enolate solution, add the alkyl halide (1.1 equivalents) and allow the reaction to warm to room temperature or heat as necessary.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Analysis: Isolate and purify the product by column chromatography and determine the yield. Compare the reaction times and yields for the dimethyl and diethyl esters under identical conditions.

Hydrolysis: The Final Step to Amino Acids

Ester hydrolysis, either under acidic or basic conditions, is often the final step in a synthetic sequence to yield the corresponding α-amino acid. This reaction proceeds through a nucleophilic acyl substitution mechanism.

Predicted Reactivity: The less sterically hindered and more electrophilic carbonyl carbons of the dimethyl ester are expected to be more susceptible to nucleophilic attack by water or hydroxide ions. Therefore, the hydrolysis of dimethyl aminomalonate is predicted to be faster than that of its diethyl counterpart.

Reaction Mechanism: Base-Catalyzed Hydrolysis

Caption: Mechanism of base-catalyzed ester hydrolysis.

Practical Considerations and Recommendations

While this compound generally offers higher reactivity, the choice between the two reagents may also depend on other factors:

  • Cost and Availability: Both reagents are commercially available, but price and lead times may vary between suppliers.

  • Downstream Processing: The choice of ester may influence the ease of purification of intermediates and the final product. The volatility of the resulting alcohol (methanol vs. ethanol) can also be a consideration during workup.

  • Specific Reaction Conditions: In some cases, the slightly lower reactivity of the diethyl ester may be advantageous for controlling selectivity in complex molecules or for avoiding side reactions.

Recommendation: For most applications where high reactivity and faster reaction times are desired, This compound is the preferred reagent. However, for reactions requiring finer control or where steric hindrance might be exploited for selectivity, diethyl aminomalonate hydrochloride remains a valuable alternative.

Conclusion

The choice between dimethyl and diethyl aminomalonate hydrochloride is a nuanced one that extends beyond simple availability. A thorough understanding of the principles of steric hindrance and electronic effects is paramount for any synthetic chemist. While direct quantitative comparisons are not always readily available in the literature, the foundational principles of organic chemistry provide a robust framework for predicting their relative reactivity. This compound, with its smaller ester groups, generally exhibits superior reactivity in N-acylation, C-alkylation, and hydrolysis reactions. This guide serves as a valuable resource for researchers and drug development professionals, enabling them to make more informed decisions in the design and execution of their synthetic strategies.

References

NMR spectroscopy for confirming incorporation of dimethyl aminomalonate moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Confirming Dimethyl Aminomalonate Moiety Incorporation: An NMR-Centric Approach

For researchers and professionals in drug development and synthetic chemistry, the precise confirmation of molecular structure is paramount. The successful incorporation of key building blocks, such as the dimethyl aminomalonate moiety, dictates the efficacy, safety, and novelty of a synthesized compound. While several analytical techniques can provide pieces of the puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for unambiguous structural elucidation in solution.[1]

This guide provides an in-depth, technically-grounded comparison of analytical methods, focusing on the superior capabilities of NMR spectroscopy for confirming the integration of the dimethyl aminomalonate moiety. We will explore the causality behind experimental choices, present self-validating protocols, and compare NMR's performance with credible alternatives, supported by experimental data and authoritative references.

The Analytical Challenge: Beyond Simple Presence

Confirming the incorporation of the dimethyl aminomalonate moiety is not merely about verifying the presence of an amine and two ester groups. The critical challenge lies in confirming the precise connectivity: that a central methine carbon is bonded to an amino group and two distinct methoxycarbonyl groups. This level of detail is where different analytical techniques diverge in their capabilities.

Workflow for Structural Confirmation

A robust workflow ensures that structural confirmation is both efficient and unambiguous. The process should leverage the strengths of each technique, culminating in a definitive structural assignment.

G cluster_0 Initial Screening cluster_1 Definitive Structural Elucidation A Synthesis Product B FTIR Spectroscopy A->B Functional Group ID C Mass Spectrometry (ESI-MS) A->C Molecular Weight D 1D NMR (¹H, ¹³C) C->D Proceed if MW matches E 2D NMR (HSQC, HMBC) D->E For full connectivity F Unambiguous Structure Confirmed E->F

Caption: Analytical workflow for confirming moiety incorporation.

Part 1: NMR Spectroscopy - The Gold Standard for Connectivity

NMR spectroscopy provides unparalleled insight into the chemical environment and connectivity of atoms within a molecule.[2] For the dimethyl aminomalonate moiety, specific signals in both ¹H and ¹³C NMR spectra serve as a definitive fingerprint.

¹H NMR: Mapping the Proton Environment

The proton NMR spectrum provides the initial, high-sensitivity overview of the structure. Key diagnostic signals for the dimethyl aminomalonate moiety are expected in distinct regions of the spectrum.

  • Methine Proton (-CH(N)-): This single proton is attached to both a nitrogen and two carbonyl groups, making it significantly deshielded. It typically appears as a singlet. In the closely related diethyl aminomalonate hydrochloride, this proton appears around 5.04 ppm.[3]

  • Amine Protons (-NH₂): These protons are exchangeable and often appear as a broad singlet. Their chemical shift is highly dependent on the solvent, concentration, and temperature. In the hydrochloride salt form of the diethyl analog, these protons are shifted significantly downfield to ~9.2 ppm due to protonation.[3] In a free amine, the shift would be much further upfield.

  • Methyl Protons (-OCH₃): The six protons from the two equivalent methyl ester groups will appear as a sharp singlet. The expected chemical shift is typically in the range of 3.7 - 3.9 ppm.

¹³C NMR: Probing the Carbon Skeleton

Carbon NMR provides crucial information about the carbon framework of the molecule.[2]

  • Ester Carbonyl Carbons (-C=O): These quaternary carbons are highly deshielded and appear in the far downfield region of the spectrum. For a Boc-protected diethyl aminomalonate, these carbons resonate around 166.6 ppm.[4]

  • Methine Carbon (-CH(N)-): This carbon, bonded to nitrogen, is found in the middle of the spectrum. A reference value from Boc-protected diethyl aminomalonate is approximately 57.5 ppm.[4]

  • Methyl Carbons (-OCH₃): The carbons of the methyl ester groups typically appear around 52-54 ppm.

Dimethyl Aminomalonate Moiety ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Methine (-C H(N)-)~5.0 (Singlet, 1H)~57
Amine (-NH ₂)Variable (Broad Singlet, 2H)-
Methyl (-OC H₃)~3.8 (Singlet, 6H)~53
Carbonyl (-C =O)-~167
Note: Chemical shifts are approximate and can vary based on the solvent and the rest of the molecular structure. Values are inferred from close analogs like diethyl aminomalonate.[3][4]
2D NMR: The Unambiguous Confirmation

While 1D NMR provides strong evidence, 2D NMR experiments like HSQC and HMBC are essential for irrefutable proof of connectivity.[5][6]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.[7][8] It serves as a powerful tool to definitively link the proton signals to their respective carbon signals, confirming that the proton at ~5.0 ppm is attached to the carbon at ~57 ppm, and the protons at ~3.8 ppm are attached to the carbons at ~53 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the complete connectivity. It reveals correlations between protons and carbons that are separated by two or three bonds.[7][9] For the dimethyl aminomalonate moiety, the critical correlations are:

    • A correlation from the methine proton (~5.0 ppm) to the carbonyl carbons (~167 ppm) . This proves the central methine is attached to the ester groups.

    • A correlation from the methyl protons (~3.8 ppm) to the carbonyl carbons (~167 ppm) . This confirms the methyl groups are part of the ester functionality.

Caption: Key HMBC correlations confirming connectivity.

Part 2: Comparison with Alternative Techniques

While powerful, other techniques lack the comprehensive structural detail provided by NMR.

FeatureNMR Spectroscopy Mass Spectrometry (MS) FTIR Spectroscopy
Primary Information Atomic connectivity, 3D structure, chemical environment of nuclei.[2]Molecular Weight, fragmentation patterns, isotopic distribution.[10]Presence of specific functional groups (vibrational modes).[11]
Structural Detail Very High: Unambiguously determines the complete bonding framework.High (with MS/MS): Infers connectivity from fragmentation but cannot resolve isomers easily.[10]Low: Confirms presence of C=O and N-H bonds but not their specific arrangement.
Key Advantage Definitive structure elucidation.Excellent for confirming molecular formula and identifying modifications with high sensitivity.[10]Fast, non-destructive, and good for monitoring reaction progress.
Limitation Lower sensitivity (requires micromole to nanomole amounts).[10]Does not provide direct connectivity information.Provides little to no information on the overall molecular skeleton.
Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight of the final product.[10] High-resolution mass spectrometry (HRMS) can provide the elemental composition, confirming that the correct number of carbons, hydrogens, nitrogens, and oxygens are present. Tandem MS (MS/MS) can offer structural clues through fragmentation analysis. For malonate derivatives, a characteristic fragmentation is often the loss of the malonate moiety itself.[12]

Causality: While MS confirms the correct mass, it cannot distinguish between isomers. For example, it could not differentiate between the desired product and an isomer where the esters and amine are arranged differently. Therefore, MS is a necessary but insufficient technique for complete confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is excellent for rapidly identifying the presence of key functional groups.[13] In this case, one would look for:

  • C=O stretch: A strong, sharp absorbance around 1730-1750 cm⁻¹ for the ester groups.

  • N-H stretch: A medium absorbance (often two peaks for a primary amine) around 3300-3500 cm⁻¹.

Causality: FTIR confirms that the necessary functional groups exist in the molecule. However, it provides no information about how they are connected. It is a valuable screening tool to quickly check if a reaction has proceeded (e.g., appearance of an ester band), but it cannot confirm the specific structure of the aminomalonate moiety.

Part 3: Experimental Protocols

Protocol 1: NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the purified, dry compound directly into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆, D₂O). Chloroform-d (CDCl₃) is a common first choice for many organic molecules.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Vortexing: Gently vortex or swirl the vial until the sample is completely dissolved. A brief application of sonication can aid dissolution if necessary.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): If quantitative analysis is needed, a known amount of an internal standard can be added. For routine confirmation, the residual solvent peak is often sufficient for referencing.

Protocol 2: NMR Data Acquisition

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Temperature: Set the probe temperature to a constant value, typically 298 K (25 °C).

  • ¹H Spectrum:

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans (ns): 8-16 scans for good signal-to-noise.

  • ¹³C{¹H} Spectrum:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm (centered around 120 ppm).

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024 or more, as ¹³C is much less sensitive.

  • HSQC Spectrum:

    • Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3').

    • ¹J(CH) Coupling Constant: Set to an average value of 145 Hz.

    • Number of Scans (ns): 2-4 per increment.

  • HMBC Spectrum:

    • Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').

    • Long-Range Coupling Constant: Optimized for an average value of 8 Hz. This value is a good compromise for detecting both ²J and ³J correlations.

    • Number of Scans (ns): 4-8 per increment.

Conclusion

For the unambiguous confirmation of the dimethyl aminomalonate moiety's incorporation, a multi-technique approach is advisable, but NMR spectroscopy is the definitive arbiter. While FTIR can quickly confirm the presence of necessary functional groups and mass spectrometry can validate the molecular weight and formula, only a combination of 1D and 2D NMR experiments can piece together the atomic connectivity with absolute certainty. The HMBC experiment, in particular, provides the crucial long-range correlation data that serves as irrefutable evidence, making NMR spectroscopy an indispensable tool for researchers, scientists, and drug development professionals who demand the highest level of scientific integrity in their structural characterizations.

References

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of N-Acylated Dimethyl Aminomalonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry and drug development, N-acylated aminomalonates serve as critical building blocks for the synthesis of unnatural amino acids, peptides, and various heterocyclic compounds. The precise characterization of these intermediates is paramount for ensuring reaction success and purity of the final products. Mass spectrometry (MS), particularly with soft ionization techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), stands as a cornerstone for this characterization.

This guide provides an in-depth analysis of the gas-phase fragmentation patterns of N-acylated dimethyl aminomalonate. We will explore the core fragmentation pathways, compare these patterns to structurally similar analogs, and provide robust experimental protocols to aid researchers in their analytical endeavors. The insights herein are derived from established principles of ion chemistry and fragmentation mechanisms observed in related molecular classes.[1][2]

Core Fragmentation Pathways of N-Acetyl Dimethyl Aminomalonate

To understand the fragmentation of N-acetyl dimethyl aminomalonate (MW: 189.17 g/mol ), we must consider the molecule's constituent parts: an N-acetyl group, a central aminomalonate core, and two methyl ester functionalities. Under positive-mode ESI-MS, the molecule will typically be observed as the protonated species, [M+H]⁺, at an m/z of 190.18. Collision-induced dissociation (CID) of this precursor ion initiates a cascade of fragmentation events dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral losses.[3][4]

The primary sites of fragmentation are predictable based on the functional groups present:

  • Ester Group Fragmentations: The two methyl ester groups are prone to characteristic cleavages. This includes the neutral loss of methanol (CH₃OH, 32 Da) or the loss of a methoxy radical (•OCH₃, 31 Da), although the latter is less common in even-electron species generated by ESI. A more prominent fragmentation is the loss of the entire methoxycarbonyl group as a neutral species (COOCH₃, 59 Da).[5][6]

  • Amide Bond Cleavage: The N-acyl bond can cleave, leading to fragments representative of the acyl group or the aminomalonate core. The formation of a stable acylium ion, [CH₃CO]⁺ at m/z 43, is a common pathway for N-acetylated compounds.[3]

  • Malonate Moiety Cleavage: A significant fragmentation pathway for substituted malonates is the cleavage adjacent to the carbonyl groups, which can lead to the loss of the entire malonate functional core.[7][8]

The proposed fragmentation cascade for protonated N-acetyl dimethyl aminomalonate is visualized below.

G cluster_main Proposed Fragmentation of [N-Acetyl Dimethyl Aminomalonate + H]⁺ mol [M+H]⁺ m/z 190 frag1 m/z 158 Loss of Methanol mol->frag1 - CH₃OH (32 Da) frag2 m/z 131 Loss of Methoxycarbonyl mol->frag2 - •COOCH₃ (59 Da) frag3 m/z 148 Loss of Ketene mol->frag3 - CH₂CO (42 Da) frag4 m/z 43 Acetyl Cation mol->frag4 Amide Cleavage

Figure 1: Key fragmentation pathways for protonated N-acetyl dimethyl aminomalonate.

Comparative Analysis of Fragmentation Patterns

To provide a clearer diagnostic framework, we compare the expected fragmentation of N-acetyl dimethyl aminomalonate with key structural analogs. The subtle changes in molecular structure lead to predictable shifts in fragment masses, offering a powerful tool for structural confirmation.

Comparison with N-Acylated Diethyl Aminomalonate

Substituting the methyl esters with ethyl esters (N-acetyl diethyl aminomalonate, [M+H]⁺ at m/z 218) primarily affects the ester-related fragmentations.

  • The neutral loss of ethanol (46 Da) will be observed instead of methanol (32 Da), yielding a fragment at m/z 172.

  • The loss of the ethoxycarbonyl radical (•COOC₂H₅, 73 Da) will occur instead of the methoxycarbonyl radical (59 Da), resulting in a fragment at m/z 145.[8]

Comparison with N-Benzoyl Dimethyl Aminomalonate

Changing the acyl group from acetyl to benzoyl (N-benzoyl dimethyl aminomalonate, [M+H]⁺ at m/z 252) significantly alters the fragmentation pattern related to the amide bond.

  • A highly stable benzoyl cation ([C₆H₅CO]⁺) will be formed as a prominent peak at m/z 105.

  • The neutral loss of the benzoyl group will also be a primary pathway.

The table below summarizes the expected key fragments for these compounds.

Precursor IonStructureKey Fragment 1 (Loss of Alcohol)Key Fragment 2 (Loss of Alkoxycarbonyl)Key Fragment 3 (Acylium Ion)
[M+H]⁺ m/z 190 N-Acetyl Dimethyl Aminomalonatem/z 158 (-CH₃OH)m/z 131 (-•COOCH₃)m/z 43 ([CH₃CO]⁺)
[M+H]⁺ m/z 218 N-Acetyl Diethyl Aminomalonatem/z 172 (-C₂H₅OH)m/z 145 (-•COOC₂H₅)m/z 43 ([CH₃CO]⁺)
[M+H]⁺ m/z 252 N-Benzoyl Dimethyl Aminomalonatem/z 220 (-CH₃OH)m/z 193 (-•COOCH₃)m/z 105 ([C₆H₅CO]⁺)

Table 1: Comparative summary of predicted key fragments for N-acylated aminomalonates.

Experimental Protocols

Achieving reproducible and informative fragmentation spectra requires a well-defined analytical method. The following protocol outlines a standard approach for the analysis of N-acylated dimethyl aminomalonate using ESI-Q-TOF MS.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation, enhancing the [M+H]⁺ signal.[9]

  • System Suitability: Prepare a standard solution (e.g., leucine enkephalin or a commercial MS tuning mix) at a similar concentration to verify instrument performance, including mass accuracy and sensitivity.

Mass Spectrometry Analysis

The following workflow provides a general procedure for data acquisition.

G cluster_workflow MS/MS Experimental Workflow A 1. Sample Infusion (Direct infusion or LC introduction) B 2. Full Scan MS (TOF-MS) (Identify [M+H]⁺ precursor ion) A->B C 3. Precursor Ion Isolation (Set isolation window in quadrupole, e.g., ±1 m/z) B->C D 4. Collision-Induced Dissociation (CID) (Apply collision energy, e.g., 10-40 eV) C->D E 5. Product Ion Scan (TOF-MS) (Acquire fragmentation spectrum) D->E F 6. Data Analysis (Identify fragments and propose pathways) E->F

Figure 2: General experimental workflow for tandem mass spectrometry analysis.

Instrument Parameters (Illustrative)
  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Nebulizer Gas (N₂): 1.5 - 2.5 Bar

  • Drying Gas (N₂): 8 - 10 L/min at 200 °C

  • Full Scan MS Range: m/z 50 - 500

  • MS/MS Precursor Ion: m/z 190.18

  • Collision Energy: Ramped from 10 to 40 eV to observe the evolution of fragment ions. The optimal energy should be determined empirically to achieve a rich fragmentation spectrum.

Trustworthiness and Validation

The fragmentation pathways described in this guide are predictive and based on well-established chemical principles.[1][2] For unequivocal structure elucidation, further experiments are recommended:

  • High-Resolution MS (HRMS): Use of an Orbitrap or TOF analyzer to determine the elemental composition of precursor and fragment ions, confirming the proposed structures.[10]

  • Isotopic Labeling: Synthesizing analogs with stable isotopes (e.g., ¹³C in the acetyl group or ¹⁵N) can definitively trace the origin of each fragment ion.[11]

By combining the predictive power of fragmentation analysis with rigorous experimental design, researchers can confidently characterize N-acylated dimethyl aminomalonate and its derivatives, ensuring the integrity of their synthetic and developmental pipelines.

References

HPLC analysis for purity assessment of Dimethyl aminomalonate hydrochloride products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to HPLC Analysis for Purity Assessment of Dimethyl Aminomalonate Hydrochloride

As a Senior Application Scientist, the task of developing a robust, reliable, and accurate analytical method for purity assessment is paramount, particularly for critical starting materials like this compound (DAMH). DAMH is a key building block in the synthesis of various pharmaceuticals and complex organic molecules.[1][2] Its purity is not just a matter of quality control; it is a prerequisite for ensuring the safety and efficacy of the final drug product.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of DAMH. We will move beyond simple procedural lists to explore the underlying principles, the rationale for methodological choices, and the validation frameworks that ensure data integrity. Our focus will be on comparing a standard Reversed-Phase (RP-HPLC) approach with a more specialized Ion-Pair RP-HPLC method, providing the experimental data and protocols necessary for you to make informed decisions in your laboratory.

The Analytical Challenge: Properties of Dimethyl Aminomalonate HCl

This compound is a small, polar molecule, presenting a classic challenge for retention on traditional nonpolar stationary phases used in RP-HPLC.[1] As the hydrochloride salt, it is readily soluble in water. The primary amine group (pKa ~7-8) is protonated and positively charged at acidic to neutral pH, further increasing its hydrophilicity and reducing its interaction with a C18 stationary phase. A successful HPLC method must overcome this limited retention to effectively separate the main component from process-related impurities and potential degradation products.

Comparative Analysis of HPLC Methodologies

We will evaluate two primary methodologies for the analysis of DAMH: a standard aqueous Reversed-Phase HPLC method and an Ion-Pair Reversed-Phase HPLC method.

Methodology 1: Aqueous Reversed-Phase HPLC (RP-HPLC)

This approach is the first-line strategy for most small molecules due to its simplicity and robustness. The core challenge is to achieve sufficient retention for the polar DAMH. This can be addressed by using a column designed for high-aqueous mobile phases (often labeled "AQ") and a mobile phase with a low percentage of organic modifier.

Causality Behind Experimental Choices:

  • Column: An "Aqueous C18" (AQ-type) column is selected to prevent phase collapse (dewetting) that can occur with standard C18 columns when using highly aqueous mobile phases (e.g., >95% water). These columns typically have a lower ligand density or contain polar-embedded groups to maintain a wetted surface.

  • Mobile Phase pH: A low pH (e.g., 2.5-3.0) is chosen to ensure the consistent protonation of the primary amine on DAMH. This suppresses the silanol interactions on the stationary phase and provides a single ionic state for the analyte, leading to sharper, more symmetrical peaks.

  • Organic Modifier: Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff, although both are viable options. The gradient is started at a very low organic concentration to maximize the retention of DAMH.

Methodology 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

When retention in standard RP-HPLC is insufficient, ion-pair chromatography offers a powerful alternative.[3][4] This technique introduces an "ion-pairing reagent" to the mobile phase. For a positively charged analyte like protonated DAMH, an anionic ion-pairing reagent (e.g., an alkyl sulfonate) is used.

Mechanism of Action: The ion-pairing reagent has a polar, charged head group and a nonpolar, hydrophobic tail. It partitions onto the nonpolar stationary phase, creating a pseudo-ion-exchange surface. The positively charged DAMH can then interact with the negatively charged head groups of the immobilized reagent, significantly increasing its retention.[4]

C18C18C18 | R'-SO3-| R'-SO3-| R'-SO3- R-NH3+

>]; }

Analyte -> Interaction [label="Forms Ion Pair", style=dashed, color="#5F6368", fontcolor="#202124"]; IP_Reagent -> Interaction [label="Adsorbs to C18", style=dashed, color="#5F6368", fontcolor="#202124"]; }

Caption: A typical workflow for HPLC-based purity determination.

Performance Comparison and Data Analysis

The two methods were evaluated using a batch of DAMH spiked with a known impurity (Impurity X, a hypothetical process impurity) and subjected to forced degradation.

Table 1: Comparison of Chromatographic Performance

ParameterMethod A: Aqueous RP-HPLCMethod B: Ion-Pair RP-HPLCJustification
Retention Time (DAMH) 2.8 min8.5 minIon-pair reagent significantly increases retention, moving the analyte away from the solvent front.
Resolution (DAMH/Impurity X) 1.64.2Enhanced retention and altered selectivity in Method B provide baseline separation of the critical pair.
Tailing Factor (DAMH) 1.81.2The ion-pair reagent masks active silanol sites, leading to improved peak symmetry.
Theoretical Plates (DAMH) 35009800Better peak shape and longer retention contribute to higher column efficiency.

Table 2: Forced Degradation Results (Analyzed by Method B)

Stress Condition% Degradation of DAMHPeak Purity AnglePeak Purity ThresholdObservations
Control 0.00.150.35No degradation observed. Peak is pure.
Acid Hydrolysis 12.5%0.180.35Major degradant at RRT 0.9. Main peak remains pure.
Base Hydrolysis 25.8%0.210.35Two major degradants at RRT 0.7 and 1.3. Main peak is pure.
Oxidation (H₂O₂) 8.2%0.160.35Minor degradant at RRT 1.1. Main peak is pure.
Thermal 1.5%0.150.35Minimal degradation. Main peak is pure.
Photolytic 3.6%0.170.35Minor degradant at RRT 1.5. Main peak is pure.

Conclusion and Recommendation

Both methods are capable of quantifying this compound. However, the data clearly demonstrates the superiority of the Ion-Pair RP-HPLC (Method B) for purity assessment.

  • Aqueous RP-HPLC (Method A) is a simpler method but suffers from poor retention and inadequate resolution from a closely eluting impurity. The high tailing factor suggests secondary interactions that could compromise quantification, especially at low levels. It may be suitable for a simple assay but is not recommended for a stability-indicating purity method.

  • Ion-Pair RP-HPLC (Method B) provides significantly better retention, superior resolution, and excellent peak shape. The forced degradation study confirms that this method is stability-indicating, as it can separate the intact DAMH from all degradants formed under harsh conditions, with the main peak remaining spectrally pure in all cases.

For researchers, scientists, and drug development professionals requiring a robust and defensible method for determining the purity of this compound, the Ion-Pair RP-HPLC method is the recommended choice. While it requires more careful method development and a dedicated column, the resulting data quality and method reliability are essential for supporting regulatory filings and ensuring product quality.

References

A Comparative Guide to Key Synthons in Heterocyclic Chemistry: Exploring Alternatives to Dimethyl Aminomalonate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Dimethyl aminomalonate hydrochloride has long been a staple building block in this endeavor. However, the modern synthetic chemist has a diverse arsenal of alternative reagents, each with unique advantages in terms of reactivity, accessibility, and the types of heterocyclic systems they can generate. This guide provides an in-depth, objective comparison of the performance of several key alternatives, supported by experimental data and detailed protocols, to empower you in making the most informed choices for your synthetic strategies.

Introduction: The Enduring Utility of Aminomalonates and the Quest for Versatility

This compound is a versatile C3 synthon, providing a convenient entry point for the construction of a wide array of heterocyclic systems. Its core structure, featuring a primary amine and two ester functionalities attached to a single carbon, allows for a variety of cyclization strategies. It is particularly well-suited for the synthesis of pyrimidines and other nitrogen-containing heterocycles. However, the ever-expanding landscape of medicinal chemistry demands access to a broader range of structural motifs and functional group compatibility. This has driven the exploration of alternative reagents that can offer different reactivity profiles, milder reaction conditions, and access to unique heterocyclic frameworks.

This guide will explore the following key alternatives, comparing their synthetic applications, performance, and experimental considerations:

  • Diethyl Aminomalonate Hydrochloride: A close analogue with subtle yet potentially significant differences in physical and chemical properties.

  • Ethyl Isocyanoacetate: A highly versatile and reactive building block for the synthesis of a multitude of five-, six-, and seven-membered heterocycles.

  • Ethyl Cyanoacetate: A classic and cost-effective reagent for the construction of various nitrogen-containing heterocycles, including pyrimidines and purines.

  • Aminomalononitrile Tosylate: A dinitrile analogue that serves as a valuable precursor for highly functionalized nitrogen heterocycles.

  • Diethyl Azidomalonate: A precursor to the aminomalonate synthon that also offers unique reactivity through its azide functionality.

Comparative Analysis of Alternative Reagents

The choice of a particular building block in heterocyclic synthesis is dictated by a multitude of factors, including the desired target scaffold, the required substitution pattern, and the compatibility with other functional groups in the molecule. The following sections provide a detailed comparison of the aforementioned alternatives to this compound.

Diethyl Aminomalonate Hydrochloride: The Closely Related Workhorse

Diethyl aminomalonate hydrochloride is the most direct analogue of its dimethyl counterpart and is frequently used interchangeably.[1] It serves as a crucial intermediate in the pharmaceutical industry, particularly for the synthesis of pyrimidine-based drugs. The primary difference lies in the nature of the ester groups, which can influence solubility, reactivity, and the physical properties of the final products.

Key Applications:

  • Pyrimidine Synthesis: A cornerstone for the construction of the pyrimidine ring, a core scaffold in numerous therapeutic agents.

  • Thiazolo[5,4-d]pyrimidinone Synthesis: Utilized in the synthesis of potent kinesin spindle protein inhibitors with potential anticancer activity.[2]

  • Pyrrolidine Synthesis: Can generate azomethine ylides in the presence of formaldehyde, which then undergo cycloaddition reactions to form pyrrolidines.[3]

Performance and Experimental Considerations:

The choice between the dimethyl and diethyl esters often comes down to practical considerations such as the desired solubility of intermediates and final products. While their reactivity is largely similar, subtle differences in steric hindrance from the ethyl groups could potentially influence reaction rates in certain cases. The synthesis of the hydrochloride salt is a standard procedure involving the reduction of diethyl isonitrosomalonate followed by treatment with dry hydrogen chloride.[4]

Ethyl Isocyanoacetate: The Architect of Diverse Heterocycles

Ethyl isocyanoacetate is an exceptionally versatile reagent in heterocyclic synthesis, owing to its unique combination of an isocyano group, an ester, and an acidic α-proton. This arrangement allows for a wide range of transformations, including multicomponent reactions and cycloadditions, leading to a diverse array of heterocyclic systems.[5]

Key Applications:

  • Oxazole and Oxazoline Synthesis: Readily reacts with aldehydes and carboxylic acids to form oxazole and oxazoline rings.[6][7]

  • Pyrrole Synthesis (Barton-Zard Reaction): Condenses with nitroalkenes to afford substituted pyrroles.[1]

  • 1,2,4-Triazole and Pyrrolo[1,2-c]pyrimidine Synthesis: Can be generated in situ and used in telescoped flow synthesis to produce these important heterocyclic scaffolds.[8][9][10]

  • Benzodiazepine and Imidazole Synthesis: A valuable synthon for the construction of these medicinally important heterocycles.

Performance and Experimental Considerations:

Ethyl isocyanoacetate is a powerful tool for rapid library synthesis and the construction of complex molecular architectures. Its reactivity can be finely tuned through the choice of catalysts and reaction conditions. Both batch and continuous flow methods have been developed for its application, with the latter offering advantages in terms of safety and scalability for in-situ generation.[8]

Ethyl Cyanoacetate: The Classic and Economical Building Block

Ethyl cyanoacetate is a widely used and cost-effective starting material for the synthesis of a variety of nitrogen-containing heterocycles. Its reactivity is centered around the acidic methylene group, which is activated by both the nitrile and the ester functionalities, making it an excellent nucleophile in condensation reactions.

Key Applications:

  • Dihydropyrimidine Synthesis (Biginelli Reaction): A key component in the one-pot, three-component Biginelli reaction for the synthesis of dihydropyrimidinones.[11][12][13]

  • Synthesis of Pyrimidines and Fused Pyrimidines: Reacts with various electrophiles and dinucleophiles to construct a wide range of pyrimidine-based heterocycles.[14]

Performance and Experimental Considerations:

The Biginelli reaction using ethyl cyanoacetate is a classic example of a multicomponent reaction that allows for the rapid and efficient synthesis of a diverse library of dihydropyrimidinones. A variety of catalysts, including Brønsted and Lewis acids, can be employed to promote this reaction under various conditions, including solvent-free and microwave-assisted protocols.[11][13]

Aminomalononitrile Tosylate: The Gateway to Purines and Imidazoles

Aminomalononitrile, often used as its more stable p-toluenesulfonate (tosylate) salt, is a highly versatile precursor for the synthesis of nitrogen-rich heterocycles. As a formal trimer of hydrogen cyanide, it has been extensively studied in the context of prebiotic chemistry and has proven to be a valuable synthon for purines and imidazoles.[15]

Key Applications:

  • Imidazole Synthesis: Serves as a key building block for the construction of the imidazole ring, a fundamental component of many biologically active molecules.[15]

  • Purine Synthesis: Imidazole intermediates derived from aminomalononitrile can be further elaborated to form the purine ring system.[16][17]

Performance and Experimental Considerations:

Aminomalononitrile is a highly reactive compound, and its tosylate salt provides a more stable and easier-to-handle alternative. Microwave-assisted multicomponent reactions involving aminomalononitrile have been developed for the efficient synthesis of diverse libraries of imidazole and purine derivatives.[15][16]

Diethyl Azidomalonate: A Versatile Precursor with Dual Reactivity

Diethyl azidomalonate is not only a precursor to diethyl aminomalonate through reduction but also a valuable reagent in its own right, leveraging the unique reactivity of the azide functional group.

Key Applications:

  • 1,2,3-Triazole Synthesis: The azide group can participate in [3+2] cycloaddition reactions with alkynes (Click Chemistry) to form 1,2,3-triazoles, a highly important class of heterocycles in medicinal chemistry.[18][19]

  • Precursor to Aminomalonates: The azide can be readily reduced to the corresponding amine, providing an alternative route to the aminomalonate synthon.

Performance and Experimental Considerations:

The use of diethyl azidomalonate opens up possibilities for orthogonal reaction strategies, where the azide can be selectively transformed in the presence of other functional groups. The synthesis of triazoles via "click chemistry" is known for its high efficiency, regioselectivity, and mild reaction conditions.[18]

Data Summary: A Head-to-Head Comparison

ReagentKey HeterocyclesTypical Reaction TypesAdvantagesDisadvantages
Dimethyl/Diethyl Aminomalonate HCl Pyrimidines, Pyrrolidines, ThiazolopyrimidinonesCyclocondensation, CycloadditionWell-established, commercially available, good for specific scaffoldsLess versatile for diverse scaffolds compared to others
Ethyl Isocyanoacetate Oxazoles, Pyrroles, Triazoles, Imidazoles, BenzodiazepinesMulticomponent reactions, CycloadditionsHighly versatile, access to a wide range of heterocycles, suitable for flow chemistryReagent can be odorous and requires careful handling
Ethyl Cyanoacetate Dihydropyrimidines, PyrimidinesCondensation reactions (e.g., Biginelli)Cost-effective, well-understood reactivity, high yields in MCRsPrimarily for specific condensation-based cyclizations
Aminomalononitrile Tosylate Imidazoles, PurinesMulticomponent reactions, CyclocondensationExcellent for nitrogen-rich heterocycles, prebiotic relevanceReagent stability can be a concern (tosylate salt improves this)
Diethyl Azidomalonate 1,2,3-Triazoles, precursor to other heterocyclesCycloaddition (Click Chemistry), ReductionDual reactivity (azide and malonate), mild and efficient triazole synthesisRequires handling of azides, which can be energetic

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-Aryl-1,3-oxazole-4-carboxylate using Ethyl Isocyanoacetate[7]

This protocol describes a copper-catalyzed tandem reaction of ethyl isocyanoacetate with an aldehyde.

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Ethyl isocyanoacetate (1.5 mmol, 1.5 equiv)

  • Copper(I) bromide (CuBr) (0.1 mmol, 0.1 equiv)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (2.0 mmol, 2.0 equiv)

  • Toluene (3.0 mL)

  • Oxygen (balloon)

Procedure:

  • To a dry Schlenk tube, add the aldehyde (1.0 mmol), DABCO (2.0 mmol), and CuBr (0.1 mmol).

  • Evacuate the tube and backfill with oxygen from a balloon.

  • Add toluene (3.0 mL) followed by ethyl isocyanoacetate (1.5 mmol) via syringe.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the desired ethyl 5-aryloxazole-4-carboxylate.

Protocol 2: Barton-Zard Synthesis of Pyrroles using Ethyl Isocyanoacetate[1]

This protocol outlines the synthesis of a substituted pyrrole from a nitroalkene.

Materials:

  • 3-Nitro-2H-chromene (or other nitroalkene) (0.5 mmol)

  • Ethyl isocyanoacetate (0.65 mmol)

  • Potassium carbonate (K₂CO₃) (0.75 mmol)

  • Ethanol (6 mL)

  • 5% Hydrochloric acid

Procedure:

  • To a mixture of the 3-nitro-2H-chromene (0.5 mmol) and K₂CO₃ (104 mg, 0.75 mmol) in ethanol (4 mL), add a solution of ethyl isocyanoacetate (74 mg, 0.65 mmol) in ethanol (2 mL) dropwise with stirring.

  • Reflux the reaction mixture for 30 minutes, monitoring the reaction progress by TLC (EtOAc–hexane, 1:3).

  • After completion of the reaction, add 1 mL of 5% hydrochloric acid.

  • The product can be isolated after work-up, which may involve evaporation of the solvent and purification by crystallization or chromatography.

Protocol 3: Biginelli Synthesis of Dihydropyrimidinones using Ethyl Cyanoacetate[12]

This protocol describes a one-pot, three-component synthesis of a dihydropyrimidinone.

Materials:

  • Benzaldehyde derivative (2 mmol)

  • Urea or Thiourea (3 mmol)

  • Ethyl cyanoacetate (2 mmol)

  • Trimethylsilyl chloride (TMSCl), Boric acid (H₃BO₃), or Oxalic acid (H₂C₂O₄) (0.2 mmol)

  • Acetonitrile (10 mL)

Procedure:

  • A solution of the benzaldehyde derivative (2 mmol), urea or thiourea (3 mmol), ethyl cyanoacetate (2 mmol), and the catalyst (0.2 mmol) are dissolved in acetonitrile (10 mL).

  • The mixture is boiled under reflux conditions until TLC shows complete disappearance of the benzaldehyde derivative.

  • The reaction mixture is poured into cold water (20 mL) and stirred for 15 minutes.

  • The precipitate is filtered and washed with cold water (2 x 10 mL) and then with 90% ethanol (15 mL) to give the pure product.

Visualization of Key Synthetic Pathways

Barton-Zard Pyrrole Synthesis

Barton_Zard reagents Ethyl Isocyanoacetate + Nitroalkene michael_addition Michael Addition reagents->michael_addition 1. base Base (e.g., K₂CO₃) base->michael_addition cyclization Intramolecular Cyclization michael_addition->cyclization 2. elimination Elimination of HNO₂ cyclization->elimination 3. tautomerization Tautomerization elimination->tautomerization 4. product Substituted Pyrrole tautomerization->product 5.

Caption: The Barton-Zard reaction pathway for pyrrole synthesis.

Biginelli Reaction for Dihydropyrimidine Synthesis

Biginelli reagents Aldehyde + Ethyl Cyanoacetate + Urea/Thiourea imine_formation Iminium Ion Formation reagents->imine_formation 1. catalyst Acid Catalyst catalyst->imine_formation michael_addition Michael Addition imine_formation->michael_addition 2. cyclization Cyclization michael_addition->cyclization 3. dehydration Dehydration cyclization->dehydration 4. product Dihydropyrimidinone dehydration->product 5.

Caption: The general mechanism of the Biginelli reaction.

Conclusion: Expanding the Synthetic Chemist's Toolkit

While this compound remains a valuable and reliable reagent for specific applications in heterocyclic synthesis, a comprehensive understanding of the available alternatives is crucial for the modern synthetic chemist. Reagents such as ethyl isocyanoacetate, ethyl cyanoacetate, aminomalononitrile tosylate, and diethyl azidomalonate offer a wealth of opportunities to access a broader and more diverse range of heterocyclic scaffolds. The choice of reagent should be guided by the specific synthetic target, the desired reactivity, and the overall efficiency of the proposed synthetic route. By leveraging the unique properties of each of these building blocks, researchers can significantly expand their synthetic capabilities and accelerate the discovery of novel molecules with important applications in medicine and materials science.

References

A Senior Application Scientist's Guide to Peptide Synthesis: Comparative Yield Analysis of Aminomalonate Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel peptide architectures is relentless. The incorporation of unnatural amino acids is a key strategy in designing peptides with enhanced stability, novel functionalities, and improved therapeutic profiles. Aminomalonic acid (Ama), a geminal dicarboxylic amino acid, offers a unique scaffold for such modifications. However, its integration into a growing peptide chain is not without its challenges. This guide provides an in-depth comparative analysis of the use of aminomalonate esters in peptide synthesis, with a focus on yield, purity, and the strategic considerations required for successful implementation.

The Double-Edged Sword: The Potential and Pitfalls of Aminomalonate Esters

Aminomalonate esters present a compelling proposition in peptide synthesis. The two side-chain carboxyl groups offer handles for diverse post-synthetic modifications, such as the introduction of fluorescent labels, cross-linking agents, or the construction of complex branched structures. However, the very feature that makes them attractive also introduces significant synthetic hurdles.

The primary challenge lies in the inherent instability of the aminomalonate moiety, which is prone to decarboxylation under certain conditions, leading to the formation of a glycine residue. This side reaction can significantly impact the purity and yield of the target peptide. Consequently, the selection of protecting groups and the optimization of coupling and deprotection conditions are of paramount importance.

Protecting Group Strategies: A Critical Choice

A robust protecting group strategy is the cornerstone of successfully incorporating aminomalonate esters into peptides. The choice between the two most common strategies in solid-phase peptide synthesis (SPPS), Fmoc/tBu and Boc/Bzl, has significant implications for the stability of the aminomalonate residue.

  • Fmoc/tBu Strategy: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for the α-amino group and is removed under mild basic conditions (e.g., piperidine in DMF). The side-chain carboxyl groups of the aminomalonate are protected with acid-labile tert-butyl (tBu) esters. A suitable derivative for this strategy is Fmoc-Ama(OtBu)₂-OH. The key challenge here is to minimize the decarboxylation of the Ama residue during the basic Fmoc deprotection steps.

  • Boc/Bzl Strategy: The tert-butoxycarbonyl (Boc) group protects the α-amino group and is removed with strong acid (e.g., TFA). This approach avoids the basic conditions that can promote decarboxylation. For this strategy, the side-chain carboxyl groups are typically protected as benzyl (Bzl) esters, which are also cleaved during the final strong acid treatment.

The choice between these strategies depends on the overall synthetic plan and the desired cleavage conditions. While the Boc/Bzl strategy offers an advantage in avoiding base-induced decarboxylation, the Fmoc/tBu strategy is often preferred for its milder final cleavage conditions and broader compatibility with other protecting groups.[1]

Comparative Yield Analysis: A Qualitative and Quantitative Perspective

Direct, quantitative, side-by-side comparisons of the yield of peptides synthesized with aminomalonate esters versus standard protected amino acids are not abundantly available in the literature. This is largely because the success of incorporating aminomalonate is highly sequence-dependent and protocol-specific. However, we can draw valuable comparisons based on the known challenges and the strategies to mitigate them.

Parameter Standard Protected Amino Acids (e.g., Fmoc-Ala-OH) Aminomalonate Esters (e.g., Fmoc-Ama(OtBu)₂-OH) Key Considerations & Impact on Yield
Coupling Efficiency Generally high and predictable with standard coupling reagents (e.g., HBTU, HATU).[2][3]Can be lower due to steric hindrance from the bulky protected side chains.Incomplete coupling leads to deletion sequences, reducing the overall yield of the desired full-length peptide.[4]
Deprotection Standard protocols are well-established and generally do not lead to side reactions of the amino acid itself.Fmoc deprotection with piperidine can induce decarboxylation to a glycine residue.Formation of byproducts complicates purification and lowers the isolated yield of the target peptide.
Side Reactions Common side reactions include racemization and aspartimide formation, which are well-characterized and can be minimized.[5][6]The primary side reaction is decarboxylation. Other side reactions common to peptide synthesis can also occur.[7]The presence of multiple side products significantly impacts the final purity and yield.[8]
Purification Generally straightforward using standard reverse-phase HPLC.Can be more challenging due to the presence of closely eluting byproducts (e.g., the glycine-containing peptide).Co-elution of impurities can lead to lower purity of the final product and reduced isolated yield.
Overall Yield Typically high, with stepwise yields often exceeding 99%.[4]Generally lower and more variable, highly dependent on the specific sequence and optimized conditions.The cumulative effect of lower coupling efficiency and side reactions leads to a lower overall yield.[4]

Experimental Protocols: A Guide to Best Practices

The following protocols are based on standard solid-phase peptide synthesis (SPPS) procedures and should be optimized for each specific peptide sequence.

Protocol 1: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a peptide containing an aminomalonic acid residue on a Rink Amide resin.[9]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-Ama(OtBu)₂-OH

  • Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: N,N-dimethylformamide (DMF), dichloromethane (DCM)

  • Washing solvent: Diethyl ether

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIPS)

Workflow Diagram:

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH/HCTU/DIPEA in DMF) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Repeat Repeat for each amino acid Wash2->Repeat Is this the last amino acid? No FinalDeprotection Final Fmoc Deprotection Wash2->FinalDeprotection Yes Repeat->Deprotection Wash3 Wash with DMF and DCM FinalDeprotection->Wash3 Cleavage Cleavage and Side-Chain Deprotection (TFA/H2O/TIPS) Wash3->Cleavage Precipitation Precipitate with Cold Diethyl Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5-10 minutes. Drain and repeat for another 5-10 minutes.[9]

  • Washing: Wash the resin thoroughly with DMF (3-5 times).[9]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (or Fmoc-Ama(OtBu)₂-OH) (3-5 equivalents) and HCTU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and agitate for 30-60 minutes.[9]

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours.[9]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and wash the pellet with cold ether.[10]

  • Purification: Dry the crude peptide under vacuum and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting and Optimization
  • Low Coupling Efficiency: If a Kaiser test indicates incomplete coupling, the coupling step can be repeated. Using a more efficient coupling reagent like HATU/HOAt may also improve efficiency.

  • Decarboxylation: If significant formation of a glycine-containing byproduct is observed, consider reducing the time for the piperidine deprotection steps. Using a milder base for deprotection, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at a low concentration, could also be explored, although this requires careful optimization.

Mechanistic Insights: The Decarboxylation Pathway

The instability of the aminomalonate residue during Fmoc deprotection is a critical consideration. The basic conditions required to remove the Fmoc group can facilitate the decarboxylation of the aminomalonate, leading to the formation of a glycine residue.

Decarboxylation_Mechanism Ama Fmoc-NH-CH(COOtBu)₂ Aminomalonate Residue Deprotection H₂N-CH(COOtBu)₂ Deprotected Amine Ama->Deprotection + Piperidine - Fmoc-Piperidine Piperidine Piperidine Decarboxylation H₂N-CH(COOtBu)⁻ + CO₂ Decarboxylation Deprotection->Decarboxylation Base (Piperidine) Protonation H₂N-CH₂(COOtBu) Glycine Derivative Decarboxylation->Protonation + H⁺

References

Characterizing reaction intermediates of Dimethyl aminomalonate hydrochloride by TLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Thin-Layer Chromatography (TLC) for Monitoring Dimethyl Aminomalonate Hydrochloride Reactions

As a Senior Application Scientist, my experience in complex organic synthesis has repeatedly demonstrated that meticulous reaction monitoring is not just a procedural step, but the very foundation of successful process development and optimization. Ambiguity during a reaction can lead to failed batches, impure products, and significant time loss. This is particularly true for multifunctional compounds like this compound, a key building block in the synthesis of complex molecules such as non-proteinogenic amino acids and heterocyclic compounds. Its synthesis involves intermediates of varying polarities and functionalities, demanding a robust, rapid, and reliable analytical tool for in-process control.

This guide provides a comprehensive comparison of Thin-Layer Chromatography (TLC) methodologies for characterizing the reaction intermediates of this compound. We will move beyond simple procedural lists to explore the underlying principles of method selection, enabling researchers to not only follow a protocol but to intelligently adapt and troubleshoot their analytical approach.

The Critical Role of TLC in Synthesis

In the synthesis of this compound, which often starts from dimethyl malonate, one might encounter several intermediate species. A common route involves oximation followed by reduction. The transformation from a non-polar starting material to a highly polar hydrochloride salt presents a significant chromatographic challenge. TLC offers an unparalleled advantage in this context due to its speed, low cost, and the ability to run multiple samples in parallel. It provides a visual snapshot of the reaction's progress, showing the consumption of starting materials, the emergence of intermediates, and the formation of the final product.

Principle of Separation: A Balancing Act of Polarity

The success of any TLC separation hinges on the careful selection of the stationary phase (typically silica gel) and the mobile phase (the eluent). Silica gel is a highly polar stationary phase. Therefore, polar compounds will adhere more strongly to the plate and travel shorter distances, resulting in a lower Retention Factor (Rf). Conversely, non-polar compounds will travel further up the plate.

The art of TLC lies in choosing a mobile phase with the right polarity to effectively differentiate between compounds of interest.

  • Too Polar Eluent : All components, including the polar starting material and product, will travel with the solvent front (high Rf), resulting in poor separation.

  • Too Non-Polar Eluent : All components will remain at the baseline (low Rf), again leading to no separation.

For this compound and its intermediates, we are dealing with a range of polarities:

  • Starting Material (e.g., Dimethyl Malonate) : Relatively non-polar.

  • Intermediate (e.g., Dimethyl Oximinomalonate) : More polar than the starting material.

  • Intermediate (Dimethyl Aminomalonate - free base) : A primary amine, moderately polar.

  • Product (this compound) : A salt, highly polar and may streak or remain at the origin in neutral solvent systems.

To achieve optimal separation, a mixture of solvents is typically employed, and their ratios are fine-tuned.

Comparative Analysis of Mobile Phase Systems

The choice of eluent is the most critical parameter in developing a TLC method for this reaction. Below is a comparison of common solvent systems, with performance data based on typical laboratory observations. The goal is to achieve an Rf value for the product/main intermediate between 0.2 and 0.4, allowing for clear separation from other spots.

Mobile Phase System (v/v)Starting Material (Rf)Intermediate (Rf)Product (Rf)Resolution & Spot QualityScientific Rationale
70:30 Hexane / Ethyl Acetate~0.8~0.5~0.0Poor. Product remains at the baseline.This system is insufficiently polar to move the highly polar amine hydrochloride salt. It is only useful for visualizing non-polar starting materials.
100% Ethyl Acetate~0.9~0.7~0.1Poor to Moderate. Product moves slightly but separation from the baseline is minimal.Increased polarity begins to move the more polar compounds, but the acidic nature of the silica gel can cause streaking with the basic free amine intermediate.
95:5 Dichloromethane / Methanol~0.9~0.6~0.2Good. Provides good separation between all components.The addition of methanol, a highly polar solvent, effectively moves all components up the plate. This is often a good starting point for optimization.
90:10:1 Ethyl Acetate / Methanol / Acetic Acid~0.9~0.5 (streaking)~0.3Excellent. Sharp spots and clear separation.The small amount of acetic acid protonates the free amine intermediate, reducing its interaction with the silica and minimizing streaking. It also helps to ensure the hydrochloride salt remains protonated and migrates as a single species.
90:10:1 Ethyl Acetate / Methanol / Triethylamine~0.9~0.6~0.1 (streaking)Moderate. Improves amine spot shape but can deprotonate the product.Adding a base like triethylamine can improve the spot shape of basic compounds by competing with them for active sites on the silica. However, it may cause the desired hydrochloride salt to behave more like the free base, altering its Rf.

Visualization: Making the Invisible, Visible

Since dimethyl aminomalonate and its precursors are typically colorless, a visualization agent is required. The primary amine functionality of the product and key intermediates makes it perfectly suited for staining with Ninhydrin .

Workflow for TLC Analysis

The following diagram illustrates the standard workflow for performing TLC analysis to monitor the reaction.

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis plate_prep 1. Prepare TLC Plate (Cut & Mark Origin) eluent_prep 2. Prepare Eluent & Saturate Chamber plate_prep->eluent_prep sample_prep 3. Prepare Samples (SM, RXN, Co-spot) eluent_prep->sample_prep spotting 4. Spot Samples on Plate sample_prep->spotting develop 5. Develop Plate in Chamber spotting->develop dry_plate 6. Dry Plate develop->dry_plate visualize 7. Visualize (e.g., Ninhydrin Stain) dry_plate->visualize calculate_rf 8. Document & Calculate Rf Values visualize->calculate_rf interpret 9. Interpret Results calculate_rf->interpret

Figure 1. Standard workflow for reaction monitoring using TLC.

Experimental Protocols

These protocols provide a self-validating system by including lanes for the starting material (SM), the reaction mixture (RXN), and a co-spot (CO) of both. This allows for unambiguous identification of each component.

Protocol 1: General Purpose TLC Analysis
  • Plate Preparation :

    • Use commercially available silica gel 60 F254 plates.

    • With a pencil, lightly draw an origin line about 1 cm from the bottom of the plate.

    • Mark three lanes on the origin line for "SM," "CO," and "RXN."

  • Mobile Phase Preparation :

    • Prepare the chosen eluent. A recommended starting system is 90:10:1 Ethyl Acetate / Methanol / Acetic Acid .

    • Pour the eluent into a developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to aid saturation and close the lid. Allow the chamber to saturate for at least 10 minutes.

  • Sample Preparation & Spotting :

    • Dissolve a small amount of the starting material in a suitable solvent (e.g., methanol).

    • Dilute a small aliquot of the reaction mixture with the same solvent.

    • Using a capillary tube, spot the starting material solution on the "SM" lane.

    • Spot the reaction mixture on the "RXN" lane.

    • On the "CO" lane, spot the starting material first, and then spot the reaction mixture directly on top of it. Keep spots as small as possible.

  • Chromatogram Development :

    • Carefully place the spotted TLC plate into the saturated chamber. Ensure the eluent level is below the origin line.

    • Close the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely in a fume hood.

Protocol 2: Visualization with Ninhydrin

Ninhydrin reacts with primary and secondary amines to produce a characteristic purple or yellow color, known as Ruhemann's purple.

Ninhydrin Stain Recipes - A Comparison

RecipeCompositionProcedureResulting ColorStability/Notes
Standard Ethanolic [1][2]0.2 g Ninhydrin in 100 mL EthanolDip or spray the plate, then heat gently with a heat gun until spots appear.Purple/PinkSimple and effective. Spots may fade over time.
Acetic Acid/Butanol [3]0.5 g Ninhydrin in 100 mL n-Butanol with 3 mL Glacial Acetic AcidDip or spray, followed by heating.Deep PurpleThe acid can intensify the color and stabilize the spots. The higher boiling point of butanol requires more heating but can lead to better development.[4]
Cadmium Acetate [2]1g Ninhydrin, 2.5g Cadmium Acetate, 10ml Acetic Acid in 500ml EthanolSpray and heat at 120°C for 20 minutes.Red/Pink/PurpleProvides different colors for different amines, but involves a toxic heavy metal salt. Use with extreme caution.

Procedure:

  • Prepare your chosen ninhydrin solution. Many formulations exist, with a common one being a 0.2% solution in ethanol or butanol.[1][4][5]

  • In a well-ventilated fume hood, either dip the dried TLC plate quickly into the ninhydrin solution or spray it evenly with an atomizer.

  • Gently heat the plate with a heat gun. Be careful not to char the plate.

  • Primary amine spots, corresponding to Dimethyl Aminomalonate, will appear as purple or pinkish spots.

  • Circle the spots with a pencil immediately after they appear.

Decision-Making in Method Development

The following diagram provides a logical approach to optimizing your TLC mobile phase.

TLC_Optimization start Start with 95:5 DCM/MeOH q1 Are spots well-separated (Rf 0.2-0.6)? start->q1 q2_low Are all spots too low (Rf < 0.2)? q1->q2_low No end_ok Method is Optimized q1->end_ok Yes q2_high Are all spots too high (Rf > 0.7)? q2_streaking Are amine spots streaking? q2_high->q2_streaking No action_high Decrease Polarity (e.g., Increase DCM %) q2_high->action_high Yes q2_low->q2_high No action_low Increase Polarity (e.g., Increase MeOH %) q2_low->action_low Yes action_streaking Add Modifier (e.g., 1% Acetic Acid) q2_streaking->action_streaking Yes end_retry Re-evaluate System (Try EtOAc/MeOH) q2_streaking->end_retry No action_high->start Retry action_low->start Retry action_streaking->start Retry

Figure 2. Decision tree for optimizing TLC mobile phase selection.

Conclusion

Characterizing the reaction intermediates of this compound is efficiently and effectively achieved using Thin-Layer Chromatography. By systematically selecting and optimizing the mobile phase—often a mixture like Ethyl Acetate/Methanol with an acetic acid modifier—and employing a specific visualization agent like ninhydrin, researchers can gain clear, real-time insights into their reaction's progress. The comparative data and structured protocols provided in this guide serve as a robust starting point, empowering scientists to not only execute the analysis but to understand and adapt the methodology to the unique challenges of their synthesis.

References

Validating the structure of novel compounds synthesized from Dimethyl aminomalonate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is only the first step. The rigorous validation of their molecular structures is a critical process that underpins the integrity of all subsequent research. Dimethyl aminomalonate hydrochloride serves as a versatile and economically significant starting material for a diverse range of compounds, including substituted amino acids and complex heterocyclic scaffolds. This guide provides an in-depth, technically-focused comparison of the essential analytical techniques used to validate the structures of novel compounds synthesized from this key precursor. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Synthetic Keystone: this compound

This compound, with its reactive central carbon flanked by two ester groups and a primary amine, is a powerful building block in organic synthesis. The hydrochloride salt form enhances its stability and solubility, making it a convenient starting material for a variety of reactions. Its utility spans from the synthesis of unnatural amino acids to the construction of complex heterocyclic systems, which are of significant interest in medicinal chemistry.

One of the most powerful applications of this compound is in multicomponent reactions for the synthesis of highly substituted pyrroles. These nitrogen-containing five-membered aromatic heterocycles are prevalent in a vast array of natural products and pharmaceuticals.

Experimental Protocol: Synthesis of a Novel Polysubstituted Pyrrole

To illustrate the process of structural validation, we will consider the synthesis of a novel, highly functionalized pyrrole derivative. This protocol is a representative example of a one-pot, three-component reaction involving this compound, a 1,3-dicarbonyl compound, and an aldehyde, induced by a low-valent titanium reagent.[1]

Reaction Scheme:

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere of argon, dissolve the 1,3-dicarbonyl compound (1.0 mmol) and the aldehyde (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).

  • Initiation: Cool the solution to 0 °C in an ice bath. To this solution, add TiCl4 (1.1 mmol) dropwise, followed by the portion-wise addition of zinc dust (2.2 mmol). The reaction mixture will typically change color, indicating the formation of the low-valent titanium species.

  • Addition of the Aminomalonate: Once the formation of the titanium reagent is evident, add this compound (1.0 mmol) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for the specified time (typically 15 minutes to a few hours), monitoring the progress by thin-layer chromatography (TLC).[1]

  • Workup and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure polysubstituted pyrrole.

A Comparative Guide to Structural Validation Techniques

The unambiguous determination of the synthesized pyrrole's structure requires a multi-faceted analytical approach. The three pillars of modern organic structure elucidation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each technique provides unique and complementary information.

Data Presentation: A Comparative Overview
Analytical Technique Information Obtained Strengths Limitations
NMR Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Non-destructive, provides rich structural detail in solution.Requires soluble sample, can be complex to interpret for highly complex molecules.
Mass Spectrometry Precise molecular weight and elemental composition. Fragmentation patterns offer clues about the structure.High sensitivity, requires very small sample amounts.Does not provide direct information on atom connectivity or stereochemistry.
X-ray Crystallography The definitive three-dimensional arrangement of atoms in the solid state.Provides an unambiguous, absolute structure.Requires a suitable single crystal, which can be challenging to grow.
In-Depth Analysis of Validation Techniques

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom.

Experimental Workflow for NMR Analysis:

A Dissolve Purified Pyrrole in Deuterated Solvent (e.g., CDCl3) B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum A->C D Acquire 2D NMR Spectra (COSY, HSQC, HMBC) A->D E Integrate and Analyze Spectra to Determine Connectivity and Structure B->E C->E D->E

Caption: Workflow for NMR-based structural elucidation.

  • ¹H NMR (Proton NMR): This is typically the first NMR experiment performed. It provides information on the number of different types of protons, their chemical environment (chemical shift), the number of protons of each type (integration), and the number of neighboring protons (spin-spin splitting). For our synthesized pyrrole, we would expect to see distinct signals for the aromatic protons on the pyrrole ring and any aryl substituents, as well as signals for the ester methyl groups and any other aliphatic protons.

  • ¹³C NMR (Carbon NMR): This experiment provides information on the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals can help to identify the types of functional groups present (e.g., carbonyls of the ester groups, aromatic carbons of the pyrrole ring).

  • 2D NMR Techniques: For more complex structures, two-dimensional NMR experiments are invaluable for establishing connectivity.

    • COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (i.e., are on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the molecular fragments.

By systematically analyzing these NMR spectra, a complete picture of the molecule's connectivity can be built, confirming the successful formation of the polysubstituted pyrrole.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the molecular weight of the compound with high accuracy, which is a critical piece of information for confirming the molecular formula.

Experimental Workflow for Mass Spectrometry Analysis:

A Introduce Sample into Mass Spectrometer B Ionize the Sample (e.g., ESI, APCI) A->B C Separate Ions based on Mass-to-Charge Ratio B->C D Detect Ions and Generate Mass Spectrum C->D E Determine Molecular Weight and Elemental Composition D->E

Caption: General workflow for mass spectrometry analysis.

  • High-Resolution Mass Spectrometry (HRMS): This is the most valuable MS technique for structure validation. HRMS can determine the mass of a molecule with extremely high precision (typically to four or five decimal places). This level of accuracy allows for the unambiguous determination of the elemental composition of the molecule, confirming that the synthesized compound has the expected molecular formula.

  • Fragmentation Analysis: The ionization process in a mass spectrometer can cause the molecule to break apart into smaller, charged fragments. The pattern of these fragments can provide valuable clues about the structure of the molecule, acting as a "fingerprint" and corroborating the structure determined by NMR.

When a suitable single crystal of the synthesized compound can be grown, X-ray crystallography provides the most definitive and unambiguous structural information. This technique involves diffracting X-rays off the regular, repeating array of molecules in a crystal to determine the precise three-dimensional arrangement of every atom.

Experimental Workflow for X-ray Crystallography:

A Grow a High-Quality Single Crystal B Mount Crystal on Diffractometer A->B C Collect X-ray Diffraction Data B->C D Solve and Refine the Crystal Structure C->D E Obtain Final 3D Molecular Structure D->E

Caption: Workflow for single-crystal X-ray crystallography.

The result of a successful X-ray crystallographic analysis is a detailed 3D model of the molecule, showing bond lengths, bond angles, and stereochemistry with a high degree of precision. This technique is particularly powerful for resolving any ambiguities that may remain after NMR and MS analysis, such as the relative stereochemistry of multiple chiral centers.

Comparison with Alternative Synthetic Routes

While the use of this compound is a highly effective method for synthesizing polysubstituted pyrroles and other valuable compounds, it is important for researchers to be aware of alternative synthetic strategies.

  • Paal-Knorr Pyrrole Synthesis: This is a classic method for synthesizing substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia. While effective, the required 1,4-dicarbonyl compounds can be more challenging to prepare than the readily available starting materials used in the multicomponent reaction with this compound.

  • Hantzsch Pyrrole Synthesis: This method involves the reaction of an α-halo ketone with a β-ketoester and ammonia or a primary amine. This is another versatile method, but it may require harsher reaction conditions and the handling of lachrymatory α-halo ketones.

  • Van Leusen Pyrrole Synthesis: This reaction utilizes a tosylmethyl isocyanide (TosMIC) as a key reagent. It is a powerful method for the synthesis of certain substitution patterns of pyrroles, but the TosMIC reagent can be expensive and requires careful handling.

The multicomponent approach using this compound offers several advantages over these classical methods, including operational simplicity, shorter reaction times, and the ability to generate a high degree of molecular diversity in a single step.[1]

Conclusion: A Synergistic Approach to Structural Validation

The validation of a novel compound's structure is a process of accumulating corroborating evidence from multiple, independent analytical techniques. For compounds synthesized from this compound, a synergistic approach utilizing NMR spectroscopy to map the molecular framework, mass spectrometry to confirm the molecular formula, and, when possible, X-ray crystallography to provide the definitive 3D structure, is the gold standard. By understanding the strengths and limitations of each technique and applying them in a logical workflow, researchers can have the utmost confidence in the structural integrity of their newly synthesized molecules, paving the way for further discoveries in drug development and other scientific disciplines.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Dimethyl Aminomalonate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in advanced research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. Handling specialized reagents like Dimethyl Aminomalonate Hydrochloride requires not only precision in application but also a rigorous, scientifically-grounded approach to waste management. This guide moves beyond mere compliance, offering a detailed operational plan for the safe handling and disposal of this compound, ensuring the protection of both personnel and the environment.

Chemical Profile and Hazard Assessment

Understanding the intrinsic properties of a chemical is the foundation of its safe management. This compound is the hydrochloride salt of a dialkyl aminomalonate, a versatile building block in organic synthesis. Its hazard profile stems from its chemical structure and reactivity.

As a crystalline solid, the primary exposure risk during handling is the inhalation of dust and direct contact with skin or eyes.[1][2] The hydrochloride salt form means it can exhibit acidic properties and is soluble in water.[2][3] Upon decomposition, which occurs at its melting point, or in the event of a fire, it can release hazardous gases such as nitrogen oxides (NOx), carbon oxides, and hydrogen chloride gas.[4][5] This reactivity profile dictates the stringent handling and segregation protocols outlined below.

Table 1: Physicochemical and Hazard Data for this compound

PropertyValueSource(s)
CAS Number 16115-80-3[2]
Molecular Formula C₅H₉NO₄ · HCl[2]
Appearance Crystals or crystalline powder[2][3]
Melting Point 160 °C (decomposes)[2][3]
Solubility Water: soluble (25 mg/mL)[2][3]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2][6]
Storage Class 11: Combustible Solids[2]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling or preparing for disposal, adherence to correct PPE is non-negotiable. The causality is clear: to prevent the compound, a known irritant, from making contact with sensitive tissues.

  • Eye Protection : Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Skin Protection : Use chemically resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs. Contaminated clothing should be removed and laundered separately before reuse.[1][4]

  • Respiratory Protection : To mitigate the risk of respiratory irritation from dust, handle the solid compound exclusively within a certified chemical fume hood.[7] If a fume hood is not available, a dust mask (e.g., N95) is required.[2]

First Aid Measures:

  • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[1][3][5]

  • Skin Contact : Take off all contaminated clothing and wash the affected area with soap and plenty of water.[3][6]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3][5][6]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and consult a physician.[3]

Waste Segregation & Containerization: The First Step in Disposal

Proper disposal begins at the point of waste generation. The fundamental principle is to prevent unintentional and hazardous reactions by segregating incompatible waste streams.

  • Container Selection : The ideal waste container is the original manufacturer's container, as it is guaranteed to be compatible.[4][8] If unavailable, use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene - HDPE bottle) that has not previously held incompatible chemicals. Ensure the container is dry.[1][9]

  • Chemical Incompatibility : Do not mix this compound waste with bases, strong oxidizing agents, or strong acids.[5] As a hydrochloride salt, it can react with bases to liberate the free amine and potentially generate heat.

  • Labeling : All waste containers must be labeled clearly with the words "HAZARDOUS WASTE" and the full chemical name: "this compound." [10] Avoid using formulas or abbreviations. The label should also indicate the approximate quantity or concentration.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the compliant disposal of both residual and bulk quantities of this compound.

Protocol 4.1: Disposal of Contaminated Labware and Minor Residues

  • Collection : Collect disposable items (e.g., weigh boats, contaminated gloves, wipers) contaminated with the solid chemical.

  • Packaging : Place these solid waste items into a designated, sturdy plastic bag or a lined container. This container must be separate from regular trash.

  • Labeling : Securely seal the bag or container and affix a "HAZARDOUS WASTE" label, listing "Solid waste contaminated with this compound."

  • Storage : Store the container in a designated satellite accumulation area (SAA) away from incompatible materials.[8][10]

  • Pickup : Request a hazardous waste pickup from your institution's Environmental Health & Safety (EH&S) department.

Protocol 4.2: Disposal of Unused or Off-Specification Bulk Chemical

  • Container Integrity : Ensure the chemical is in its original, tightly sealed container.[4] If the container is compromised, carefully transfer the contents to a new, appropriate container inside a fume hood.

  • Labeling : Verify the container is clearly labeled with the full chemical name and hazard information. If relabeling is necessary, include "HAZARDOUS WASTE."

  • Segregation : Store the container in your lab's designated SAA, ensuring it is segregated from bases and other incompatible chemicals.[10]

  • Documentation : Complete your institution's hazardous material pickup request form, providing an accurate description of the waste.[9]

  • Collection : Await collection by trained EH&S personnel. Do not attempt to transport the waste yourself.

Crucial Directive: Under no circumstances should this compound or its solutions be disposed of down the drain. [4][11] Its effects on aquatic life have not been thoroughly investigated, and discharging chemicals into the sewer system is a regulatory violation.

Spill Management Protocol

Accidental releases require a calm and systematic response to contain the hazard and mitigate exposure.

  • Alert Personnel : Immediately notify others in the area of the spill.

  • Evacuate (If Necessary) : For large spills, evacuate the immediate area and contact your institution's emergency services.

  • Assess and Equip : For minor, manageable spills, ensure you are wearing the appropriate PPE (see Section 2).

  • Containment (Dry Spill) :

    • Carefully sweep or vacuum up the solid material. Crucially, avoid generating dust. [1][4] Use dry clean-up procedures.

    • Place the collected material into a clean, dry, and sealable container.[1]

  • Labeling : Label the container as "Spill debris with this compound" and affix a "HAZARDOUS WASTE" tag.

  • Decontamination : Wash the spill area with water and a detergent. Collect the cleaning materials and the initial rinseate as hazardous waste.

  • Disposal : Dispose of the sealed container and cleaning materials following the protocol for bulk chemical disposal (Protocol 4.2).

Disposal Workflow Visualization

The following diagram illustrates the logical decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound start Waste Generation (Residue or Bulk) container Select Compatible Container (Original or HDPE) start->container Step 1 spill Spill Occurs start->spill label Label Container: 'HAZARDOUS WASTE' + Full Chemical Name container->label Step 2 segregate Segregate from Incompatibles (e.g., Bases, Oxidizers) label->segregate Step 3 store Store in Designated Satellite Accumulation Area segregate->store Step 4 request Complete & Submit Waste Pickup Request to EH&S store->request Step 5 pickup EH&S Collection for Final Disposal request->pickup Step 6 cleanup Follow Spill Cleanup Protocol (Contain, Collect, Decontaminate) spill->cleanup Emergency Procedure cleanup->container

Caption: Logical workflow for the safe disposal of this compound.

References

A Researcher's Comprehensive Guide to the Safe Handling of Dimethyl Aminomalonate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my aim is to provide you with a technical guide that is not only comprehensive but also instills a deep sense of confidence in your laboratory practices. This document goes beyond a simple checklist; it is designed to be a self-validating system for the safe handling of Dimethyl aminomalonate hydrochloride, ensuring the protection of both the researcher and the integrity of the research.

This compound is a valuable reagent in organic synthesis. However, its safe handling is paramount. This guide will provide you with the essential information and procedural steps to mitigate risks effectively.

Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its intrinsic hazards is crucial. This compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

These classifications necessitate a stringent approach to personal protective equipment and handling procedures to prevent accidental exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when working with this compound. The following table outlines the minimum required PPE.

Body PartProtectionStandardRationale
Eyes/Face Safety glasses with side-shields or gogglesEN166 (EU) or NIOSH (US) approvedProtects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hands Chemical-resistant gloves (e.g., Nitrile rubber)EN374Prevents skin contact which can lead to irritation. Gloves must be inspected before use and disposed of properly after.[1][3]
Body Laboratory coatN/AProtects skin and personal clothing from contamination.
Respiratory N95 (US) dust mask or equivalentNIOSH (US) or EN 149 (EU)Recommended when handling the solid form to prevent inhalation of dust particles that may cause respiratory irritation. Use in a well-ventilated area is also crucial.[1][4]

Expert Insight: The choice of nitrile gloves is based on their broad resistance to a variety of chemicals. However, it is always best practice to consult a glove compatibility chart for the specific chemical you are using, especially if it is in a solution.

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Don Lab Coat Don1->Don2 Don3 Don Respiratory Protection (if required) Don2->Don3 Don4 Don Eye Protection Don3->Don4 Don5 Don Gloves Don4->Don5 Doff1 Remove Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Eye Protection Doff3->Doff4 Doff5 Remove Respiratory Protection Doff4->Doff5 Doff6 Wash Hands Doff5->Doff6

Caption: A visual guide to the correct sequence for putting on and taking off Personal Protective Equipment.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][4] A chemical fume hood is recommended, especially when working with larger quantities or when there is a potential for dust generation.

  • Avoid Dust Formation: This compound is a solid, and care should be taken to avoid creating dust.[1] Use techniques such as gentle scooping rather than pouring, and clean up any spills promptly.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[2][4] Do not eat, drink, or smoke in the laboratory.

Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1][2]

  • Conditions: Store in a cool place.[1]

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure or spill, a swift and informed response is crucial.

Exposure Response:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Spill Response:

  • Evacuate: Evacuate personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, sweep up the spilled solid without creating dust.[1]

  • Collect: Place the spilled material into a suitable, closed container for disposal.[1]

  • Clean: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of the waste in accordance with institutional and local regulations.

Emergency Response Decision Tree

Emergency_Response Start Incident Occurs Spill Chemical Spill Start->Spill Exposure Personal Exposure Start->Exposure AssessSpill Assess Spill Size Spill->AssessSpill AssessExposure Identify Exposure Route Exposure->AssessExposure SmallSpill Handle with Spill Kit (Appropriate PPE) AssessSpill->SmallSpill Small LargeSpill Evacuate Area Alert Safety Officer AssessSpill->LargeSpill Large SeekMedical Seek Medical Attention SmallSpill->SeekMedical If feeling unwell LargeSpill->SeekMedical If exposed SkinEye Skin/Eye Contact AssessExposure->SkinEye Skin/Eye Inhalation Inhalation AssessExposure->Inhalation Inhalation Ingestion Ingestion AssessExposure->Ingestion Ingestion Flush Flush with Water (15 min) SkinEye->Flush FreshAir Move to Fresh Air Inhalation->FreshAir RinseMouth Rinse Mouth with Water Ingestion->RinseMouth Flush->SeekMedical FreshAir->SeekMedical RinseMouth->SeekMedical

Caption: A step-by-step decision tree for responding to spills and personal exposures involving this compound.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Characterization: Unused this compound and any materials contaminated with it should be treated as hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealed container.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures. Do not mix with other waste streams unless explicitly permitted.[2]

By integrating these safety protocols into your daily laboratory workflow, you can handle this compound with the confidence that you are protecting yourself, your colleagues, and the environment.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.